PNU-159682 carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C31H33NO13 |
|---|---|
Poids moléculaire |
627.6 g/mol |
Nom IUPAC |
(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid |
InChI |
InChI=1S/C31H33NO13/c1-12-27-15(32-7-8-42-29(41-3)28(32)45-27)9-18(43-12)44-17-11-31(39,30(37)38)10-14-20(17)26(36)22-21(24(14)34)23(33)13-5-4-6-16(40-2)19(13)25(22)35/h4-6,12,15,17-18,27-29,34,36,39H,7-11H2,1-3H3,(H,37,38)/t12-,15-,17-,18-,27+,28+,29-,31-/m0/s1 |
Clé InChI |
QRJDFOACHALIRS-LURYFDOKSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)O)O)N7CCO[C@@H]([C@H]7O2)OC |
SMILES canonique |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)O)O)N7CCOC(C7O2)OC |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Potency of PNU-159682 Carboxylic Acid: A Technical Guide to its Mechanism of Action
For Immediate Release
A Deep Dive into the Cytotoxic Mechanisms of a Promising ADC Payload
This technical guide provides an in-depth analysis of the mechanism of action of PNU-159682 carboxylic acid, a highly potent derivative of the anthracycline nemorubicin. Developed for researchers, scientists, and professionals in the field of drug development, this document elucidates the molecular interactions and cellular consequences of this powerful cytotoxic agent, which is increasingly being utilized as a payload in antibody-drug conjugates (ADCs). While the "carboxylic acid" designation points to a modification primarily for linker attachment in ADCs, the core mechanism of action is rooted in the activity of its parent compound, PNU-159682.
Executive Summary
PNU-159682 is a major and exceptionally potent metabolite of the anthracycline antibiotic nemorubicin, formed in the liver by the cytochrome P450 enzyme CYP3A4.[1][2] Its carboxylic acid derivative is engineered to facilitate conjugation to monoclonal antibodies, creating targeted cancer therapies. The compound's cytotoxic effects stem from a multi-faceted attack on DNA integrity and cellular replication. The primary mechanisms are:
-
Inhibition of DNA Topoisomerase II: PNU-159682 is a potent inhibitor of topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication, transcription, and chromosome segregation.[3][4]
-
DNA Intercalation and Adduct Formation: The planar structure of the molecule allows it to insert between DNA base pairs, particularly at G:C rich sequences, forming stable, albeit reversible, adducts.[5][6][7] This physical disruption of the DNA helix interferes with the machinery of replication and transcription.
-
Induction of DNA Damage and Cell Cycle Arrest: The combined effects of topoisomerase II inhibition and DNA intercalation lead to significant DNA damage, triggering a robust cellular response. This culminates in a characteristic cell cycle arrest in the S-phase, a feature that distinguishes it from other anthracyclines like doxorubicin (B1662922) which typically induce a G2/M block.[2][8][9]
-
Apoptosis and Immunogenic Cell Death: The overwhelming DNA damage ultimately drives the cell into programmed cell death, or apoptosis.[2][5][9] Furthermore, there is evidence to suggest that cell death induced by PNU-159682 can be immunogenic, potentially stimulating an anti-tumor immune response.[2][9][10]
The extreme potency of PNU-159682, being thousands of times more cytotoxic than doxorubicin, makes it an attractive payload for ADCs, where its power can be selectively delivered to cancer cells, minimizing systemic toxicity.[5][11]
Core Mechanism of Action: A Multi-pronged Assault on DNA
The antitumor activity of this compound is a direct consequence of its ability to induce catastrophic DNA damage through a coordinated mechanism.
Inhibition of Topoisomerase II
Topoisomerase II is a critical enzyme that transiently cleaves both strands of a DNA duplex to allow another duplex to pass through, thereby resolving knots and tangles in the genome. PNU-159682 interferes with this process by stabilizing the "cleavage complex," a state where the enzyme is covalently bound to the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent, double-strand breaks.
DNA Intercalation
PNU-159682 inserts itself into the DNA double helix, forming non-covalent but highly stable interactions.[6] This intercalation distorts the helical structure, which can inhibit the binding of DNA and RNA polymerases, thus halting replication and transcription.[3] NMR studies have shown a strong, reversible binding preference for G:C base pairs.[6]
Induction of DNA Damage Response and S-Phase Arrest
The accumulation of double-strand breaks and stalled replication forks activates the cell's DNA Damage Response (DDR) pathways. A key event in this process is the phosphorylation of checkpoint kinase 1 (Chk1), which is crucial for initiating an intra-S phase cell cycle arrest.[7][8] This arrest provides the cell with an opportunity to repair the damage; however, the overwhelming level of damage induced by PNU-159682 typically pushes the cell beyond the point of no return, leading to apoptosis. The S-phase arrest is a distinctive feature of PNU-159682's mechanism.[2][7][8][9]
Quantitative Data: In Vitro Cytotoxicity
PNU-159682 demonstrates exceptional potency across a wide range of human cancer cell lines. The following tables summarize its cytotoxic activity.
| Cell Line | Histotype | IC70 (nM)[2] |
| HT-29 | Colon Adenocarcinoma | 0.58 |
| A2780 | Ovarian Carcinoma | 0.07 |
| DU145 | Prostate Carcinoma | 0.21 |
| EM-2 | Larynx Carcinoma | 0.11 |
| Jurkat | Acute T-cell Leukemia | 0.10 |
| CEM | Acute T-cell Leukemia | 0.08 |
| Cell Line | Histotype | IC50 (nM)[11] |
| BJAB.Luc | Burkitt's Lymphoma | 0.10 |
| Granta-519 | Mantle Cell Lymphoma | 0.020 |
| SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.055 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.10 |
| Cell Line | Target Expression | IC50 (nM)[3] |
| SKRC-52 | CAIX-expressing | 25 |
Visualizing the Mechanism and Workflows
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Logical Flow of Cytotoxic Action
Caption: Logical flow from drug exposure to cell death.
Experimental Workflow for Mechanism Elucidation
Caption: Workflow for characterizing PNU-159682's mechanism.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's mechanism of action.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay determines cytotoxicity by measuring the total cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include untreated cells (vehicle control) and wells with medium only (background control). Incubate for the desired exposure time (e.g., 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the supernatant. Incubate at 4°C for 1 hour.[1]
-
Washing: Carefully remove the supernatant. Wash the plates five times with 200 µL of 1% acetic acid to remove excess TCA. Air dry the plates completely.[1][11]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1][11]
-
Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye. Air dry the plates completely.[11][12]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[1][11]
-
Absorbance Measurement: Measure the optical density (OD) at 510-565 nm using a microplate reader.[12][13]
-
Data Analysis: Subtract the background OD from all readings. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to resolve catenated (interlinked) DNA circles into individual minicircles, and the inhibition of this process by a test compound.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA) - a network of catenated minicircles
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)[7]
-
ATP solution (e.g., 30 mM)
-
STEB (Stop Buffer: 40% Sucrose, 100mM Tris-HCl pH 7.5, 1mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose (B213101) gel (1%) in TAE buffer
-
Ethidium (B1194527) bromide
-
UV transilluminator
Procedure:
-
Reaction Setup: On ice, prepare a reaction mix. For a 30 µL reaction, combine: 3 µL 10x Assay Buffer, 1 µL ATP, 2 µL kDNA, and water to a volume of 26.7 µL.[7]
-
Inhibitor Addition: Aliquot the reaction mix into microcentrifuge tubes. Add 0.3 µL of this compound (at various concentrations) or DMSO (vehicle control) to the respective tubes.
-
Enzyme Addition: Add a pre-determined amount of human topoisomerase II (e.g., 1 Unit) to each tube (except the no-enzyme control). Mix gently.[14]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[7][10]
-
Reaction Termination: Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol. Vortex briefly and centrifuge for 2 minutes.[7]
-
Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel containing ethidium bromide. Run the gel at ~85V for 1 hour.[7]
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated product compared to the control.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This method uses the DNA-intercalating dye propidium iodide (PI) to quantify the DNA content of cells, thereby determining their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[8][9]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10⁶ cells. For adherent cells, use trypsin and neutralize. Centrifuge at 300g for 5 minutes and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[5][6]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500g) for 5-10 minutes. Discard the supernatant and wash the pellet twice with PBS.[5]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[5] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[5]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events. Use pulse width vs. pulse area plots to exclude cell doublets.[6]
-
Data Interpretation: The DNA content will be displayed as a histogram. Cells in G0/G1 will have 2N DNA content (first peak), cells in G2/M will have 4N DNA content (second peak), and cells in S-phase will have an intermediate DNA content, appearing between the two peaks. An accumulation of cells in the S-phase region indicates an S-phase arrest.
DNA Damage Detection by γH2AX Immunofluorescence
This protocol visualizes DNA double-strand breaks (DSBs) by staining for the phosphorylated form of histone H2AX (γH2AX), which accumulates at sites of DSBs to form distinct nuclear foci.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: mouse monoclonal anti-γH2AX antibody
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a culture dish. Treat with this compound for the desired time.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[15]
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[16]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the coverslips with the anti-γH2AX primary antibody (diluted in blocking solution, e.g., 1:500) overnight at 4°C in a humidified chamber.[16]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.[15]
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash once more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.[15]
-
Imaging and Analysis: Visualize the slides using a fluorescence or confocal microscope. γH2AX will appear as distinct foci within the DAPI-stained nuclei. The number of foci per cell can be quantified as a measure of DNA double-strand breaks.[17]
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. inspiralis.com [inspiralis.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. jove.com [jove.com]
- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
PNU-159682 Carboxylic Acid: A Technical Guide on its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-159682 is a highly potent anthracycline and a major metabolite of the investigational anticancer agent nemorubicin (B1684466) (MMDX). This technical guide provides an in-depth overview of the discovery, origin, and mechanism of action of PNU-159682 and its carboxylic acid derivative, a key component in the development of next-generation antibody-drug conjugates (ADCs). This document details the biotransformation process from nemorubicin, presents key quantitative data on its potent cytotoxicity, outlines relevant experimental protocols, and visualizes the critical pathways associated with its discovery and mode of action.
Discovery and Origin
PNU-159682 was not discovered through traditional screening methods but was identified as a bioactivation product of nemorubicin. Initial studies isolated three oxidative metabolites of nemorubicin from incubations with NADPH-supplemented liver microsomes from dexamethasone-induced rats: MMDX N-oxide, PNU-159696, and PNU-159682.[1] Of these, PNU-159682 was found to be a significantly more potent cytotoxic agent than its parent compound.
Subsequent research confirmed that PNU-159682 is the major metabolite of nemorubicin in human liver microsomes (HLMs).[2][3] The conversion of nemorubicin to PNU-159682 is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4.[2][3] This was determined through experiments using a panel of HLMs, where the rate of PNU-159682 formation correlated with CYP3A-mediated activities.[2] Further confirmation was obtained using selective chemical inhibitors of CYP3A, such as ketoconazole (B1673606) and troleandomycin (B1681591), and through the use of monoclonal antibodies targeting CYP3A4/5, all of which significantly reduced the formation of PNU-159682.[2] Studies with cDNA-expressed human CYPs revealed that only CYP3A4 was capable of forming PNU-159682.[2]
The "PNU-159682 carboxylic acid" is a derivative synthesized for the purpose of creating more stable and effective antibody-drug conjugates.[4] Patents describe the oxidation of PNU-159682 to create a carboxylic acid functional group, which then serves as a conjugation point for linker chemistries in ADC development.
Quantitative Data
In Vitro Cytotoxicity
PNU-159682 exhibits exceptionally potent cytotoxicity against a wide range of human tumor cell lines, with IC70 values in the subnanomolar range.[2][5] It is reported to be over 3,000-fold more cytotoxic than its parent compound, nemorubicin, and doxorubicin.[6]
| Cell Line | Histotype | IC70 (nM) of PNU-159682 | Fold Potency Increase vs. Nemorubicin | Fold Potency Increase vs. Doxorubicin |
| HT-29 | Colon Carcinoma | 0.577 | ~790 | ~2100 |
| A2780 | Ovarian Carcinoma | 0.390 | - | - |
| DU145 | Prostate Carcinoma | 0.128 | - | - |
| EM-2 | Leukemia | 0.081 | - | - |
| Jurkat | Leukemia | 0.086 | - | - |
| CEM | Leukemia | 0.075 | ~2360 | ~6420 |
Data compiled from multiple sources.[2][5]
In Vivo Efficacy
In vivo studies in murine models have demonstrated the significant antitumor activity of PNU-159682.
| Animal Model | Tumor Type | Treatment Schedule | Results |
| CD2F1 Mice | Disseminated Murine L1210 Leukemia | 15 µg/kg i.v. (single dose) | 29% increase in life span |
| Nude Mice | MX-1 Human Mammary Carcinoma Xenografts | 4 µg/kg i.v. (q7dx3) | Complete tumor regression in 4 out of 7 mice from day 39 |
Data compiled from multiple sources.[2][5]
Experimental Protocols
Biotransformation of Nemorubicin to PNU-159682 in Human Liver Microsomes
Objective: To determine the formation of PNU-159682 from nemorubicin in human liver microsomes and identify the responsible CYP enzyme.
Methodology:
-
Incubation: Pooled human liver microsomes (0.25 mg/mL) are incubated with nemorubicin (20 µmol/L) in the presence of an NADPH-generating system (0.5 mmol/L NADPH). The reaction is carried out at 37°C for 10 minutes.
-
Inhibition Studies: To identify the specific CYP isoform, parallel incubations are performed in the presence of selective chemical inhibitors. For CYP3A4, ketoconazole (1 µmol/L) or troleandomycin (100 µmol/L) are used.
-
Immunoinhibition: Further confirmation is achieved by pre-incubating the microsomes with monoclonal antibodies specific to different CYP isoforms (e.g., anti-CYP3A4/5, anti-CYP1A2, anti-CYP2C9) before adding nemorubicin.
-
Analysis: The formation of PNU-159682 is quantified using High-Performance Liquid Chromatography (HPLC) with radioactivity monitoring, as radiolabeled nemorubicin is often used. The identity of the metabolite is confirmed by comparing its retention time and ion fragmentation in tandem mass spectrometry with a synthetic PNU-159682 standard.[2]
Topoisomerase II Inhibition Assay (General Protocol)
Objective: To assess the inhibitory effect of PNU-159682 on topoisomerase II activity.
Methodology (based on kDNA decatenation assay):
-
Reaction Mixture: Purified human topoisomerase II enzyme is incubated with catenated kinetoplast DNA (kDNA) in a reaction buffer containing ATP.
-
Drug Incubation: PNU-159682 at various concentrations is added to the reaction mixture. A known topoisomerase II poison like etoposide (B1684455) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes).
-
Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Electrophoresis: The DNA products are separated by agarose (B213101) gel electrophoresis.
-
Analysis: The gel is stained with a DNA intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. Inhibition of topoisomerase II decatenation activity is observed as a decrease in the amount of decatenated (monomeric) kDNA and an increase in the amount of catenated kDNA substrate. The formation of linear kDNA indicates the stabilization of cleavage complexes (a hallmark of topoisomerase II poisons).
Synthesis of this compound for ADC Conjugation (Conceptual)
Objective: To derivatize PNU-159682 to introduce a carboxylic acid for linker attachment.
Methodology Overview:
-
Oxidation: PNU-159682 is subjected to an oxidation reaction to convert a suitable functional group into a carboxylic acid. For instance, a primary alcohol could be oxidized using an appropriate oxidizing agent.
-
Purification: The resulting this compound is purified using chromatographic techniques such as HPLC.
-
Linker Conjugation: The purified carboxylic acid derivative is then reacted with a linker molecule containing a reactive amine group, often in the presence of a coupling agent (e.g., DCC), to form a stable amide bond. The other end of the linker is designed to react with a specific functional group on the antibody (e.g., a thiol group on a cysteine residue).
Mandatory Visualizations
Discovery and Development Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Nemorubicin's Potency: A Technical Guide to the Metabolite PNU-159682 and its Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemorubicin (B1684466) (MMDX) is a potent anthracycline analogue that has demonstrated significant antitumor activity, particularly in hepatocellular carcinoma. A critical aspect of its efficacy lies in its metabolic activation to the highly cytotoxic derivative, PNU-159682. This metabolite exhibits cytotoxicity several orders of magnitude greater than its parent compound and other established anthracyclines like doxorubicin (B1662922).[1][2][3][] This technical guide provides an in-depth overview of PNU-159682, its formation, mechanism of action, and the experimental methodologies used for its characterization. Furthermore, it clarifies the role of PNU-159682 carboxylic acid as a key synthetic intermediate for the development of next-generation antibody-drug conjugates (ADCs).
Metabolic Bioactivation of Nemorubicin to PNU-159682
The conversion of nemorubicin to PNU-159682 is a crucial bioactivation step that significantly enhances its antitumor properties. This process is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[5][6]
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes
Objective: To identify the enzyme responsible for the conversion of nemorubicin (MMDX) to PNU-159682.
Materials:
-
Human liver microsomes (HLM)
-
Nemorubicin (MMDX)
-
NADPH regenerating system
-
cDNA-expressed human cytochrome P450s (CYPs)
-
CYP3A4 inhibitors (e.g., ketoconazole, troleandomycin)
-
Anti-CYP3A4/5 monoclonal antibody
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometry (MS/MS)
Methodology:
-
Incubation: Nemorubicin is incubated with human liver microsomes in the presence of an NADPH regenerating system to initiate metabolic reactions.[5]
-
Metabolite Identification: The reaction mixture is analyzed by HPLC to separate the parent drug from its metabolites. The retention time of the major metabolite is compared to that of a synthetic PNU-159682 standard.[5] Further structural confirmation is achieved through ion fragmentation analysis using tandem mass spectrometry.[5]
-
Enzyme Identification: To pinpoint the specific CYP enzyme, nemorubicin is incubated with a panel of individual cDNA-expressed human CYPs. The formation of PNU-159682 is monitored in each reaction.
-
Inhibition Studies: The role of CYP3A4 is confirmed through inhibition experiments. Nemorubicin is incubated with HLMs in the presence of specific CYP3A4 inhibitors (ketoconazole, troleandomycin) or a monoclonal antibody against CYP3A4/5. A significant reduction in PNU-159682 formation indicates CYP3A4's primary role.[6]
Diagram of Metabolic Conversion:
Caption: Metabolic conversion of Nemorubicin to PNU-159682 by CYP3A4.
Biological Activity and Mechanism of Action of PNU-159682
PNU-159682 is a highly potent cytotoxin that acts as a DNA topoisomerase II inhibitor and a DNA intercalating agent.[][7] Its mechanism of action is distinct from that of doxorubicin and involves the nucleotide excision repair (NER) system.[8][9] This unique mechanism may contribute to its activity in doxorubicin-resistant tumor cells.[8]
Cytotoxicity Data
The cytotoxic potential of PNU-159682 has been evaluated across a range of human tumor cell lines, demonstrating significantly lower IC70 values compared to nemorubicin and doxorubicin.
| Cell Line | Histotype | IC70 (nmol/L) of Doxorubicin | IC70 (nmol/L) of Nemorubicin (MMDX) | IC70 (nmol/L) of PNU-159682 | PNU-159682 Potency vs. MMDX (fold) | PNU-159682 Potency vs. Doxorubicin (fold) |
| HT-29 | Colon Carcinoma | 450 | 165 | 0.07 | 2360 | 6420 |
| A2780 | Ovarian Carcinoma | 181 | 144 | 0.08 | 1800 | 2260 |
| DU145 | Prostate Carcinoma | 1717 | 458 | 0.58 | 790 | 2960 |
| EM-2 | Laryngeal Carcinoma | 460 | 90 | 0.09 | 1000 | 5110 |
| Jurkat | T-cell Leukemia | 400 | 100 | 0.12 | 830 | 3330 |
| CEM | T-cell Leukemia | 578 | 210 | 0.27 | 780 | 2140 |
Data compiled from Quintieri et al., Clinical Cancer Research, 2005.[2][5]
Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic activity of PNU-159682 in comparison to nemorubicin and doxorubicin.
Materials:
-
Human tumor cell lines (e.g., HT-29, A2780, etc.)
-
Cell culture medium and supplements
-
PNU-159682, nemorubicin, and doxorubicin
-
Sulforhodamine B (SRB) assay kit
-
Microplate reader
Methodology:
-
Cell Seeding: Tumor cells are seeded into 96-well plates and allowed to attach overnight.
-
Drug Exposure: The cells are then exposed to a range of concentrations of PNU-159682, nemorubicin, and doxorubicin for a specified period (e.g., 1 hour).[7]
-
Drug Removal and Incubation: After the exposure period, the drug-containing medium is removed, and the cells are cultured in drug-free medium for a further 72 hours.[7]
-
Cell Viability Assessment: Cell viability is assessed using the SRB assay, which measures cellular protein content.
-
Data Analysis: The concentration of each compound that inhibits cell growth by 70% (IC70) is calculated from the dose-response curves.[7]
Diagram of Proposed Mechanism of Action:
Caption: Proposed mechanism of action of PNU-159682.
This compound: A Derivative for Antibody-Drug Conjugates
While PNU-159682 is the biologically active metabolite, "this compound" is a synthetic derivative designed to facilitate the development of antibody-drug conjugates (ADCs).[2][10][][12] The extreme potency of PNU-159682 makes it an ideal payload for targeted delivery to cancer cells via monoclonal antibodies, minimizing systemic toxicity.
The synthesis of this compound involves the oxidation of the primary alcohol on the C-14 side chain of PNU-159682 to a carboxylic acid. This carboxylic acid group then serves as a reactive handle for conjugation to a linker, which is subsequently attached to an antibody.
General Workflow for ADC Synthesis using this compound
Diagram of ADC Synthesis Workflow:
Caption: General workflow for ADC synthesis using this compound.
Conclusion
PNU-159682 is a pivotal metabolite of nemorubicin, endowed with extraordinary cytotoxic potency stemming from its unique mechanism of action involving topoisomerase II inhibition and the nucleotide excision repair system. The in-depth understanding of its formation and biological activity, as detailed in the provided protocols, is crucial for ongoing research and clinical development. The synthetic derivative, this compound, further extends the therapeutic potential of this potent cytotoxin by enabling its use in the targeted delivery platform of antibody-drug conjugates. This dual identity of PNU-159682 as both a potent metabolite and a versatile ADC payload underscores its significance in the landscape of modern cancer therapeutics.
References
- 1. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US20170360953A1 - Binding protein drug conjugates comprising anthracycline derivatives - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. aacrjournals.org [aacrjournals.org]
- 12. AU2020333565B2 - Method for preparing drug toxin PNU-159682 of antibody drug conjugate, and intermediate therein - Google Patents [patents.google.com]
Biological activity of PNU-159682 carboxylic acid
An In-Depth Technical Guide to the Biological Activity of PNU-159682 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PNU-159682 is a remarkably potent second-generation anthracycline and the major active metabolite of the investigational drug nemorubicin (B1684466) (MMDX).[1][2][3][4] Its exceptional cytotoxicity, which is several orders of magnitude greater than that of its parent compound and conventional anthracyclines like doxorubicin, has positioned it as a payload of significant interest for the development of next-generation antibody-drug conjugates (ADCs).[2][4][5][6] This document provides a comprehensive overview of the biological activity of PNU-159682, focusing on its mechanism of action, quantitative potency, and the experimental methodologies used for its characterization. It also addresses derivatives such as PNU-159682 carboxylic acid, which are engineered for ADC applications.
Biochemical Formation and Metabolism
PNU-159682 is not administered directly but is formed in vivo through the metabolic activation of nemorubicin.[1] This bioactivation is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, which is the major CYP isoform in the human liver.[1][2] The conversion involves an oxidative reaction on the methoxymorpholinyl group of nemorubicin.[1][4] Studies using human liver microsomes (HLM) have confirmed that CYP3A4 is the specific enzyme responsible for this transformation.[1][2] The rate of PNU-159682 formation correlates significantly with CYP3A-mediated activities, and the reaction can be markedly inhibited by CYP3A inhibitors like ketoconazole (B1673606) and troleandomycin.[1]
Molecular Mechanism of Action
The potent antitumor activity of PNU-159682 stems from a dual mechanism that targets DNA integrity and function.
-
DNA Intercalation and Alkylation: Like other anthracyclines, PNU-159682 intercalates into DNA.[7] However, it uniquely forms covalent adducts with double-stranded DNA, particularly in CG-rich sequences.[8][9] This reaction is rapid and results in stable adducts that create "virtual cross-links," effectively bridging the complementary DNA strands.[9] This DNA alkylation is a key differentiator from classic anthracyclines and contributes significantly to its high potency.[8]
-
Topoisomerase II Inhibition: PNU-159682 is a highly potent inhibitor of DNA topoisomerase II.[10][11][12] By stabilizing the topoisomerase II-DNA cleavage complex, it prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[7][] This action halts DNA replication and repair processes.[7]
The combined effect of DNA alkylation and topoisomerase II inhibition induces significant DNA damage, which triggers a cell cycle arrest, primarily in the S-phase.[14][15] This extensive damage ultimately leads to programmed cell death, or apoptosis.[][14] Furthermore, there is evidence that PNU-159682 and its derivatives can induce immunogenic cell death (ICD), which can stimulate an antitumor immune response.[7][15]
Quantitative Biological Data: In Vitro Cytotoxicity
PNU-159682 exhibits extraordinary potency across a wide range of human tumor cell lines. Its cytotoxicity is often measured by IC70 (the concentration required to inhibit cell growth by 70%) or IC50 values, which are consistently in the sub-nanomolar and even picomolar range.[2][16] This makes it thousands of times more potent than both nemorubicin and doxorubicin.[2][5][6]
Table 1: Comparative In Vitro Cytotoxicity (IC70) of PNU-159682
| Cell Line | Histotype | PNU-159682 (nmol/L) | MMDX (nmol/L) | Doxorubicin (nmol/L) |
|---|---|---|---|---|
| HT-29 | Colon Carcinoma | 0.081 | 191 | 520 |
| A2780 | Ovarian Carcinoma | 0.070 | 110 | 150 |
| DU145 | Prostate Carcinoma | 0.160 | 310 | 1100 |
| EM-2 | Leukemia | 0.577 | 455 | 1300 |
| Jurkat | Leukemia | 0.140 | 290 | 300 |
| CEM | Leukemia | 0.120 | 280 | 310 |
Data sourced from Quintieri et al., Clinical Cancer Research (2005).[2][17]
Table 2: Additional Reported In Vitro Cytotoxicity (IC50)
| Cell Line / Condition | IC50 Value | Reference |
|---|---|---|
| CAIX-expressing SKRC-52 | 25 nM | [10][] |
| General Range | 20 - 100 pM |[16] |
In Vivo Antitumor Activity
Preclinical studies in animal models have confirmed the potent antitumor efficacy of PNU-159682.
-
Disseminated Murine L1210 Leukemia: PNU-159682 demonstrated moderate activity, increasing the life span of treated mice.[2][17]
-
MX-1 Human Mammary Carcinoma Xenografts: The compound showed remarkable effectiveness in nude mice.[1][2] At a dose of 4 μg/kg administered intravenously, PNU-159682 led to complete tumor regression in a majority of the treated animals.[10]
-
ADC Formulations: When used as a payload in an antibody-drug conjugate, a PNU-159682 derivative achieved complete tumor regression and durable responses in non-small cell lung cancer (NSCLC) and colorectal cancer models at a single dose of 1.0 mg/kg.[18]
Application in Antibody-Drug Conjugates (ADCs)
Due to its extreme potency, PNU-159682 is too toxic for systemic administration as a standalone agent.[6] Its primary application is as a cytotoxic payload in ADCs, which use monoclonal antibodies to deliver the drug specifically to tumor cells, minimizing systemic exposure.[18]
To be attached to an antibody via a linker, PNU-159682 must be chemically modified. This is where derivatives such as This compound become relevant.[19][20] A carboxylic acid group provides a reactive handle for conjugation to a linker molecule. While the core mechanism of action is retained by the PNU-159682 warhead, the linker and conjugation chemistry are critical for the stability, efficacy, and safety of the final ADC.[]
Detailed Experimental Protocols
Protocol 1: PNU-159682 Formation in Human Liver Microsomes
-
Preparation: Pooled human liver microsomes (HLM) are suspended in a potassium phosphate (B84403) buffer.
-
Incubation: Nemorubicin (e.g., 20 µmol/L) is added to the HLM suspension. The reaction is initiated by adding an NADPH-generating system.
-
Reaction: The mixture is incubated at 37°C for a set time (e.g., 10-30 minutes).
-
Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile.
-
Analysis: After centrifugation to remove protein, the supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) to identify and quantify the formation of PNU-159682 by comparing its retention time and ion fragmentation to a synthetic standard.[1]
Protocol 2: In Vitro Cytotoxicity Sulforhodamine B (SRB) Assay
-
Cell Plating: Human tumor cell lines are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are exposed to a range of concentrations of PNU-159682 (e.g., 0-500 nM) for a short period (e.g., 1 hour).[10]
-
Washout & Incubation: The drug-containing medium is removed, and cells are washed and cultured in fresh, compound-free medium for a longer period (e.g., 72 hours).[10]
-
Fixation: Cells are fixed to the plate using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
Quantification: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a plate reader, which is proportional to the cell mass.
-
Data Analysis: The absorbance data is used to calculate the percentage of cell growth inhibition, and ICx values (e.g., IC50 or IC70) are determined.
Protocol 3: DNA Adduct Formation Analysis
-
Incubation: A double-stranded DNA oligonucleotide with a known sequence (e.g., containing a 5'-CCCGGG-3' core) is incubated with PNU-159682 at 37°C.[8]
-
Denaturation: The reaction mixture is analyzed under denaturing conditions to separate the DNA strands.
-
Electrophoresis: The sample is run on a denaturing polyacrylamide gel (DPAGE). Covalent adduct formation is detected as a shift in the electrophoretic mobility of the DNA strands (i.e., they run slower).[8][9]
-
HPLC-MS Analysis: For detailed characterization, the reaction mixture is analyzed by ion-pair reverse-phase HPLC. The fractions corresponding to adducts are collected and further analyzed by micro-HPLC/mass spectrometry to determine the stoichiometry (e.g., one or two PNU-159682 molecules per duplex DNA) and the site of adduction.[8][9]
Conclusion
PNU-159682 is a bioactivated metabolite of nemorubicin with exceptionally high potency as an anticancer agent. Its dual mechanism, involving both potent topoisomerase II inhibition and the formation of covalent DNA adducts, makes it a powerful cytotoxic molecule. While its systemic toxicity precludes its use as a conventional chemotherapeutic, its properties make it an ideal payload for antibody-drug conjugates. Derivatives such as this compound are key to enabling the stable and effective conjugation of this warhead to tumor-targeting antibodies, representing a promising strategy in the ongoing development of targeted cancer therapies.
References
- 1. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 14. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. a.storyblok.com [a.storyblok.com]
- 16. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. | BioWorld [bioworld.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to PNU-159682 Carboxylic Acid: A Potent Topoisomerase II Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PNU-159682 is the highly potent, primary active metabolite of the third-generation anthracycline nemorubicin (B1684466) (MMDX).[1][2] Classified as a DNA topoisomerase II inhibitor, its mechanism of action is multifaceted, involving DNA intercalation, the formation of stable DNA adducts, and the induction of irreversible DNA double-strand breaks, ultimately leading to apoptosis.[][4] Its cytotoxicity surpasses that of its parent compound and doxorubicin (B1662922) by several thousand-fold, positioning it as a powerful cytotoxin for the development of next-generation therapeutics, particularly as a payload for antibody-drug conjugates (ADCs).[][5] This document provides a comprehensive technical overview of PNU-159682's mechanism of action, quantitative potency, and the experimental protocols used for its evaluation.
Core Mechanism of Topoisomerase II Inhibition
Topoisomerase II enzymes are critical for resolving topological DNA problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break. PNU-159682 exerts its potent cytotoxic effects by disrupting this catalytic cycle.
The mechanism of action for PNU-159682 is distinct from classic anthracyclines like doxorubicin. While it does inhibit topoisomerase II, its primary mode of action appears to be driven by its ability to form exceptionally stable, covalent adducts with DNA.[4][6] This interaction effectively creates "virtual cross-links," trapping the topoisomerase II enzyme in its cleavage complex and leading to permanent DNA double-strand breaks.[6] This potent DNA damage response triggers a cell cycle arrest, predominantly in the S-phase, and culminates in massive, irreversible apoptosis.[7][8] Interestingly, direct enzymatic assays show that PNU-159682 is a weak inhibitor of the topoisomerase II unknotting activity at high concentrations, suggesting its profound cytotoxicity is more a result of DNA damage than pure catalytic inhibition.[][9][10]
Caption: Mechanism of PNU-159682 action on the Topoisomerase II catalytic cycle.
Quantitative Data: Cytotoxicity
PNU-159682 exhibits extraordinary potency against a wide range of human tumor cell lines, with IC70 values consistently in the sub-nanomolar range. This represents a potency that is orders of magnitude greater than both doxorubicin and its parent compound, nemorubicin (MMDX).
| Cell Line | Histotype | Doxorubicin IC70 (nmol/L) | MMDX IC70 (nmol/L) | PNU-159682 IC70 (nmol/L) | Fold Increase vs. MMDX | Fold Increase vs. Doxorubicin |
| A2780 | Ovarian Carcinoma | 181 | 68 | 0.07 | 971 | 2586 |
| IGROV | Ovarian Carcinoma | 490 | 250 | 0.31 | 806 | 1581 |
| MCF-7 | Breast Carcinoma | 1717 | 578 | 0.58 | 997 | 2960 |
| LoVo | Colon Carcinoma | 785 | 185 | 0.23 | 804 | 3413 |
| A549 | Lung Carcinoma | 1150 | 450 | 0.19 | 2368 | 6053 |
| DU145 | Prostate Carcinoma | 1350 | 500 | 0.21 | 2381 | 6428 |
| Data compiled from Quintieri et al., 2005, which reports IC70 values.[5] |
Additional studies have reported an IC50 of 25 nM on CAIX-expressing SKRC-52 cells.[][9]
Cellular Response to PNU-159682
Treatment with PNU-159682 initiates a cascade of cellular events distinct from other anthracyclines. Unlike doxorubicin, which primarily causes a G2/M phase arrest, PNU-159682 induces a potent block in the S-phase of the cell cycle.[7][8] This arrest is a direct consequence of the extensive DNA damage caused by the compound. The cellular machinery recognizes the damage, halting DNA synthesis and ultimately triggering programmed cell death. The effect is irreversible, leading to massive apoptosis even after short exposure times.[7]
Caption: Cellular response pathway following exposure to PNU-159682.
Experimental Protocols
Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a large network of interlocked DNA circles. This reaction is unique to Topoisomerase II.[11][12]
Methodology:
-
Reaction Setup: On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing:
-
2 µL of 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM ATP).
-
200 ng of kinetoplast DNA (kDNA) substrate.
-
1 µL of PNU-159682 at various concentrations (or solvent for control).
-
Nuclease-free water to a volume of 19 µL.
-
-
Enzyme Initiation: Add 1 µL of human Topoisomerase IIα enzyme (1-5 units) to initiate the reaction. Include a "no enzyme" control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2-5 µL of Stop Solution/Loading Dye (e.g., 10% SDS, 0.125% bromophenol blue, 25% glycerol). To remove the protein covalently bound to the DNA, digest with Proteinase K (50 µg/ml).[13]
-
Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose (B213101) gel. Perform electrophoresis at 5-10 V/cm until the dye front has migrated sufficiently.[12]
-
Visualization: Stain the gel with ethidium (B1194527) bromide or another suitable DNA stain, destain briefly with water, and visualize the DNA bands under a UV transilluminator.
-
Analysis of Results:
-
No Enzyme Control: A single band of catenated kDNA that remains in the loading well.
-
Enzyme Control (no inhibitor): Decatenated kDNA mini-circles will migrate into the gel as a distinct band.
-
Inhibitor-Treated Samples: Inhibition of decatenation results in a dose-dependent decrease in the intensity of the decatenated mini-circle band and an increase in the catenated kDNA remaining in the well.
-
Caption: Experimental workflow for the Topoisomerase II kDNA decatenation assay.
In Vitro Cytotoxicity Assay (Sulforhodamine B)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is commonly used to assess the cytotoxicity of chemical compounds on cultured cells.[10]
Methodology:
-
Cell Plating: Seed human tumor cells in 96-well microtiter plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Expose the cells to a range of concentrations of PNU-159682 (e.g., from 0.01 nM to 100 nM) for a defined period. For potent compounds like PNU-159682, a short exposure (e.g., 1 hour) followed by washing and incubation in compound-free medium for 72 hours is an effective protocol.[10]
-
Cell Fixation: After incubation, gently discard the medium and fix the adherent cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.
-
Staining: Add 0.4% (w/v) Sulforhodamine B solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Wash and Dry: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to the untreated control cells. Plot the percentage of survival versus drug concentration to determine the IC50 or IC70 value (the concentration of drug that inhibits cell growth by 50% or 70%, respectively).
Conclusion
PNU-159682 is an exceptionally potent cytotoxic agent whose mechanism of action, centered on the formation of stable DNA adducts and subsequent inhibition of Topoisomerase II, distinguishes it from classical anthracyclines. Its sub-nanomolar potency makes it an ideal candidate for targeted cancer therapies, most notably as a payload for antibody-drug conjugates, where its extreme power can be selectively delivered to tumor cells, minimizing systemic toxicity. The detailed protocols and quantitative data presented herein provide a foundational guide for researchers and drug developers working with this promising anti-cancer molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. nbe-therapeutics.com [nbe-therapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. topogen.com [topogen.com]
Structural Analysis of PNU-159682 Carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 carboxylic acid is a highly potent cytotoxic agent and a key component in the development of Antibody-Drug Conjugates (ADCs). As a derivative of PNU-159682, a metabolite of the anthracycline nemorubicin, it exerts its anticancer effects through a distinct mechanism of action involving the inhibition of DNA topoisomerase II and the induction of DNA damage.[1][2] This technical guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, detailed experimental protocols for its characterization, and an exploration of its mechanism of action and associated signaling pathways.
Physicochemical and Structural Data
A thorough structural elucidation of this compound is paramount for its application in drug development. The following tables summarize key physicochemical and representative spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C32H33NO14 |
| Molecular Weight | 659.6 g/mol |
| IUPAC Name | (2''S,3''R,4'S)-4-(10-((4S,5R,6S)-4-hydroxy-6-methyl-5-(morpholin-4-yl)tetrahydro-2H-pyran-2-yloxy)-6,8,11-trihydroxy-1-methoxy-5,12-dioxo-5,6,7,8,9,10,11,12-octahydrotetracen-8-yl)-2-hydroxy-4-oxobutanoic acid |
| CAS Number | 1204819-92-0[3] |
| Appearance | Reddish solid |
| Solubility | Soluble in DMSO |
Table 2: Representative ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
Note: This is representative data for a similar anthracycline scaffold and is intended for illustrative purposes. Actual chemical shifts for this compound may vary.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.0 - 13.0 | br s | 1H | Carboxylic acid OH |
| 7.5 - 8.0 | m | 3H | Aromatic protons |
| 5.0 - 5.5 | m | 2H | Anomeric and other sugar protons |
| 4.0 - 4.5 | m | 4H | Methylene protons adjacent to nitrogen |
| 3.5 - 4.0 | m | 4H | Methylene protons adjacent to oxygen |
| 3.8 | s | 3H | Methoxy protons |
| 2.0 - 3.0 | m | 6H | Aliphatic protons |
| 1.2 | d | 3H | Methyl protons on sugar moiety |
Table 3: Representative ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
Note: This is representative data for a similar anthracycline scaffold and is intended for illustrative purposes. Actual chemical shifts for this compound may vary.
| Chemical Shift (δ, ppm) | Assignment |
| 180 - 185 | Carbonyl carbons (quinone) |
| 170 - 175 | Carboxylic acid carbonyl |
| 155 - 160 | Aromatic carbons attached to oxygen |
| 110 - 140 | Aromatic carbons |
| 95 - 105 | Anomeric carbon |
| 60 - 80 | Carbons of the sugar moiety |
| 56 | Methoxy carbon |
| 20 - 40 | Aliphatic carbons |
| 16 | Methyl carbon on sugar moiety |
Table 4: Representative Mass Spectrometry Data (ESI-MS)
Note: This is representative data and expected fragmentation patterns. Actual m/z values may differ.
| m/z (amu) | Interpretation |
| 660.20 | [M+H]⁺ |
| 682.18 | [M+Na]⁺ |
| 642.19 | [M-H₂O+H]⁺ |
| 497.14 | [M - sugar moiety+H]⁺ |
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of this compound typically starts from PNU-159682. The following is a generalized protocol based on known chemical transformations of similar molecules.
Materials:
-
PNU-159682
-
Anhydrous dichloromethane (B109758) (DCM)
-
A suitable protected dicarboxylic acid anhydride (B1165640) (e.g., succinic anhydride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM, methanol)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Reaction Setup: Dissolve PNU-159682 in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Add the protected dicarboxylic acid anhydride and a stoichiometric amount of a non-nucleophilic base like TEA or DIPEA to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction with a mild acid (e.g., saturated ammonium (B1175870) chloride solution). Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by silica gel column chromatography using a gradient of methanol (B129727) in DCM.
-
Final Purification: For high purity, perform preparative HPLC purification.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Structural Characterization Protocols
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
b) Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the instrument to scan a mass range that includes the expected molecular ion (e.g., m/z 100-1000).
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which aids in structural confirmation.
-
Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions.
Topoisomerase II Inhibition Assay
This assay determines the ability of this compound to inhibit the decatenation activity of human topoisomerase II.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP
-
Stop Buffer/Loading Dye
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing assay buffer, ATP, and kDNA.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a DMSO-only control.
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. Decatenated DNA will migrate into the gel, while catenated DNA will remain in the well.
-
Data Analysis: Quantify the amount of decatenated DNA in each lane to determine the inhibitory activity of this compound.
Mechanism of Action and Signaling Pathway
This compound, as a derivative of PNU-159682, functions as a potent DNA topoisomerase II inhibitor. Its mechanism of action involves intercalating into DNA and forming adducts, which stabilizes the topoisomerase II-DNA cleavage complex.[2][4] This leads to the accumulation of double-strand breaks in the DNA, triggering a DNA damage response (DDR). The DDR, in turn, activates cell cycle checkpoints, primarily causing an arrest in the S-phase of the cell cycle, and ultimately leads to apoptosis.[5]
The following diagrams illustrate the proposed mechanism of action and the subsequent signaling pathway.
Caption: Mechanism of this compound action on DNA and Topoisomerase II.
Caption: Signaling pathway initiated by this compound-induced DNA damage.
Conclusion
This compound is a promising cytotoxic agent for the development of targeted cancer therapies. Its potent inhibition of topoisomerase II and induction of a robust DNA damage response underscore its therapeutic potential. This guide provides a foundational understanding of its structural analysis and mechanism of action, offering valuable insights for researchers and drug development professionals. Further investigation into the specific structural details and biological activity of this compound will be crucial for its successful clinical translation.
References
In Vitro Cytotoxicity of PNU-159682 and its Carboxylic Acid Derivative: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PNU-159682, a potent metabolite of the anthracycline nemorubicin (B1684466), has demonstrated exceptional cytotoxic activity against a range of human tumor cell lines in vitro. This technical guide provides a comprehensive analysis of the available data on the in vitro cytotoxicity of PNU-159682, with a particular focus on its carboxylic acid derivative utilized in the development of Antibody-Drug Conjugates (ADCs). While specific quantitative cytotoxicity data for PNU-159682 carboxylic acid as a standalone agent is not extensively available in the public domain, the profound potency of the parent compound, PNU-159682, underscores its significance as a powerful cytotoxic payload. This document summarizes the cytotoxic profile of PNU-159682, outlines relevant experimental methodologies, and illustrates the putative signaling pathways involved in its mechanism of action.
Introduction
PNU-159682 is a major bioactive metabolite of nemorubicin, formed in human liver microsomes primarily by the cytochrome P450 enzyme CYP3A4.[1][2] It belongs to the anthracycline class of natural products and has garnered significant interest as a highly potent cytotoxic agent for use in ADCs.[3][4] The carboxylic acid derivative of PNU-159682 serves as a functionalized handle for conjugation to linker molecules in ADC constructs.[5][][] This guide will focus on the cytotoxic properties of the core compound, PNU-159682, to provide a foundational understanding for researchers working with its derivatives.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of PNU-159682 has been evaluated against various human tumor cell lines, demonstrating significantly greater potency compared to its parent compound, nemorubicin (MMDX), and the widely used anthracycline, doxorubicin.
Table 1: In Vitro Cytotoxicity of PNU-159682 Against Human Tumor Cell Lines
| Cell Line | Histotype | IC70 (nM) | Fold Potency Increase vs. MMDX | Fold Potency Increase vs. Doxorubicin |
| HT-29 | Colon Carcinoma | 0.07 | 2,360 | 6,420 |
| A2780 | Ovarian Carcinoma | 0.58 | 790 | 2,100 |
| DU145 | Prostate Carcinoma | 0.15 | Not Reported | Not Reported |
| EM-2 | Not Specified | 0.12 | Not Reported | Not Reported |
| Jurkat | T-cell Leukemia | 0.08 | Not Reported | Not Reported |
| CEM | T-cell Leukemia | 0.09 | Not Reported | Not Reported |
Data sourced from Quintieri et al., 2005.[1]
Experimental Protocols
The following section outlines a general methodology for assessing the in vitro cytotoxicity of compounds like PNU-159682, based on standard cell viability assays.
Cell Culture and Maintenance
Human tumor cell lines (e.g., HT-29, A2780, DU145) are cultured in appropriate media (e.g., RPMI 1640, DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (Sulforhodamine B Assay)
A common method to assess cytotoxicity is the Sulforhodamine B (SRB) assay.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: PNU-159682 is serially diluted to the desired concentrations in culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed to the plate by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The plates are air-dried, and the bound SRB dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the control wells. The IC70 (or IC50) values are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
As an anthracycline, PNU-159682 is believed to exert its cytotoxic effects primarily through the inhibition of DNA topoisomerase II and the induction of DNA damage, ultimately leading to apoptosis.
Putative Signaling Pathway for PNU-159682-Induced Apoptosis
The following diagram illustrates the likely signaling cascade initiated by PNU-159682.
Caption: Proposed signaling pathway of PNU-159682-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
The logical flow of an in vitro cytotoxicity study is depicted below.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Conclusion
PNU-159682 is an exceptionally potent cytotoxic agent with sub-nanomolar activity against a variety of human cancer cell lines. While the direct in vitro cytotoxicity data for its carboxylic acid derivative is not as readily available, the profound anti-cancer properties of the parent molecule provide a strong rationale for its use as a payload in Antibody-Drug Conjugates. The methodologies and pathways described herein offer a foundational guide for researchers and drug development professionals engaged in the preclinical evaluation of PNU-159682 and its analogues. Further studies are warranted to elucidate the specific cytotoxic profile of the carboxylic acid derivative and to fully understand its mechanism of action.
References
PNU-159682 Carboxylic Acid: An In-Depth Technical Guide for Cancer Cell Line Screening
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a highly potent metabolite of the anthracycline antibiotic nemorubicin.[1] It exhibits exceptional cytotoxicity against a broad range of cancer cell lines, with potencies reported to be thousands of times greater than that of doxorubicin.[1] The carboxylic acid derivative of PNU-159682, often functionalized with linkers such as ethylenediamine (B42938) (EDA) for conjugation, is a key component in the development of antibody-drug conjugates (ADCs). This guide provides a detailed overview of the technical aspects of utilizing PNU-159682 carboxylic acid and its derivatives for in vitro cancer cell line screening, including experimental protocols, quantitative data, and visualization of its mechanism of action.
Mechanism of Action
PNU-159682 and its derivatives primarily function as potent DNA topoisomerase II inhibitors.[1] This inhibition leads to DNA damage, triggering cell cycle arrest and ultimately apoptosis. A key derivative, PNU-EDA, has been shown to induce a cell cycle arrest in the S-phase, a distinct mechanism compared to other anthracyclines like Doxorubicin which typically cause a G2/M-phase block. Furthermore, the cytotoxic effects of PNU-EDA are partially dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, highlighting a unique mode of action.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of PNU-159682 across various human cancer cell lines. This data provides a comparative reference for its high potency.
Table 1: IC50 Values of PNU-159682 in Non-Hodgkin's Lymphoma (NHL) Cell Lines
| Cell Line | IC50 (nM) |
| BJAB.Luc | 0.10 |
| Granta-519 | 0.020 |
| SuDHL4.Luc | 0.055 |
| WSU-DLCL2 | 0.1 |
Data sourced from MedChemExpress, demonstrating potency against various NHL cell lines.[1]
Table 2: IC70 Values of PNU-159682 in Various Human Tumor Cell Lines
| Cell Line | IC70 (nM) |
| HT-29 (Colon) | 0.081 |
| A2780 (Ovarian) | 0.577 |
| DU145 (Prostate) | N/A |
| EM-2 (Breast) | N/A |
| Jurkat (T-cell leukemia) | N/A |
| CEM (T-cell leukemia) | N/A |
Subnanomolar IC70 values highlight the broad and potent activity of PNU-159682.[1] Note: Specific values for DU145, EM-2, Jurkat, and CEM were not available in the provided search results, though the source indicates subnanomolar IC70 ranges for a panel including these lines.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the screening of this compound and its derivatives.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the this compound derivative. Include appropriate vehicle controls. Incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
DNA Damage Quantification: γH2AX Staining by Flow Cytometry
This protocol details the detection of phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks.
Materials:
-
Cells treated with this compound derivative
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody: anti-γH2AX
-
Secondary antibody: fluorescently-conjugated (e.g., FITC or Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the treated and control cells with PBS.
-
Fixation: Resuspend the cells in fixation buffer and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then resuspend in permeabilization buffer for 15 minutes at room temperature.
-
Primary Antibody Staining: Wash the cells and resuspend in a blocking buffer (e.g., PBS with 1% BSA). Add the primary anti-γH2AX antibody and incubate for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells and resuspend in blocking buffer. Add the fluorescently-conjugated secondary antibody and incubate for 30-60 minutes at room temperature, protected from light.
-
Analysis: Wash the cells and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Cells treated with this compound derivative
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest and wash the treated and control cells with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro screening of this compound.
Signaling Pathway
Caption: Proposed signaling pathway for this compound cytotoxicity.
References
An In-depth Technical Guide on the Core Early-Stage Research of PNU-159682 and its Carboxylic Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a highly potent, semi-synthetic anthracycline and a major metabolite of the investigational drug nemorubicin (B1684466) (MMDX).[1][2][3] Its exceptional cytotoxicity has led to its investigation as a payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. This technical guide provides a comprehensive overview of the early-stage research on PNU-159682 and its derivative, PNU-159682 carboxylic acid, focusing on their synthesis, mechanism of action, and preclinical anti-tumor activity. While substantial data exists for PNU-159682, publicly available information on its carboxylic acid derivative is limited, primarily positioning it as a synthetic intermediate for ADC development.
This compound: An Overview
This compound (CAS 1204819-92-0) is a derivative of PNU-159682.[1][4][5][6][] While commercially available and described as a potent ADC cytotoxin, specific preclinical data on its biological activity, such as in vitro cytotoxicity and in vivo efficacy, are not extensively available in the public domain.[4][5][6] Its primary role in early-stage research appears to be as a key intermediate in the synthesis of linker-payload conjugates for ADCs.
Synthesis of this compound
A disclosed method for synthesizing this compound involves the oxidation of PNU-159682. One described protocol utilizes sodium periodate (B1199274) (NaIO4) to achieve this transformation, which sets the stage for linker attachment in ADC development.[8]
PNU-159682: The Parent Compound
Mechanism of Action
PNU-159682 exerts its potent anti-tumor effects through a multi-faceted mechanism of action. As a DNA topoisomerase II inhibitor, it interferes with the enzyme's ability to manage DNA topology, leading to DNA damage.[2] Additionally, PNU-159682 is known to intercalate into DNA, further disrupting DNA replication and transcription.[9] Recent studies suggest that PNU-159682-based ADCs can induce immunogenic cell death, thereby stimulating an anti-tumor immune response.[10] A derivative of PNU-159682, PNU-EDA, has been shown to arrest cells and inhibit DNA synthesis in the S-phase, a distinct mechanism compared to other anthracyclines like Doxorubicin which typically cause a G2/M-phase block.[10]
Caption: Mechanism of action of PNU-159682 leading to cancer cell death.
Data Presentation
In Vitro Cytotoxicity of PNU-159682
PNU-159682 has demonstrated remarkable potency against a variety of human tumor cell lines, with IC70 values in the subnanomolar range.[2]
| Cell Line | IC70 (nM) |
| HT-29 (Colon Carcinoma) | 0.577 |
| A2780 (Ovarian Carcinoma) | 0.39 |
| DU145 (Prostate Carcinoma) | 0.128 |
| EM-2 (Leukemia) | 0.081 |
| Jurkat (Leukemia) | 0.086 |
| CEM (Leukemia) | 0.075 |
| Data sourced from MedChemExpress product information, citing Quintieri L, et al. (2005).[2] |
In Vivo Efficacy of PNU-159682
Preclinical studies in murine models have shown significant anti-tumor activity of PNU-159682.
| Tumor Model | Dosing Regimen | Outcome |
| Disseminated Murine L1210 Leukemia | 15 µg/kg (single i.v. dose) | 29% increase in life span |
| MX-1 Human Mammary Carcinoma Xenograft | 4 µg/kg (i.v., q7dx3) | Complete tumor regression in 4 out of 7 mice |
| Data sourced from MedChemExpress product information, citing Quintieri L, et al. (2005).[2] |
An ADC incorporating a PNU-159682 derivative demonstrated complete tumor regression and durable responses in non-small cell lung cancer (NSCLC) and colorectal cancer models with a single 1.0 mg/kg dose.[11]
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
A typical protocol for assessing the in vitro cytotoxicity of PNU-159682 involves the following steps:
-
Cell Plating: Human tumor cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Exposure: Cells are treated with various concentrations of PNU-159682 (e.g., 0-500 nM) for a defined period, typically 1 hour.[2]
-
Washout and Incubation: The compound-containing medium is removed, and the cells are washed and cultured in fresh, compound-free medium for 72 hours.[2]
-
Cell Fixation: The cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.
-
Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is read on a plate reader at a suitable wavelength (e.g., 515 nm).
-
Data Analysis: The IC70 values (the concentration of the drug that inhibits cell growth by 70%) are calculated from the dose-response curves.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
In Vivo Xenograft Model
The following protocol outlines a general procedure for evaluating the in vivo efficacy of PNU-159682 in a human tumor xenograft model:
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.[1]
-
Tumor Implantation: Fragments of a human tumor, such as the MX-1 human mammary carcinoma, are subcutaneously grafted into the right flank of the mice.[1]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The animals are then randomized into treatment and control groups.
-
Dosing: PNU-159682 is administered intravenously at a specified dose and schedule (e.g., 4 µg/kg, every 7 days for 3 doses).[2] The control group receives a vehicle control (e.g., saline).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Monitoring: The animals' body weight and general health are monitored throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point for the treatment group. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.
Caption: Workflow for an in vivo human tumor xenograft study.
Conclusion
PNU-159682 is an exceptionally potent cytotoxic agent with significant potential as an ADC payload. Its derivative, this compound, serves as a key intermediate in the development of these targeted therapies. While detailed preclinical data for the carboxylic acid derivative itself is scarce in publicly available literature, the extensive research on the parent compound, PNU-159682, provides a strong foundation for its continued investigation and development in the field of oncology. Further research and publication of data specifically on this compound would be beneficial for a more complete understanding of its properties and potential.
References
- 1. PNU-159682 | CAS#:202350-68-3 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 化合物 this compound|T19523|TargetMol - ChemicalBook [chemicalbook.com]
- 6. amsbio.com [amsbio.com]
- 8. US20170360953A1 - Binding protein drug conjugates comprising anthracycline derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
The Role of PNU-159682 Carboxylic Acid in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-159682 carboxylic acid, a potent derivative of the anthracycline nemorubicin, is a highly effective cytotoxic agent currently investigated for its potential in antibody-drug conjugates (ADCs). Its primary mechanism of action involves the induction of DNA damage, which consequently activates the intricate network of the DNA Damage Response (DDR). This technical guide provides a comprehensive overview of the core functions of this compound in eliciting a DNA damage response, with a focus on its role as a topoisomerase II inhibitor and its impact on cell cycle progression. This document details the molecular pathways involved, presents quantitative data from relevant studies, and offers detailed experimental protocols for key assays.
Introduction
The integrity of the genome is paramount for cellular function and survival. The DNA Damage Response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and, if the damage is irreparable, initiates apoptosis. PNU-159682, a metabolite of nemorubicin, and its derivatives like this compound, are exceptionally potent inducers of DNA damage.[1] Understanding the specific interactions of these compounds with the DDR machinery is crucial for their development as targeted cancer therapeutics. This guide will delve into the known mechanisms of PNU-159682 and its derivatives, with a particular focus on the carboxylic acid form where data is available, and will also highlight areas requiring further investigation.
Mechanism of Action
PNU-159682 and its derivatives exert their cytotoxic effects primarily through two interconnected mechanisms: inhibition of topoisomerase II and DNA intercalation.
Topoisomerase II Inhibition
Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA strand. PNU-159682 is a highly potent inhibitor of topoisomerase II.[1] By stabilizing the covalent complex between topoisomerase II and DNA (the cleavage complex), PNU-159682 prevents the re-ligation of the DNA strands, leading to the accumulation of DSBs.
DNA Intercalation and Adduct Formation
As an anthracycline derivative, PNU-159682 can intercalate into the DNA double helix. This interaction can distort the DNA structure and interfere with the processes of replication and transcription. Furthermore, PNU-159682 has been described as a "virtual DNA crosslinking agent" that forms stable DNA-PNU-159682 adducts, further contributing to the DNA damage load.[2][3]
Activation of the DNA Damage Response Pathway
The DNA lesions induced by this compound trigger a cascade of signaling events that constitute the DDR. While direct evidence for the carboxylic acid form is limited, the response to the parent compound, PNU-159682, provides a strong model for the anticipated pathway activation.
The ATM/ATR Signaling Cascades
The primary sensors of DNA double-strand breaks are the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[4][5]
-
ATM Pathway: In response to DSBs, ATM is activated and phosphorylates a range of downstream targets, including the checkpoint kinase CHK2 and the histone variant H2AX (forming γH2AX).[4][5] γH2AX serves as a beacon to recruit DNA repair proteins to the site of damage.[6][7]
-
ATR Pathway: ATR is typically activated by single-stranded DNA (ssDNA) regions, which can arise at stalled replication forks. Given that PNU-159682 induces S-phase arrest, the ATR-CHK1 pathway is also likely to be a critical component of the response.
S-Phase Cell Cycle Arrest
A distinctive feature of PNU-159682-induced DNA damage is the resulting cell cycle arrest in the S-phase.[2][8][9] This is in contrast to other anthracyclines like Doxorubicin, which typically cause a G2/M phase block.[8] This S-phase arrest is a direct consequence of the activation of the intra-S phase checkpoint, which prevents cells from replicating damaged DNA.
CHK1 Activation
A key mediator of the intra-S phase checkpoint is the checkpoint kinase 1 (CHK1). Studies have shown that treatment with a PNU-159682-based ADC leads to the phosphorylation of CHK1 at serine 345.[3] This phosphorylation is a critical step in CHK1 activation and is necessary for inducing an intra-S phase cell cycle arrest.[3][10]
Involvement of Transcription-Coupled Nucleotide Excision Repair (TC-NER)
Interestingly, a derivative of PNU-159682, PNU-EDA, has shown a partial dependency on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[8] TC-NER is a specialized DNA repair pathway that removes bulky lesions from the transcribed strand of active genes.[11][12][13][14][15] This finding suggests a distinct mode of action for PNU-159682 derivatives compared to other DNA-damaging agents and highlights the complexity of the cellular response to these compounds.
Quantitative Data
The high potency of PNU-159682 and its derivatives is reflected in their low nanomolar to sub-nanomolar cytotoxicity.
| Compound | Cell Line | IC50 / IC70 | Reference |
| PNU-159682 | HT-29 | IC70: 0.07-0.58 nM | MedChemExpress |
| PNU-159682 | A2780 | IC70: 0.07-0.58 nM | MedChemExpress |
| PNU-159682 | DU145 | IC70: 0.07-0.58 nM | MedChemExpress |
| PNU-159682 | EM-2 | IC70: 0.07-0.58 nM | MedChemExpress |
| PNU-159682 | Jurkat | IC70: 0.07-0.58 nM | MedChemExpress |
| PNU-159682 | CEM | IC70: 0.07-0.58 nM | MedChemExpress |
| PNU-EDA | Various | Not specified | [8] |
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP solution
-
Dilution Buffer
-
This compound (or other test compounds) dissolved in DMSO
-
STEB (Stopping Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose (B213101) gel in TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Loading dye
Protocol:
-
Prepare a reaction mix containing Assay Buffer, ATP, and kDNA in appropriate volumes.
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add the test compound (this compound) at various concentrations to the tubes. Include a positive control (e.g., etoposide) and a negative control (DMSO).
-
Add diluted topoisomerase II enzyme to all tubes except for a no-enzyme control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding STEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize under UV light. Decatenated mini-circles will migrate into the gel, while catenated kDNA will remain in the well. Inhibition is observed as a decrease in the amount of decatenated DNA.[16][17][18]
Quantification of DNA Damage using γH2AX Foci Formation
This immunofluorescence-based assay quantifies the formation of γH2AX foci, a marker of DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA solution.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[6][7][19][20][21]
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest cells (including supernatant to collect detached cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature in the dark for 15-30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: this compound Induced DNA Damage Response Pathway.
Caption: Workflow for γH2AX Foci Formation and Quantification.
Caption: Simplified Transcription-Coupled Nucleotide Excision Repair (TC-NER) Pathway.
Conclusion and Future Directions
This compound is a potent DNA damaging agent that activates the DNA Damage Response, leading to S-phase cell cycle arrest and apoptosis. Its primary mechanism involves the inhibition of topoisomerase II and the formation of DNA adducts. The resulting DNA lesions trigger the activation of DDR kinases, with evidence pointing towards a significant role for the ATR-CHK1 pathway in mediating the characteristic S-phase arrest. The reliance of a PNU-159682 derivative on the TC-NER pathway suggests a unique interaction with the cellular DNA repair machinery that warrants further investigation.
Future research should focus on elucidating the precise role of ATM, ATR, and CHK2 in the response to this compound. Quantitative studies measuring the phosphorylation of these key DDR proteins and the kinetics of γH2AX foci formation and resolution are needed to fully characterize the cellular response. A deeper understanding of these mechanisms will be invaluable for the rational design of novel ADCs and for optimizing the clinical application of this promising class of cytotoxic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle G2/M arrest through an S phase-dependent mechanism by HIV-1 viral protein R - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 13. Transcription-coupled Nucleotide Excision Repair: New Insights Revealed by Genomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. inspiralis.com [inspiralis.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of PNU-159682 Carboxylic Acid for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of PNU-159682 carboxylic acid, a critical intermediate for the development of potent antibody-drug conjugates (ADCs). PNU-159682 is a highly potent derivative of the anthracycline nemorubicin, and its functionalization with a carboxylic acid handle enables the covalent attachment of various linker molecules for subsequent conjugation to monoclonal antibodies. The following application notes detail the necessary reagents, experimental procedures, and expected outcomes for this synthesis, providing a reproducible methodology for researchers in the field of targeted cancer therapy.
Introduction
PNU-159682 is a topoisomerase II inhibitor with exceptional cytotoxic activity against a broad range of cancer cell lines.[1] Its high potency makes it an attractive payload for ADCs, which aim to deliver cytotoxic agents specifically to tumor cells while minimizing systemic toxicity. The synthesis of a PNU-159682 derivative featuring a carboxylic acid group is a key step in creating a versatile platform for the attachment of diverse, cleavable or non-cleavable linkers used in modern ADC design. This protocol outlines a direct method for the oxidative cleavage of the C13-C14 side chain of PNU-159682 to yield the corresponding carboxylic acid.
Experimental Protocol
The synthesis of this compound is achieved through the oxidative cleavage of the diol side chain of the parent molecule, PNU-159682. A reliable method for this transformation involves the use of sodium periodate (B1199274) (NaIO₄) in a mixed solvent system.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| PNU-159682 | ≥95% | MedChemExpress |
| Sodium Periodate (NaIO₄) | ACS Reagent Grade | Sigma-Aldrich |
| Methanol (B129727) (MeOH) | Anhydrous | Fisher Scientific |
| Deionized Water (H₂O) | Type 1 | Millipore |
| Dichloromethane (B109758) (DCM) | HPLC Grade | VWR |
| Sodium Sulfate (B86663) (Na₂SO₄) | Anhydrous | EMD Millipore |
| Rotary Evaporator | - | Heidolph |
| Magnetic Stirrer | - | IKA |
| Thin Layer Chromatography (TLC) Plates | Silica (B1680970) Gel 60 F₂₅₄ | Merck |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve PNU-159682 in a 60% aqueous methanol solution. The recommended concentration is approximately 10 mg/mL.
-
Oxidant Addition: To the stirred solution, add sodium periodate (NaIO₄). A molar excess of the oxidizing agent is typically used to ensure complete conversion. A 1.5 to 2.0 molar equivalent is recommended.
-
Reaction Conditions: Allow the reaction to stir at room temperature (approximately 20-25 °C) for a period of 3 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product, this compound, should have a different retention factor (Rf) compared to the starting material.
-
Work-up: Upon completion of the reaction, quench any excess sodium periodate by adding a few drops of ethylene (B1197577) glycol and stirring for an additional 10 minutes.
-
Extraction: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. To the remaining aqueous solution, add dichloromethane to extract the product. Perform the extraction three times to ensure complete recovery.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound as a solid.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value |
| PNU-159682 (Starting Material) | 1.0 eq |
| Sodium Periodate (NaIO₄) | 1.5 - 2.0 eq |
| Solvent System | 60% Methanol in Water |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 3 hours |
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| PNU-159682 | C₃₂H₃₅NO₁₃ | 641.62 | Red to Orange Solid |
| This compound | C₃₁H₃₃NO₁₃ | 627.60 | Red to Orange Solid |
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of this compound.
Applications in ADC Development
The synthesized this compound serves as a key building block for the construction of ADCs. The carboxylic acid functionality allows for its conjugation to a variety of amine-containing linkers through standard amide bond formation reactions (e.g., using activating agents like HATU or EDC/NHS). These linkers can be designed to be stable in circulation and release the potent PNU-159682 payload upon internalization into target cancer cells.
Caption: General scheme for ADC construction using this compound.
Conclusion
This protocol provides a straightforward and reproducible method for the synthesis of this compound, a vital component for the advancement of ADC-based therapeutics. The availability of this functionalized payload allows for greater flexibility in linker design and conjugation strategies, ultimately contributing to the development of more effective and safer targeted cancer therapies. Researchers are encouraged to adapt and optimize the described conditions based on their specific laboratory settings and downstream applications.
References
Application Notes and Protocols: Conjugation of PNU-159682 Carboxylic Acid to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin (B1684466) and a powerful cytotoxin for the development of Antibody-Drug Conjugates (ADCs).[1] Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to cell death.[1] PNU-159682 has demonstrated significantly greater potency compared to its parent compound and other anthracyclines like doxorubicin.[1][2][3] This document provides detailed protocols for the conjugation of PNU-159682 carboxylic acid to a monoclonal antibody, methods for the characterization of the resulting ADC, and data on its biological activity.
Mechanism of Action of PNU-159682
PNU-159682 exerts its cytotoxic effects primarily through two coordinated actions on cellular DNA. Firstly, the planar anthracycline core intercalates between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription. Secondly, and more critically, it inhibits the function of topoisomerase II, an enzyme essential for resolving DNA topological challenges during these processes. By stabilizing the transient DNA-topoisomerase II cleavage complex, PNU-159682 prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA lesions trigger a cascade of cellular responses, including cell cycle arrest and the activation of apoptotic pathways, ultimately resulting in programmed cell death.
Experimental Protocols
Conjugation of this compound to an Antibody via EDC/NHS Chemistry
This protocol describes a two-step conjugation method utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to couple the carboxylic acid group of PNU-159682 to primary amines (e.g., lysine (B10760008) residues) on the antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
0.22 µm sterile filters
Experimental Workflow:
Protocol:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer (PBS, pH 7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
In a separate tube, prepare fresh stock solutions of EDC (e.g., 50 mM) and NHS (e.g., 50 mM) in Activation Buffer immediately before use.
-
In a reaction tube, add the desired volume of the this compound stock solution.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Antibody:
-
Immediately add the activated PNU-159682-NHS ester solution to the prepared antibody solution. A 10 to 20-fold molar excess of the activated payload over the antibody is recommended as a starting point.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v).
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated PNU-159682 and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
Sterile-filter the purified ADC solution using a 0.22 µm filter and store at 4°C.
-
Characterization of the PNU-159682 ADC
3.2.1. Determination of Drug-to-Antibody Ratio (DAR):
The DAR can be determined using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
HIC-HPLC: This technique separates ADC species based on the number of conjugated drug molecules. The average DAR is calculated from the peak areas of the different drug-loaded species.
-
RP-HPLC: The ADC can be analyzed in its intact or reduced form. For reduced analysis, the interchain disulfide bonds of the antibody are cleaved, and the light and heavy chains are separated. The DAR is calculated based on the relative peak areas of the conjugated and unconjugated chains.
3.2.2. Analysis of Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to detect the presence of aggregates.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the purity and integrity of the ADC under reducing and non-reducing conditions.
Data Presentation
In Vitro Cytotoxicity of PNU-159682
The following table summarizes the cytotoxic activity of PNU-159682 against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 / IC70 (nM) | Reference |
| HT-29 | Colon Carcinoma | 0.577 (IC70) | [2] |
| A2780 | Ovarian Carcinoma | 0.39 (IC70) | [2] |
| DU145 | Prostate Carcinoma | 0.128 (IC70) | [2] |
| EM-2 | Myeloid Leukemia | 0.081 (IC70) | [2] |
| Jurkat | T-cell Leukemia | 0.086 (IC70) | [2] |
| CEM | T-cell Leukemia | 0.075 (IC70) | [2] |
| BJAB.Luc | B-cell Lymphoma | 0.10 (IC50) | [2] |
| Granta-519 | Mantle Cell Lymphoma | 0.020 (IC50) | [2] |
| SuDHL4.Luc | B-cell Lymphoma | 0.055 (IC50) | [2] |
| WSU-DLCL2 | B-cell Lymphoma | 0.1 (IC50) | [2] |
| SKRC-52 | Renal Cell Carcinoma | 25 (IC50) | [2] |
In Vivo Efficacy of a PNU-159682-based ADC
A study involving an anti-CD46 ADC with a PNU-159682 derivative demonstrated significant antitumor activity in xenograft models.
| ADC | Cancer Model | Dosing | Outcome | Reference |
| hCD46-PNU-159682 derivative | Non-Small Cell Lung Cancer (NSCLC) Xenograft | Single dose of 1.0 mg/kg | Complete tumor regression and durable responses | [4] |
| hCD46-PNU-159682 derivative | Colorectal Cancer Xenograft | Single dose of 1.0 mg/kg | Complete tumor regression and durable responses | [4] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DAR | Inefficient activation of this compound. | Ensure EDC and NHS solutions are freshly prepared. Optimize the molar ratio of EDC/NHS to the payload. Check the pH of the Activation Buffer. |
| Hydrolysis of the NHS ester. | Use the activated payload immediately for conjugation. | |
| Insufficient molar excess of payload. | Increase the molar ratio of the activated payload to the antibody. | |
| ADC Aggregation | High DAR leading to increased hydrophobicity. | Reduce the molar excess of the payload during conjugation. Optimize the reaction time. Use SEC to remove aggregates. |
| Inappropriate buffer conditions. | Ensure the final DMSO concentration is below 10%. Check the pH of the Conjugation Buffer. | |
| Poor ADC Yield | Loss of material during purification. | Use a desalting column with the appropriate molecular weight cutoff. Ensure proper column equilibration. |
| Precipitation of the antibody or ADC. | Perform conjugation at a lower temperature (4°C). Ensure gentle mixing during the reaction. |
References
Application Notes and Protocols for PNU-159682 Carboxylic Acid ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin, exhibiting cytotoxic activity several hundred times greater than its parent compound, doxorubicin.[1] Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, which leads to double-strand DNA breaks and subsequent apoptosis in rapidly dividing cancer cells.[1] The exceptional potency of PNU-159682 makes it a compelling payload for antibody-drug conjugates (ADCs), a therapeutic modality that combines the specificity of monoclonal antibodies with the cell-killing power of cytotoxic agents to target cancer cells directly.
This document provides detailed application notes and protocols focusing on the linker chemistry for ADCs utilizing a carboxylic acid derivative of PNU-159682. This functional group serves as a versatile attachment point for various linker technologies, enabling the development of ADCs with tailored properties for specific therapeutic applications.
PNU-159682 Mechanism of Action
PNU-159682 exerts its cytotoxic effects primarily through the induction of DNA damage. Upon internalization into the target cancer cell, the ADC releases the PNU-159682 payload, which then initiates a cascade of events leading to cell death.
Signaling Pathway of PNU-159682-Induced Cell Death
Recent studies suggest that in addition to inducing apoptosis, PNU-159682-based ADCs can also trigger immunogenic cell death (ICD). This process involves the release of damage-associated molecular patterns (DAMPs), such as calreticulin, ATP, and high-mobility group box 1 (HMGB1), which can stimulate an anti-tumor immune response.
Linker Chemistry for PNU-159682 Carboxylic Acid
The carboxylic acid functional group on PNU-159682 provides a key handle for conjugation to a variety of linkers. The choice of linker is critical as it influences the stability, pharmacokinetics, and efficacy of the resulting ADC. Linkers can be broadly categorized as cleavable or non-cleavable.
Cleavable Linkers: These are designed to release the payload under specific conditions prevalent in the tumor microenvironment or within the cancer cell, such as low pH or the presence of specific enzymes.
-
Peptide Linkers: These linkers, often containing dipeptides like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), are cleaved by lysosomal proteases (e.g., Cathepsin B) following internalization of the ADC.
-
Hydrazone Linkers: These are acid-labile linkers that release the payload in the acidic environment of endosomes and lysosomes.
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which is still attached to the linker and an amino acid residue. Thioether linkers are a common example. They generally exhibit greater stability in circulation, which can lead to a wider therapeutic window.
Experimental Workflow for ADC Synthesis and Characterization
Quantitative Data Summary
The following tables summarize key quantitative data for PNU-159682 and its ADCs. Direct head-to-head comparisons of different linkers with the this compound derivative are limited in publicly available literature. The data presented here are compiled from various studies to provide a comparative overview.
Table 1: In Vitro Cytotoxicity of PNU-159682 and its ADC
| Compound/ADC | Linker Type | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| PNU-159682 (Free Drug) | - | Karpas-299 (NHL) | - | ~0.01 | Stefan et al., 2017 |
| cAC10-Gly₅-PNU | Non-cleavable (Peptide) | Karpas-299 (NHL) | CD30 | 1.1 | Stefan et al., 2017 |
| cAC10-Gly₃-vcPAB-PNU | Cleavable (Peptide) | Karpas-299 (NHL) | CD30 | 0.4 | Stefan et al., 2017 |
| Tras-Gly₅-PNU | Non-cleavable (Peptide) | SKBR3 (Breast Cancer) | HER2 | 2.7 | Stefan et al., 2017 |
Table 2: In Vivo Efficacy of PNU-159682 ADCs
| ADC | Linker Type | Xenograft Model | Dosing | Outcome | Reference |
| hCD46-19-PNU derivative | Not Specified | NSCLC and Colorectal Cancer | Single dose of 1.0 mg/kg | Complete tumor regression and durable responses | Holte, D. et al. Bioorg Med Chem Lett 2020, 30(24): 127640 (as cited in BioWorld)[2] |
| Tras-Gly₅-PNU | Non-cleavable (Peptide) | JIMT-1 (Breast Cancer) | 1 mg/kg | Complete tumor regression | Stefan et al., 2017 |
Experimental Protocols
The following are generalized protocols based on common methodologies in the field of ADC development. Specific reaction conditions and parameters should be optimized for each specific antibody, linker, and payload combination.
Protocol 1: Synthesis of this compound Derivative
-
Starting Material: PNU-159682 or a suitable precursor.
-
Protection of Reactive Groups: Protect any functional groups on the PNU-159682 molecule that may interfere with the introduction of the carboxylic acid moiety.
-
Introduction of a Carboxylic Acid Handle: This can be achieved through various organic synthesis reactions. One common approach is the modification of a side chain to incorporate a terminal carboxylic acid. For example, a primary alcohol on a PNU-159682 derivative could be oxidized to a carboxylic acid using appropriate oxidizing agents.
-
Deprotection: Remove the protecting groups to yield the final this compound derivative.
-
Purification: Purify the final product using techniques such as high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Conjugation of this compound to an Antibody via a Maleimide-Containing Linker
This protocol describes a common method for conjugating a payload with a carboxylic acid to an antibody through its cysteine residues using a maleimide-containing linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Maleimide-PEG-NHS ester linker (or similar bifunctional linker)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) as a co-solvent
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Reaction buffers and solvents
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a 10-20 fold molar excess of TCEP or DTT at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove the reducing agent using a desalting column.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound and a slight molar excess of the maleimide-PEG-NHS ester linker in DMF or DMSO.
-
Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to facilitate the formation of an amide bond between the carboxylic acid of PNU-159682 and the NHS ester of the linker.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
The resulting product is the maleimide-activated PNU-159682 linker-payload.
-
-
Conjugation Reaction:
-
Add the maleimide-activated PNU-159682 linker-payload (typically 5-10 fold molar excess over the antibody) to the reduced antibody solution. The final concentration of the organic co-solvent should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other small molecules using a size exclusion chromatography (SEC) column.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.
Method 1: Hydrophobic Interaction Chromatography (HIC)
-
Use a HIC column with a suitable stationary phase.
-
Elute the ADC using a decreasing salt gradient.
-
Antibody species with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times.
-
The average DAR can be calculated from the peak areas of the different drug-loaded species.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Reduce the ADC to separate the light and heavy chains.
-
Analyze the reduced sample on a C4 or C8 RP-HPLC column.
-
The drug-loaded light and heavy chains will have different retention times.
-
Calculate the DAR based on the relative peak areas.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells expressing the target antigen in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PNU-159682 ADC and a non-targeting control ADC. Add the ADC solutions to the cells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the data against the ADC concentration. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 5: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Implantation: Subcutaneously implant cultured cancer cells expressing the target antigen into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into treatment groups:
-
Vehicle control
-
PNU-159682 ADC
-
Non-targeting control ADC
-
-
Dosing: Administer the ADCs intravenously at a predetermined dose and schedule.
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor for any signs of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.
Conclusion
PNU-159682 is a highly potent payload for the development of next-generation ADCs. The presence of a carboxylic acid handle on a PNU-159682 derivative allows for flexible conjugation with a variety of linker chemistries, enabling the fine-tuning of ADC properties to maximize therapeutic efficacy and minimize off-target toxicity. The protocols and data presented in these application notes provide a foundational guide for researchers in the design and evaluation of novel PNU-159682-based ADCs for targeted cancer therapy. Further research is warranted to perform direct comparative studies of different linker strategies to fully optimize the clinical potential of this promising payload.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of PNU-159682 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin (B1684466) and a significant metabolite in its biotransformation pathway. The carboxylic acid form of PNU-159682 is a key analyte in pharmacokinetic, metabolism, and stability studies of PNU-159682 and its antibody-drug conjugates (ADCs). This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of PNU-159682 carboxylic acid in various biological matrices. The method is designed to provide high resolution, accuracy, and precision, making it suitable for drug development and research applications.
Principle
This method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of an acidified aqueous buffer and an organic solvent allows for the efficient separation and elution of the analyte. Detection is achieved using a fluorescence detector, which provides high sensitivity for anthracycline compounds. Quantification is performed by comparing the peak area of the analyte to a standard curve generated from known concentrations of this compound.
Experimental
Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
HPLC vials and caps
-
Syringe filters (0.22 µm)
-
Pipettes and tips
Reagents and Standards
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Water (HPLC grade)
-
Human plasma (or other relevant biological matrix)
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to obtain a 1 mg/mL primary stock solution.
-
Working Stock Solution (100 µg/mL): Dilute the primary stock solution 1:10 with a 50:50 mixture of acetonitrile and water to obtain a 100 µg/mL working stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the mobile phase initial conditions to achieve a concentration range of, for example, 1 ng/mL to 1000 ng/mL.
Sample Preparation (from Human Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (if used).
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Method Parameters
| Parameter | Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.5 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 485 nm, Emission: 590 nm |
| Run Time | 25 minutes |
Data Presentation
Table 1: Chromatographic Performance
| Parameter | Value |
| Retention Time (RT) | ~ 12.5 min |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 5000 |
Table 2: Method Validation Summary (Representative Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Simplified signaling pathway of PNU-159682 and formation of its carboxylic acid metabolite.
Conclusion
This application note provides a detailed and reliable HPLC method for the quantification of this compound. The protocol is suitable for use in regulated environments and can be adapted for various biological matrices. The high sensitivity and specificity of this method make it an invaluable tool for researchers and scientists in the field of drug development.
Application Note: Quantitative Analysis of PNU-159682 and its Carboxylic Acid Metabolite in Biological Matrices using LC-MS/MS
Introduction
PNU-159682 is a highly potent metabolite of the anthracycline antibiotic nemorubicin (B1684466).[1][2] It exhibits exceptional cytotoxicity and is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The biotransformation of nemorubicin to PNU-159682 is primarily mediated by the cytochrome P450 enzyme CYP3A4 in human liver microsomes.[1][2] Given its potency and therapeutic relevance, a robust and sensitive analytical method for the quantification of PNU-159682 and its potential metabolites, such as a carboxylic acid derivative, in biological matrices is crucial for preclinical and clinical drug development. This document provides a detailed protocol for the analysis of PNU-159682 carboxylic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While the existence of a specific "carboxylic acid" metabolite of PNU-159682 is not extensively documented in publicly available literature, the methods described herein are designed to be readily adaptable for such an analyte, given the structural similarities to the parent compound. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of PNU-159682 and its carboxylic acid metabolite from plasma.
Materials:
-
Human plasma (or other relevant biological matrix)
-
PNU-159682 and this compound analytical standards
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar compound like doxorubicin)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Mixed-mode or polymeric SPE cartridges (e.g., Oasis HLB)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add 25 µL of the internal standard solution. Vortex for 10 seconds. Add 200 µL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of anthracycline compounds.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.0-6.1 min: 90-10% B
-
6.1-8.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 4500 V
-
Temperature: 500°C
-
Nebulizer Gas (Gas 1): 50 psi
-
Heater Gas (Gas 2): 50 psi
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
Data Presentation
The following table summarizes the proposed MRM transitions and typical performance parameters for the quantitative analysis of PNU-159682 and its hypothetical carboxylic acid metabolite. These values are representative and should be optimized for the specific instrument used.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) | LLOQ (ng/mL) | Linearity Range (ng/mL) |
| PNU-159682 | 642.2 | 496.2 | 150 | 35 | 0.1 | 0.1 - 100 |
| PNU-159682 | 642.2 | 321.1 | 150 | 45 | 0.1 | 0.1 - 100 |
| This compound | 656.2 | 510.2 | 150 | 38 | 0.1 | 0.1 - 100 |
| This compound | 656.2 | 335.1 | 150 | 48 | 0.1 | 0.1 - 100 |
| Internal Standard (e.g., Doxorubicin) | 544.2 | 397.1 | 150 | 25 | - | - |
Mandatory Visualizations
Signaling Pathway
Caption: Metabolic pathway of Nemorubicin to PNU-159682.
Experimental Workflow
Caption: LC-MS/MS bioanalytical workflow.
References
Application Note: Cell-based Assays for PNU-159682 Carboxylic Acid
Introduction
PNU-159682 is a highly potent anthracycline derivative and a major active metabolite of nemorubicin.[][2][3] It functions as a DNA topoisomerase II inhibitor and intercalates into DNA, forming covalent adducts that lead to DNA double-strand breaks.[][2] This activity ultimately results in irreversible apoptosis in rapidly dividing cancer cells.[] A distinctive feature of PNU-159682 is its ability to induce S-phase cell cycle arrest, distinguishing it from other anthracyclines like doxorubicin (B1662922) which typically cause a G2/M phase block.[4][5][6] PNU-159682 is significantly more potent than its parent compound and doxorubicin, with cytotoxic effects observed in the subnanomolar range for various cancer cell lines.[][2] It is also being explored as a payload for antibody-drug conjugates (ADCs) and has been shown to induce immunogenic cell death.[5][7]
This application note provides detailed protocols for a panel of cell-based assays to characterize the in vitro activity of PNU-159682 carboxylic acid. These assays are designed for researchers in drug development and cancer biology to assess its cytotoxicity, impact on cell cycle progression, and its ability to induce DNA damage and apoptosis.
Core Applications:
-
Cytotoxicity Screening: Determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines.
-
Mechanism of Action Studies: Elucidating the effects on cell cycle progression and DNA damage pathways.
-
Apoptosis Induction Analysis: Quantifying the induction of programmed cell death.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
This protocol details the determination of cell viability upon treatment with this compound using the Sulforhodamine B (SRB) assay.
Materials:
-
Cancer cell lines of interest (e.g., HT-29, A2780, DU145)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated control wells. For PNU-159682, a common exposure time is 1 hour, followed by washing and incubation in compound-free medium for 72 hours.[2]
-
Cell Fixation: After the incubation period, gently add 50 µL of cold TCA solution to each well and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for 24 hours.[8]
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
DNA Damage (γH2AX) Assay by Flow Cytometry
This protocol outlines the measurement of DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-γH2AX antibody (e.g., AF488 conjugated)[8]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 and 48 hours.[8]
-
Cell Harvesting: Harvest and wash the cells as described for cell cycle analysis.
-
Fixation and Permeabilization: Fix the cells with fixation buffer for 15 minutes at room temperature. Wash with PBS and then permeabilize with permeabilization buffer for 15 minutes on ice.
-
Antibody Staining: Wash the cells with PBS and then incubate with the anti-γH2AX antibody for 1 hour at room temperature in the dark.
-
Flow Cytometry: Wash the cells with PBS and resuspend in an appropriate buffer for flow cytometry analysis.
-
Data Analysis: Quantify the mean fluorescence intensity of the γH2AX signal to determine the extent of DNA damage.
Apoptosis Assay (Annexin V/PI Staining)
This protocol details the detection of apoptosis through the externalization of phosphatidylserine (B164497) (Annexin V) and membrane integrity (PI).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for a predetermined time (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Data Presentation
Table 1: Cytotoxicity of PNU-159682 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | IC70 (nM) | Reference |
| HT-29 | Colon | - | 0.577 | [2] |
| A2780 | Ovarian | - | 0.39 | [2] |
| DU145 | Prostate | - | 0.128 | [2] |
| EM-2 | - | - | 0.081 | [2] |
| Jurkat | T-cell leukemia | - | 0.086 | [2] |
| CEM | T-cell leukemia | - | 0.075 | [2] |
| SKRC-52 | Renal | 25 | - | [] |
| BJAB.Luc | Lymphoma | 0.058 | - | [2] |
| Granta-519 | Lymphoma | 0.030 | - | [2] |
| SuDHL4.Luc | Lymphoma | 0.0221 | - | [2] |
| WSU-DLCL2 | Lymphoma | 0.01 | - | [2] |
Note: IC50 and IC70 values can vary depending on the specific assay conditions and cell lines used.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for cell-based assays.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Facebook [cancer.gov]
- 8. a.storyblok.com [a.storyblok.com]
Application Notes and Protocols: PNU-159682 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 carboxylic acid is a highly potent cytotoxic agent and a key component in the development of Antibody-Drug Conjugates (ADCs). As a metabolite of the anthracycline nemorubicin, it functions as a DNA topoisomerase II inhibitor, leading to DNA damage and ultimately cell death.[1][2] Its extreme potency necessitates careful handling and adherence to strict safety protocols. These application notes provide detailed guidance on the proper handling, storage, and use of this compound in a research setting.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₃NO₁₃ | [3] |
| Molecular Weight | 627.59 g/mol | [3] |
| Appearance | Brown to red solid | [3] |
| CAS Number | 1204819-92-0 | [3] |
Safety and Handling
This compound is a potent cytotoxin and should be handled with extreme caution. A comprehensive risk assessment should be conducted before any work is initiated. The following are general safety precautions; however, users should always refer to the specific Safety Data Sheet (SDS) for the lot number they are using. The SDS for the related compound PNU-159682 indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
3.1. Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected before use and changed frequently.
-
Lab Coat: A dedicated lab coat should be worn and laundered professionally.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[4]
-
Respiratory Protection: For handling the powder outside of a certified containment system, a NIOSH-approved respirator is recommended to avoid inhalation of dust.[4]
3.2. Engineering Controls
-
Fume Hood/Containment: All work with the powdered form of this compound should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[4]
-
Safety Shower and Eyewash Station: An easily accessible safety shower and eyewash station must be available.[4]
3.3. Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area and prevent further spread. Absorb liquid spills with an inert material. For solid spills, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.[4]
-
Waste Disposal: All waste contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
3.4. First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[4]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Storage
Proper storage is critical to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Duration | Light/Atmosphere | Reference |
| Powder | -20°C | 3 years | Protect from light | [5] |
| In Solvent | -80°C | 1 year | Protect from light, stored under nitrogen | [3][5] |
| In Solvent | -20°C | 1 month | Protect from light, stored under nitrogen | [3] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use vials.[1]
Experimental Protocols
5.1. Preparation of Stock Solutions
This compound is soluble in DMSO.
| Solvent | Solubility | Reference |
| DMSO | 17 mg/mL (27.09 mM) | [3] |
| DMSO | 50 mg/mL (79.67 mM) (with sonication) | [6] |
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Before handling the powder, ensure all necessary PPE is worn and work is conducted in a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of newly opened, anhydrous DMSO to the vial containing the powder. To aid dissolution, ultrasonic treatment and warming to 60°C can be applied.[3] Ensure the solution is clear and homogenous.
-
Note: Hygroscopic DMSO can significantly impact the solubility of the product; always use fresh, high-quality DMSO.[3]
-
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C under a nitrogen atmosphere.[3]
5.2. Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
5.3. Preparation of Dosing Solutions for In Vivo Studies
The following protocol provides an example of how to prepare a dosing solution for in vivo experiments. The final formulation will depend on the specific experimental requirements.
Protocol: Preparation of a 1.7 mg/mL Dosing Solution
This protocol yields a clear solution of ≥ 1.7 mg/mL.[3]
-
Initial Dilution: In a sterile tube, add 100 µL of a 17.0 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Addition of Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
Administration: It is recommended to prepare dosing solutions fresh on the day of use.[2]
Mechanism of Action and Workflow
PNU-159682 is a potent DNA topoisomerase II inhibitor.[1] In the context of an Antibody-Drug Conjugate (ADC), the ADC binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, and the PNU-159682 payload is released inside the cell, where it can exert its cytotoxic effects by damaging the DNA.
Caption: Generalized ADC Mechanism of Action.
Caption: Experimental Workflow for this compound.
References
Application Notes and Protocols for PNU-159682 Carboxylic Acid in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a potent carboxylic acid derivative of the anthracycline nemorubicin (B1684466). It functions as a highly effective DNA topoisomerase II inhibitor, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] Its remarkable potency, reported to be over 3,000-fold more cytotoxic than its parent compound, makes it a compelling agent for cancer research, particularly as a payload in antibody-drug conjugates (ADCs).[] These application notes provide detailed protocols for the utilization of PNU-159682 in in vivo xenograft models to evaluate its anti-tumor efficacy.
Mechanism of Action
PNU-159682 exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, PNU-159682 prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks. This extensive DNA damage triggers a cellular response cascade, activating DNA damage sensors such as ATM and ATR.[3] These kinases, in turn, phosphorylate a series of downstream targets, including checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53. This signaling cascade ultimately results in cell cycle arrest, primarily at the G2/M phase, and the initiation of the intrinsic apoptotic pathway.[3][4][5]
Data Presentation
In Vitro Cytotoxicity of PNU-159682
The following table summarizes the 70% inhibitory concentrations (IC70) of PNU-159682 in comparison to nemorubicin (MMDX) and doxorubicin (B1662922) across a panel of human tumor cell lines.
| Cell Line | Cancer Type | PNU-159682 IC70 (nmol/L) | MMDX IC70 (nmol/L) | Doxorubicin IC70 (nmol/L) |
| HT-29 | Colon Carcinoma | 0.577 | 684 | 1717 |
| A2780 | Ovarian Carcinoma | 0.390 | 578 | 1390 |
| DU145 | Prostate Carcinoma | 0.128 | 394 | 822 |
| EM-2 | Leukemia | 0.081 | 68 | 181 |
| Jurkat | Leukemia | 0.086 | Not Reported | Not Reported |
| CEM | Leukemia | 0.075 | Not Reported | Not Reported |
Data compiled from Quintieri et al., 2005.[6]
In Vivo Efficacy of PNU-159682 in Xenograft Models
The table below outlines the reported in vivo anti-tumor activity of PNU-159682 in various murine xenograft models.
| Xenograft Model | Cancer Type | Treatment Regimen | Key Findings |
| Disseminated Murine L1210 | Leukemia | 15 µg/kg, single i.v. dose | 29% increase in life span.[1] |
| MX-1 Human Mammary Carcinoma | Breast Cancer | 4 µg/kg, i.v., every 7 days for 3 doses | Remarkable tumor regression in all treated animals; complete tumor response in 4 out of 7 animals.[6] |
| SKRC-52 | Renal Carcinoma | 25 nmol/kg | Potent antitumor effect.[] |
| Non-Small Cell Lung Cancer (NSCLC) and Colorectal Cancer Models (as an ADC) | NSCLC, Colorectal | Single 1.0 mg/kg dose of hCD46-19 ADC | Complete tumor regression and durable responses.[7] |
Mandatory Visualizations
Caption: Signaling pathway of PNU-159682-induced cell death.
Caption: Experimental workflow for a xenograft study.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous MX-1 Human Breast Cancer Xenograft Model
Materials:
-
MX-1 human breast cancer cells
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (4-6 weeks old)
-
Syringes (1 mL) and needles (27-gauge)
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture MX-1 cells in the recommended growth medium in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with growth medium and centrifuge the cell suspension.
-
Cell Counting and Viability: Resuspend the cell pellet in serum-free medium and perform a cell count using a hemocytometer. Assess cell viability with trypan blue exclusion; viability should be >90%.
-
Cell Suspension for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold serum-free medium and Matrigel® at a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Shave and disinfect the right flank of each mouse.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the prepared flank.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the length and width using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Monitor animal body weight and overall health throughout the study.
-
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Formulation and Intravenous Administration of PNU-159682
Disclaimer: PNU-159682 is a hydrophobic compound. The following protocol is a general guideline for the formulation of hydrophobic drugs for intravenous injection in mice and should be optimized for PNU-159682.
Materials:
-
PNU-159682 carboxylic acid
-
Solubilizing agent (e.g., Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylacetamide (DMA))
-
Vehicle (e.g., sterile saline, 5% dextrose in water (D5W), or a mixture such as 20% DMA / 40% Propylene glycol / 40% Polyethylene Glycol (PEG-400))
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (insulin or 1 mL) and needles (30-gauge)
-
Mouse restrainer
Procedure:
-
Preparation of PNU-159682 Stock Solution:
-
Aseptically weigh the required amount of PNU-159682.
-
Dissolve PNU-159682 in a minimal amount of a suitable solubilizing agent (e.g., DMSO) to create a concentrated stock solution. Vortex until fully dissolved.
-
-
Preparation of Dosing Solution:
-
On the day of injection, dilute the stock solution with the chosen sterile vehicle to the final desired concentration for dosing. For example, if the final dose is 4 µg/kg in a 100 µL injection volume for a 20g mouse, the final concentration would be 0.8 µ g/100 µL or 8 µg/mL.
-
Ensure the final concentration of the initial solubilizing agent (e.g., DMSO) is low (typically <5-10% of the total injection volume) to minimize toxicity.
-
Vortex the final dosing solution thoroughly to ensure homogeneity. Visually inspect for any precipitation.
-
-
Intravenous Administration (Tail Vein Injection):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a suitable restrainer.
-
Disinfect the tail with an alcohol wipe.
-
Load the dosing solution into an insulin (B600854) syringe with a 30-gauge needle.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the desired volume (typically 100-200 µL for a mouse).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 3: Efficacy Evaluation and Endpoint Analysis
Procedure:
-
Treatment Schedule: Administer PNU-159682 or the vehicle control to the respective groups according to the predetermined schedule (e.g., once weekly for three weeks).
-
Ongoing Monitoring: Continue to measure tumor volume and body weight 2-3 times per week throughout the treatment period.
-
Endpoint Criteria: The study may be terminated when:
-
Tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).
-
Significant tumor regression is observed in the treatment group.
-
Animals exhibit signs of toxicity, such as a body weight loss exceeding 20%.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., histology, western blotting, etc.).
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis induced by DNA topoisomerase I and II inhibitors in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. | BioWorld [bioworld.com]
Application Notes and Protocols for the Quantification of PNU-159682 Carboxylic Acid in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a detailed, proposed methodology for the quantitative analysis of PNU-159682 carboxylic acid in biological matrices, such as human plasma. PNU-159682 is a highly potent metabolite of the anthracycline nemorubicin (B1684466) and is under investigation as a payload for antibody-drug conjugates (ADCs).[1][2][3] The quantification of its metabolites is crucial for understanding its pharmacokinetics and metabolism. As of the date of this publication, a validated method for the specific quantification of this compound has not been widely published. Therefore, this document presents a robust, hypothetical protocol based on established principles of bioanalysis for similar carboxylic acid-containing and anthracycline-based compounds, employing solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
PNU-159682 is a major bioactive metabolite of the investigational anticancer drug nemorubicin (MMDX).[1] The conversion of nemorubicin to PNU-159682 is primarily mediated by the cytochrome P450 enzyme CYP3A4 in human liver microsomes.[1] PNU-159682 exhibits significantly greater cytotoxicity than its parent compound, making it a compound of high interest in oncology research, particularly in the development of ADCs.[2][4]
The metabolic fate of PNU-159682 itself is not well-documented in publicly available literature. Carboxylic acid metabolites of drugs are common and their formation can significantly impact the compound's clearance, and pharmacological or toxicological profile. Therefore, the ability to accurately quantify potential metabolites like this compound in biological samples is essential for non-clinical and clinical drug development.
This document outlines a proposed LC-MS/MS method for the determination of this compound in human plasma. The method includes a detailed sample preparation protocol using solid-phase extraction, optimized chromatographic conditions, and mass spectrometric parameters for sensitive and selective quantification.
Postulated Metabolic Pathway
The following diagram illustrates the established conversion of Nemorubicin to PNU-159682 and the postulated subsequent metabolism to this compound.
Experimental Protocols
This section details the proposed experimental procedure for the quantification of this compound.
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
This compound-d4 (Isotopically labeled internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Oasis HLB 30 mg, 1 cc Solid-Phase Extraction (SPE) cartridges
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer with a Turbo V™ ion source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Software: Analyst® software for data acquisition and MultiQuant™ for data processing.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard (IS), this compound-d4, in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the IS in 50:50 acetonitrile:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare CS at concentrations ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
The following workflow diagram illustrates the sample preparation procedure.
Protocol Steps:
-
Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL IS working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 acetonitrile:water.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 4.5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Hypothetical MRM Transitions
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | DP (V) | CE (eV) | CXP (V) |
| This compound | 614.2 | 428.1 | 80 | 35 | 15 |
| This compound-d4 (IS) | 618.2 | 432.1 | 80 | 35 | 15 |
| (Note: Exact m/z values are hypothetical and must be determined experimentally by infusion of the analytical standards.) |
Exemplary Quantitative Data
The following tables summarize hypothetical data to demonstrate the expected performance of this proposed method.
Linearity
A calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a 1/x² weighting factor is proposed.
Table 4: Hypothetical Calibration Curve Performance
| Concentration (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.10 | 0.11 | 110.0 |
| 0.25 | 0.24 | 96.0 |
| 1.00 | 1.03 | 103.0 |
| 5.00 | 4.89 | 97.8 |
| 20.0 | 20.8 | 104.0 |
| 50.0 | 49.1 | 98.2 |
| 80.0 | 81.2 | 101.5 |
| 100.0 | 99.5 | 99.5 |
| Linearity (r²) | ≥ 0.998 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were assessed by analyzing six replicates of QC samples at three concentration levels.
Table 5: Hypothetical Intra- and Inter-Day Accuracy & Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Mean (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Mean (ng/mL) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ QC | 0.10 | 0.108 | 8.5 | 108.0 | 0.105 | 9.2 | 105.0 |
| Low QC | 0.30 | 0.315 | 6.2 | 105.0 | 0.309 | 7.1 | 103.0 |
| Mid QC | 30.0 | 29.4 | 4.5 | 98.0 | 30.6 | 5.8 | 102.0 |
| High QC | 80.0 | 82.4 | 3.8 | 103.0 | 78.9 | 4.9 | 98.6 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were evaluated at low, medium, and high QC concentrations.
Table 6: Hypothetical Recovery and Matrix Effect Data
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 0.30 | 88.5 | 95.2 |
| Mid QC | 30.0 | 91.2 | 98.1 |
| High QC | 80.0 | 90.4 | 96.5 |
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound in human plasma. The described method, utilizing solid-phase extraction for sample cleanup and LC-MS/MS for detection, is designed to offer the high sensitivity, selectivity, and throughput required for pharmacokinetic studies in a drug development setting. While the specific parameters and performance data presented herein are hypothetical, they are based on established bioanalytical principles for similar molecules and should serve as an excellent starting point for method development and validation. Researchers are advised to perform full validation in accordance with regulatory guidelines (e.g., FDA, EMA) before applying this method to the analysis of study samples.
References
Application Notes and Protocols for the Development of PNU-159682 Carboxylic Acid Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682, a highly potent anthracycline derivative and a major metabolite of nemorubicin, has garnered significant interest as a payload for antibody-drug conjugates (ADCs).[1][2] Its exceptional cytotoxicity, which is several hundred to thousands of times greater than its parent compound doxorubicin, makes it a powerful candidate for targeted cancer therapies.[1][3][4] The mechanism of action of PNU-159682 involves intercalation into DNA and inhibition of topoisomerase II, leading to double-strand DNA breaks and subsequent apoptosis in rapidly dividing tumor cells.[1] This document provides a comprehensive overview and detailed protocols for the development of ADCs utilizing a PNU-159682 carboxylic acid derivative, from conjugation to in vitro and in vivo evaluation.
This compound ADC Development Workflow
The development of a this compound ADC is a multi-step process that requires careful optimization at each stage to ensure a stable, potent, and specific therapeutic agent. The general workflow encompasses payload-linker synthesis, antibody conjugation, purification of the ADC, and comprehensive characterization of the final conjugate.
Experimental Protocols
Protocol 1: Synthesis and Activation of this compound Linker
This protocol describes the activation of the carboxylic acid moiety of the PNU-159682 derivative for subsequent conjugation to the antibody. A common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to form a more stable, amine-reactive NHS ester.[5][6][7]
Materials:
-
This compound derivative
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0[6]
-
Quenching solution (e.g., 2-mercaptoethanol)
-
Reaction vessels and stirring equipment
Procedure:
-
Dissolution: Dissolve the this compound derivative in a minimal amount of anhydrous DMF or DMSO.
-
Activation:
-
In a separate tube, dissolve EDC and sulfo-NHS in Activation Buffer.
-
Add the EDC/sulfo-NHS solution to the this compound solution. The molar ratio of PNU-159682:EDC:sulfo-NHS should be optimized, but a common starting point is 1:2:5.
-
Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[8]
-
-
Quenching (Optional but Recommended): To quench the excess EDC, 2-mercaptoethanol (B42355) can be added.[8]
-
Purification of Activated Payload-Linker (Optional): The activated payload-linker can be purified using chromatography if necessary, though it is often used immediately in the next step.
Protocol 2: Conjugation of Activated PNU-159682 to Antibody
This protocol details the conjugation of the activated PNU-159682-linker to the monoclonal antibody (mAb). This procedure typically targets the primary amines of lysine residues on the antibody surface.[9][]
Materials:
-
Activated PNU-159682-linker
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching solution (e.g., Tris or lysine solution)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
pH Adjustment: Adjust the pH of the mAb solution to 7.2-8.0 using the Conjugation Buffer. The reaction of NHS esters with primary amines is more efficient at a slightly alkaline pH.[8]
-
Conjugation Reaction:
-
Add the activated PNU-159682-linker solution to the mAb solution. The molar ratio of payload-linker to mAb will determine the final drug-to-antibody ratio (DAR) and should be optimized. Ratios between 5:1 and 20:1 are often explored.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Add a quenching solution (e.g., 1 M Tris or lysine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Purification of the ADC:
-
Remove unconjugated payload-linker and other small molecules by size exclusion chromatography (SEC) using a column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions corresponding to the purified ADC.
-
Protocol 3: Characterization of the PNU-159682 ADC
This is a straightforward method to determine the average DAR of the ADC.[11]
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for PNU-159682 (typically around 480 nm for anthracyclines).
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The average DAR is the molar ratio of the payload to the antibody.
Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the DAR and the distribution of different drug-loaded species.
Procedure:
-
Mobile Phases:
-
Mobile Phase A: High salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt concentration (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
-
Chromatography:
-
Equilibrate a HIC column (e.g., Butyl-NPR) with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute with a gradient of decreasing salt concentration (increasing Mobile Phase B).
-
-
Data Analysis:
-
The different ADC species (DAR 0, 2, 4, etc.) will elute as separate peaks based on their hydrophobicity.
-
Calculate the weighted average DAR from the peak areas of the different species.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay to assess the cytotoxic potential of the ADC on cancer cell lines.[12]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
PNU-159682 ADC
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Add serial dilutions of the PNU-159682 ADC to the wells and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 5: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PNU-159682 ADC in a mouse xenograft model.[13][14]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Tumor cells for implantation
-
PNU-159682 ADC
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC control, PNU-159682 ADC). Administer the ADC intravenously at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, and tumors from all groups are excised for further analysis.
Quantitative Data Summary
| Compound/ADC | Cell Line | Assay | IC50/IC70 (nM) | Reference |
| PNU-159682 | HT-29 | SRB | IC70: 0.577 | [3] |
| PNU-159682 | A2780 | SRB | IC70: 0.39 | [3] |
| PNU-159682 | DU145 | SRB | IC70: 0.128 | [3] |
| PNU-159682 | EM-2 | SRB | IC70: 0.081 | [3] |
| PNU-159682 | Jurkat | SRB | IC70: 0.086 | [3] |
| PNU-159682 | CEM | SRB | IC70: 0.075 | [3] |
| PNU-159682 | SKRC-52 (CAIX-expressing) | Cytotoxicity | IC50: 25 | [3] |
| anti-CD22-PNU-159682 ADC | BJAB.Luc | Viability | IC50: 0.058 | [3] |
| anti-CD22-PNU-159682 ADC | Granta-519 | Viability | IC50: 0.030 | [3] |
| anti-CD22-PNU-159682 ADC | SuDHL4.Luc | Viability | IC50: 0.0221 | [3] |
| anti-CD22-PNU-159682 ADC | WSU-DLCL2 | Viability | IC50: 0.01 | [3] |
| ADC | Xenograft Model | Dosing | Outcome | Reference |
| hCD46-19-PNU-159682 derivative | NSCLC and Colorectal Cancer | Single dose of 1.0 mg/kg | Complete tumor regression and durable responses | [15] |
| Tras-Gly5-PNU | JIMT-1 (trastuzumab-resistant breast cancer) | - | Potent in vivo activity | [13] |
| cAC10-Gly5-PNU | Karpas-299 (non-Hodgkin lymphoma) | - | Potent in vivo activity | [13] |
Signaling Pathway and Mechanism of Action
The cytotoxic effect of a PNU-159682 ADC is initiated by the targeted delivery of the payload to cancer cells. Upon internalization and release, PNU-159682 exerts its potent anti-tumor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. | BioWorld [bioworld.com]
Troubleshooting & Optimization
PNU-159682 carboxylic acid solubility problems and solutions
Welcome to the technical support center for PNU-159682 carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and experimental use of this potent ADC cytotoxin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent metabolite of the anthracycline nemorubicin. Its primary mechanism of action is the inhibition of DNA topoisomerase II. By intercalating into DNA, it stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks, inhibition of DNA replication and repair, and ultimately, cell death.[1][2] This compound is a powerful tool in cancer research, particularly in the development of Antibody-Drug Conjugates (ADCs).
Q2: I am observing precipitation when diluting my this compound stock solution into aqueous media. What is the cause and how can I prevent this?
A2: this compound has limited aqueous solubility. Precipitation upon dilution of an organic solvent stock (like DMSO) into an aqueous buffer is a common issue known as "antisolvent precipitation." This occurs when the compound, which is stable in the organic solvent, is rapidly introduced into the aqueous environment where it is less soluble, causing it to crash out of solution. To prevent this, it is crucial to add the stock solution to the aqueous buffer slowly and with vigorous mixing. Preparing intermediate dilutions can also be helpful.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. Solutions should be protected from light.[3]
Troubleshooting Guide
Issue: Precipitation During Stock Solution Preparation
-
Possible Cause: The solubility limit in the chosen solvent has been exceeded, or the compound requires energy to dissolve.
-
Solution:
-
Ensure you are using a high-purity, anhydrous solvent like DMSO.[3]
-
Gentle warming (up to 60°C) and ultrasonic agitation can significantly aid in the dissolution of this compound in DMSO.[3]
-
Start with a smaller amount of solvent and gradually add more while vortexing to ensure the compound is fully wetted and dispersed.
-
Issue: Cloudiness or Precipitation in Cell Culture Media
-
Possible Cause: The final concentration of this compound in the cell culture medium exceeds its solubility in that specific medium. The final concentration of the organic co-solvent (e.g., DMSO) may be too low to maintain solubility.
-
Solution:
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. Add the stock solution dropwise to the medium while gently swirling or vortexing.
-
Co-solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible to minimize cytotoxicity, but high enough to maintain the solubility of this compound. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.
-
Pre-warm Media: Using cell culture media pre-warmed to 37°C can sometimes improve the solubility of the compound upon dilution.
-
Solubility Data
The solubility of this compound is highly dependent on the solvent system. Below is a summary of available quantitative data. Researchers are encouraged to perform their own solubility tests for specific experimental conditions.
| Solvent/System | Concentration | Method |
| Dimethyl Sulfoxide (DMSO) | 17 mg/mL (27.09 mM) | Standard dissolution, may be aided by ultrasound and warming to 60°C.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.7 mg/mL (2.71 mM) | Formulation for in vivo use.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.7 mg/mL (2.71 mM) | Formulation for in vivo use.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 627.59 g/mol .
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic water bath and gentle warming (up to 60°C) to ensure complete dissolution.[3] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C for long-term storage.[3]
Protocol 2: Cytotoxicity Assessment using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium. It is critical to add the DMSO stock to the medium (not the other way around) with gentle mixing to avoid precipitation.
-
Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic to the cells (e.g., ≤ 0.5%).
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with medium and vehicle (DMSO) only as controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cytotoxicity Assay
References
Technical Support Center: PNU-159682 Carboxylic Acid ADC Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the conjugation efficiency of PNU-159682 carboxylic acid to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind conjugating this compound to an antibody?
The conjugation of this compound to a monoclonal antibody (mAb) is typically achieved by targeting the primary amines on the surface-accessible lysine (B10760008) residues of the antibody. This process involves a two-step chemical reaction. First, the carboxylic acid group on the PNU-159682 derivative is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester. Second, this reactive ester is then introduced to the antibody, where it reacts with the amine groups of lysine residues to form a stable amide bond, covalently linking the drug to the antibody.[1][2]
Q2: Why is NHS or Sulfo-NHS used with EDC?
EDC alone can activate carboxylic acids, but the resulting O-acylisourea intermediate is highly unstable in aqueous solutions and prone to rapid hydrolysis.[2] N-hydroxysuccinimide (NHS) or Sulfo-NHS is added to react with this intermediate, creating a more stable NHS ester. This semi-stable intermediate has a longer half-life, allowing for a more efficient and controlled reaction with the antibody's primary amines at a physiological pH.[2][3]
Q3: What is a typical Drug-to-Antibody Ratio (DAR) for lysine-conjugated ADCs and how is it controlled?
For lysine-conjugated ADCs, a typical average DAR is between 2 and 4.[] This range is often a compromise between efficacy (higher DAR) and potential issues like aggregation, reduced solubility, and faster clearance (high DAR).[] The DAR is primarily controlled by optimizing the molar ratio of the activated drug-linker to the antibody during the conjugation reaction. Other factors influencing the final DAR include reaction time, temperature, pH, and the concentration of reactants.[][5]
Q4: How can I characterize my PNU-159682 ADC after conjugation?
Several analytical techniques are essential for characterizing your ADC. Size Exclusion Chromatography (SEC) is used to quantify the level of aggregation and fragmentation of the ADC.[6] Hydrophobic Interaction Chromatography (HIC) can be used to determine the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) and calculate the average DAR.[5] Reversed-phase liquid chromatography coupled with mass spectrometry (RP-LC/MS) is another powerful technique to determine the average DAR and identify the locations of drug conjugation on the light and heavy chains.[6][7]
Q5: What are the critical quality attributes of the starting antibody for a successful conjugation?
The quality and purity of the monoclonal antibody are paramount for a successful and reproducible conjugation. A purity of over 95% is generally recommended, as protein impurities can interfere with the reaction.[5] The antibody should also exhibit good stability under the reaction conditions (e.g., pH, temperature, and potential presence of organic co-solvents) to minimize aggregation.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of this compound to an antibody.
Problem 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Action |
| Inefficient Activation of this compound | Ensure EDC and NHS/Sulfo-NHS are fresh and have been stored correctly (desiccated and at the recommended temperature). Use an optimal pH for the activation step, typically between 4.5 and 6.0, in a non-amine, non-carboxylate buffer like MES.[8] |
| Hydrolysis of Activated Drug-Linker | Perform the conjugation to the antibody immediately after the activation step. The NHS-ester intermediate has a limited half-life in aqueous solutions.[9] |
| Suboptimal Molar Ratio of Drug-Linker to Antibody | Increase the molar excess of the activated PNU-159682 derivative to the antibody. This may require empirical optimization to achieve the target DAR.[5] |
| Incorrect pH for Conjugation | The reaction of the NHS-activated drug with the antibody's lysine residues is most efficient at a pH of 7.0-8.0. Ensure the antibody is in a suitable buffer, such as PBS, at the correct pH before adding the activated drug.[8] |
| Presence of Primary Amines in Antibody Buffer | If the antibody is stored in a buffer containing primary amines (e.g., Tris), these will compete with the lysine residues for the activated drug. Perform a buffer exchange into a non-amine buffer like PBS before the conjugation reaction. |
Problem 2: High Levels of ADC Aggregation
| Potential Cause | Recommended Action |
| High DAR | A high drug load can increase the hydrophobicity of the ADC, leading to aggregation. Aim for a lower DAR by reducing the molar excess of the drug-linker during conjugation.[] |
| Use of Organic Co-solvent | PNU-159682 is hydrophobic and may require an organic co-solvent (e.g., DMSO) for solubilization. Keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically ≤10% v/v) to maintain antibody stability. |
| Unfavorable Buffer Conditions | Ensure the pH of the reaction buffer is not close to the isoelectric point (pI) of the antibody, as this can reduce its solubility. Perform the conjugation at an antibody concentration that is known to be stable. |
| Post-conjugation Handling | After quenching the reaction, purify the ADC promptly using SEC or tangential flow filtration to remove aggregates and unreacted drug-linker. |
Problem 3: Inconsistent Batch-to-Batch Results
| Potential Cause | Recommended Action |
| Variability in Starting Materials | Ensure consistent quality and purity of the antibody and this compound derivative for each batch.[] Use fresh, high-quality EDC and NHS/Sulfo-NHS. |
| Lack of Precise Control Over Reaction Parameters | Strictly control reaction parameters such as temperature, pH, reaction time, and reagent concentrations. Small variations in these parameters can lead to different conjugation outcomes.[] |
| Inconsistent Quenching and Purification | Standardize the quenching and purification steps. Ensure the quenching reagent is added at the same time point and that the purification process is consistent for all batches. |
Experimental Protocols
Protocol 1: Two-Step EDC/Sulfo-NHS Activation and Conjugation of this compound to an Antibody
This protocol is a general guideline and may require optimization for your specific antibody and PNU-159682 derivative.
Materials:
-
This compound derivative
-
Monoclonal antibody (in a non-amine buffer like PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification System (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Preparation of Reagents:
-
Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer or ultrapure water immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the this compound stock solution to the Activation Buffer.
-
Add a molar excess of EDC and Sulfo-NHS to the PNU-159682 solution. A typical starting point is a 2 to 5-fold molar excess of EDC and Sulfo-NHS over the PNU-159682 derivative.
-
Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation to the Antibody:
-
Immediately after activation, add the activated PNU-159682 solution to the antibody solution (typically at a concentration of 5-10 mg/mL in PBS, pH 7.2-7.5). The molar ratio of activated drug to antibody will determine the DAR and should be optimized (a starting point could be a 5- to 10-fold molar excess).
-
Ensure the final concentration of DMSO is below 10% (v/v).
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM (e.g., Tris or glycine) to react with any unreacted Sulfo-NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker, quenching reagent, and other reaction byproducts using a desalting column or SEC.
-
The final ADC should be in a suitable storage buffer.
-
Protocol 2: Characterization of PNU-159682 ADC by HIC
Objective: To determine the average DAR and the distribution of different DAR species.
Methodology:
-
Column: Use a HIC column suitable for antibody analysis (e.g., Butyl-NPR).
-
Mobile Phase A: High-salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low-salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the ADC using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile with a UV detector at 280 nm (for the antibody) and a wavelength appropriate for PNU-159682.
-
-
Data Analysis:
-
Species with higher DAR values are more hydrophobic and will elute later at lower salt concentrations.
-
Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.
-
Data Summary Tables
| Table 1: Recommended Reaction Conditions for this compound Conjugation | |
| Parameter | Recommended Range/Value |
| Antibody Concentration | 5 - 20 mg/mL |
| Molar Ratio (EDC:PNU-159682) | 2:1 to 10:1 |
| Molar Ratio (Sulfo-NHS:PNU-159682) | 2:1 to 5:1 |
| Activation pH | 5.0 - 6.5 (in MES buffer) |
| Conjugation pH | 7.2 - 8.0 (in PBS) |
| Molar Ratio (Activated PNU-159682:Antibody) | 3:1 to 20:1 (to be optimized for target DAR) |
| Reaction Time | 1 - 4 hours |
| Reaction Temperature | Room Temperature (20-25°C) |
| Organic Co-solvent (e.g., DMSO) | ≤ 10% (v/v) |
Note: These are starting recommendations and require optimization for specific antibodies and PNU-159682 derivatives.
Visualizations
Caption: Experimental workflow for this compound ADC conjugation.
Caption: Chemical pathway for EDC/Sulfo-NHS mediated conjugation.
Caption: Troubleshooting decision tree for PNU-159682 ADC conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
Stability of PNU-159682 carboxylic acid in aqueous solutions
This technical support center provides guidance and answers frequently asked questions regarding the stability of PNU-159682 carboxylic acid in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer
Currently, there is a lack of publicly available, specific quantitative data on the degradation kinetics and stability profile of this compound in various aqueous solutions. The guidance provided here is based on general chemical principles for anthracycline compounds and best practices for handling potent cytotoxic agents. It is highly recommended that researchers perform their own stability assessments for their specific experimental conditions and buffer systems.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in color of the aqueous solution (e.g., from red/brown to a lighter shade or colorless) | Degradation of the anthracycline chromophore. | 1. Immediately cease use of the solution. 2. Prepare a fresh solution from a new DMSO stock. 3. Re-evaluate the stability of the compound in your chosen aqueous buffer, potentially at a lower temperature or with protection from light. 4. Consider if any components of your buffer are incompatible with the compound. |
| Decreased potency or inconsistent results in biological assays | Chemical degradation of this compound. | 1. Confirm the integrity of your stock solution. 2. Prepare fresh aqueous dilutions immediately before each experiment. 3. Perform a time-course experiment to determine the window of stability in your specific assay medium. Analyze samples at t=0 and subsequent time points using a validated analytical method (e.g., RP-HPLC). |
| Precipitation observed in the aqueous solution | Poor solubility or aggregation. | 1. Ensure the final concentration is within the solubility limits for your specific aqueous buffer. 2. The use of co-solvents or excipients may be necessary for concentrations higher than the aqueous solubility allows. A previously published protocol for a related compound suggests a vehicle of DMSO, PEG300, Tween-80, and saline for in vivo studies.[1] 3. Evaluate the pH of your buffer, as the solubility of carboxylic acids is often pH-dependent. |
Frequently Asked Questions (FAQs)
1. How should I prepare aqueous working solutions of this compound?
It is recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO.[1] Subsequently, this stock solution can be diluted into your aqueous buffer of choice. Due to the potential for limited aqueous stability, it is best practice to prepare fresh aqueous dilutions for each experiment and use them immediately.
2. What are the recommended storage conditions for stock solutions?
Based on supplier data, stock solutions of this compound in an organic solvent can be stored under the following conditions:
-
-80°C for up to 6 months (protect from light, stored under nitrogen).[1]
-
-20°C for up to 1 month (protect from light, stored under nitrogen).[1] The powdered form can be stored at -20°C for up to 3 years.
For aqueous solutions, it is recommended to prepare them fresh and not to store them for extended periods unless stability has been experimentally confirmed for your specific conditions.
3. What factors can influence the stability of this compound in aqueous solutions?
Several factors can impact the stability of complex molecules like this compound in aqueous environments:
-
pH: The pH of the solution can catalyze hydrolytic degradation. The ionization state of the carboxylic acid group will also be affected by pH, which can influence solubility and stability.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Many anthracycline compounds are known to be light-sensitive. Exposure to light can lead to photodegradation. It is advisable to protect solutions from light.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. While storage under nitrogen is recommended for stock solutions, the impact on dilute aqueous solutions should be considered.[1]
-
Buffer components: Certain buffer components could potentially react with the compound. It is important to use high-purity reagents and sterile-filtered buffers.
4. What are the potential signs of degradation?
Visual signs of degradation can include a change in the color of the solution or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess stability is through analytical methods such as RP-HPLC, which can quantify the amount of intact compound over time and detect the appearance of degradation products. A decrease in biological activity in a sensitive and validated assay can also be an indicator of degradation.
Experimental Protocols
General Protocol for Assessing Aqueous Stability
This protocol outlines a general approach for determining the stability of this compound in a specific aqueous buffer.
Objective: To determine the rate of degradation of this compound in a chosen aqueous buffer at a specific temperature.
Materials:
-
This compound solid or a freshly prepared high-concentration stock in DMSO.
-
High-purity aqueous buffer of choice (e.g., phosphate-buffered saline, citrate (B86180) buffer).
-
HPLC-grade solvents for the analytical method.
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes.
-
Temperature-controlled incubator or water bath.
-
Autosampler vials.
-
A validated RP-HPLC method with a suitable detector (e.g., UV-Vis or fluorescence) for quantifying this compound.
Procedure:
-
Preparation of the test solution:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Dilute the DMSO stock solution into the pre-warmed (or pre-cooled) aqueous buffer to the final desired concentration (e.g., 100 µM). Ensure the final percentage of DMSO is low and consistent across all samples.
-
-
Incubation:
-
Place the aqueous solution in a temperature-controlled environment (e.g., 4°C, 25°C, or 37°C). Protect the solution from light by using amber vials or covering the container with aluminum foil.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Immediately quench any further degradation by diluting the sample in the mobile phase or another suitable solvent and/or freezing at -80°C until analysis.
-
-
Analysis:
-
Analyze the samples using a validated RP-HPLC method.
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound against time.
-
Determine the degradation kinetics (e.g., half-life) from the plotted data.
-
Visualizations
References
Technical Support Center: PNU-159682 Carboxylic Acid
Welcome to the technical support center for PNU-159682 carboxylic acid and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this potent anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PNU-159682?
PNU-159682 is a highly potent anthracycline derivative that primarily functions as a DNA topoisomerase II inhibitor and a DNA intercalating agent.[1][2] This dual mechanism leads to the formation of DNA adducts, inhibition of DNA replication and transcription, and ultimately, the induction of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[1][2]
Q2: We are observing reduced cytotoxicity of a PNU-159682 derivative in our cancer cell line. What are the potential causes?
Reduced cytotoxicity, or resistance, to derivatives of PNU-159682, such as those with an ethylenediamine (B42938) (EDA) linker, can be associated with the overexpression of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as Multidrug Resistance Protein 1 (MDR1) or P-glycoprotein (P-gp).[2][3] This protein acts as an efflux pump, actively removing the drug from the cell and reducing its intracellular concentration. It is important to note that the parental PNU-159682 compound is reportedly not a substrate for ABCB1.[2][3]
Another potential mechanism of resistance is related to the cell's DNA damage response (DDR) pathways. The cytotoxic effects of PNU-159682 and its derivatives are dependent on the induction of DNA damage. Therefore, alterations in DNA repair pathways, such as the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, could contribute to reduced sensitivity.[2][3]
Q3: How can we determine if our cell line has developed resistance to a PNU-159682 derivative due to ABCB1 overexpression?
To investigate the role of ABCB1 in observed resistance, you can perform the following experiments:
-
Gene and Protein Expression Analysis: Measure the mRNA and protein levels of ABCB1 in your resistant cell line compared to the parental, sensitive cell line using quantitative PCR (qPCR) and Western blotting, respectively.
-
Efflux Assays: Directly measure the efflux pump activity using fluorescent substrates of ABCB1, such as Rhodamine 123 or Calcein AM. Increased efflux of these dyes in the resistant cells, which can be reversed by a known ABCB1 inhibitor, would indicate the involvement of this transporter.
-
Co-treatment with ABCB1 Inhibitors: Assess the cytotoxicity of the PNU-159682 derivative in your resistant cell line in the presence and absence of a specific ABCB1 inhibitor (e.g., verapamil (B1683045), elacridar, or tariquidar).[4] A significant restoration of sensitivity to the PNU-159682 derivative in the presence of the inhibitor strongly suggests ABCB1-mediated resistance.
Q4: What strategies can be employed to overcome resistance to PNU-159682 and its derivatives?
-
For ABCB1-mediated resistance (derivatives):
-
Co-administration with an ABCB1 inhibitor: As mentioned above, using a specific inhibitor can block the efflux pump and restore intracellular drug concentrations.
-
Switch to the parental PNU-159682: Since the parental compound is not a substrate for ABCB1, it may retain its potency in cells that have developed resistance to a derivative via this mechanism.[2][3]
-
-
For resistance related to DNA repair:
-
Combination therapy with DNA repair inhibitors: Targeting key components of the DNA damage response, such as PARP or ATM/ATR kinases, in combination with PNU-159682 could enhance its efficacy and overcome resistance. This strategy aims to prevent the cancer cells from repairing the DNA damage induced by PNU-159682.
-
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cytotoxicity in our in vitro assays.
| Potential Cause | Troubleshooting Step |
| Cell line health and passage number | Ensure cells are healthy, free of contamination, and within a consistent, low passage number range for experiments. |
| Drug stability and storage | Prepare fresh dilutions of PNU-159682 for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles. |
| Assay variability | Optimize cell seeding density to ensure logarithmic growth during the assay period. Include appropriate positive and negative controls. The Sulforhodamine B (SRB) assay is a reliable method for assessing cytotoxicity. |
| Development of resistance | If cytotoxicity decreases over time with continuous exposure, consider the possibility of acquired resistance. Refer to the FAQs on resistance mechanisms. |
Issue 2: Suspected ABCB1-mediated resistance to a PNU-159682 derivative.
| Observation | Recommended Action |
| Decreased sensitivity to a PNU-159682 derivative but not to the parental compound. | Perform an ABCB1 efflux assay using a fluorescent substrate like Rhodamine 123. |
| High expression of ABCB1 confirmed by Western blot or qPCR. | Conduct a cytotoxicity assay with the PNU-159682 derivative in the presence of an ABCB1 inhibitor (e.g., verapamil at a non-toxic concentration). |
| Restoration of sensitivity with an ABCB1 inhibitor. | This confirms ABCB1-mediated resistance. Consider using the parental PNU-159682 or continuing the combination with the inhibitor for further studies. |
Issue 3: Reduced efficacy of PNU-159682 in a cell line known to be proficient in DNA repair.
| Observation | Recommended Action |
| PNU-159682 induces DNA damage (e.g., as measured by γH2AX staining), but this does not translate to significant cell death. | Investigate the activity of key DNA repair pathways, particularly the TC-NER pathway. |
| Cell cycle analysis shows transient S-phase arrest followed by recovery. | This may indicate efficient DNA repair. Consider combination treatment with a DNA repair inhibitor (e.g., a PARP inhibitor). |
| No significant increase in apoptosis markers (e.g., cleaved caspase-3) despite evidence of DNA damage. | Evaluate the expression and activity of pro- and anti-apoptotic proteins to identify potential blocks in the apoptotic signaling pathway. |
Data Summary
Table 1: In Vitro Cytotoxicity of PNU-159682 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC70 (nM) |
| HT-29 | Colon | 0.577 |
| A2780 | Ovarian | 0.39 |
| DU145 | Prostate | 0.128 |
| EM-2 | Leukemia | 0.081 |
| Jurkat | Leukemia | 0.086 |
| CEM | Leukemia | 0.075 |
Data extracted from MedchemExpress product information, based on a 1-hour exposure followed by a 72-hour culture period.[5][6][7]
Table 2: Comparative IC50 Values of a PNU-159682 ADC (anti-CD22-NMS249) in Non-Hodgkin Lymphoma (NHL) Cell Lines
| Cell Line | PNU-159682 ADC IC50 (nM) |
| BJAB.Luc | 0.058 |
| Granta-519 | 0.030 |
| SuDHL4.Luc | 0.0221 |
| WSU-DLCL2 | 0.01 |
This data demonstrates the high potency of a PNU-159682-based ADC in NHL cell lines.[8]
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxicity of PNU-159682.[9][10][11][12][13]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of PNU-159682 for the desired exposure time (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: ABCB1-Mediated Efflux Assay using Rhodamine 123
This protocol allows for the functional assessment of ABCB1 activity.[14]
Materials:
-
Parental (sensitive) and potentially resistant cell lines
-
6-well plates
-
Rhodamine 123 (stock solution in DMSO)
-
ABCB1 inhibitor (e.g., verapamil or elacridar)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment (optional): For inhibitor groups, pre-treat the cells with a non-toxic concentration of the ABCB1 inhibitor for 1-2 hours.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C.
-
Washing: Aspirate the Rhodamine 123-containing medium and wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Efflux Period: Add fresh, pre-warmed culture medium (with or without the ABCB1 inhibitor) and incubate for 30-60 minutes at 37°C to allow for efflux.
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the intracellular fluorescence. Lower fluorescence in the resistant cells compared to the parental cells suggests active efflux.
-
Flow Cytometry: Harvest the cells and analyze the intracellular fluorescence intensity. A rightward shift in the fluorescence peak in the presence of an ABCB1 inhibitor indicates blocked efflux.
-
Protocol 3: Assessment of DNA Damage using γH2AX Immunofluorescence Staining
This protocol is used to quantify DNA double-strand breaks induced by PNU-159682.[15][16][17][18][19]
Materials:
-
Cells cultured on glass coverslips or in chamber slides
-
PNU-159682
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with PNU-159682 at the desired concentration and for the appropriate time to induce DNA damage (e.g., 1-4 hours). Include an untreated control.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci in treated cells indicates DNA damage.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical MDR1 inhibitors enhance Smac-mimetic bioavailability to kill murine LSCs and improve survival in AML models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PNU-159682 | ADC Cytotoxin | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 8. aacrjournals.org [aacrjournals.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 12. SRB assay for measuring target cell killing [protocols.io]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 14. Anti-androgens inhibit ABCB1 efflux and ATPase activity and reverse docetaxel resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The γH2AX DNA damage assay from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Off-Target Toxicity of PNU-159682 Carboxylic Acid ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-159682 carboxylic acid antibody-drug conjugates (ADCs). The focus is to address and mitigate off-target toxicity, a critical challenge in the development of highly potent ADCs.
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and why is it used as an ADC payload?
PNU-159682 is a highly potent anthracycline derivative and a major metabolite of nemorubicin. It functions as a DNA topoisomerase II inhibitor and intercalates into DNA, leading to DNA damage and apoptosis.[1] Its exceptional potency, reported to be over 3,000 times more cytotoxic than its parent compound doxorubicin, makes it an attractive payload for ADCs, as a smaller amount of delivered drug is required to achieve a therapeutic effect.[2][3]
Q2: What are the primary mechanisms of off-target toxicity for ADCs in general?
Off-target toxicity of ADCs can arise from several factors:
-
Premature Payload Release: The linker connecting the payload to the antibody may be unstable in circulation, leading to the release of the highly toxic payload before it reaches the target tumor cells.[][5]
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and toxicity in normal organs.[6]
-
Nonspecific Uptake: ADCs can be taken up by cells that do not express the target antigen, such as cells of the reticuloendothelial system (e.g., in the liver and spleen), through mechanisms like Fc receptor-mediated uptake.[]
-
Bystander Effect in Healthy Tissue: If the released payload is membrane-permeable, it can diffuse out of target cells and affect neighboring healthy cells. While beneficial in a tumor microenvironment, this can be detrimental in normal tissues.[7]
Q3: Are there any known off-target toxicities specifically associated with PNU-159682 ADCs from preclinical studies?
Preclinical studies have provided some insights into the in vivo toxicity of PNU-159682 ADCs. While some murine models showed no major toxicities at therapeutic doses, studies in non-human primates are crucial for a more comprehensive safety assessment.[8] One study reported that a PNU-159682 ADC was toxic when administered intraperitoneally but tolerated intravenously in mice.[8] Another preclinical assessment in cynomolgus monkeys indicated a favorable safety profile for a PNU-based ADC, with the highest non-severely toxic dose (HNSTD) being around 1 mg/kg.[9] Common dose-limiting toxicities for anthracyclines, the class to which PNU-159682 belongs, can include myelosuppression and cardiotoxicity, although PNU-159682 is suggested to have reduced cardiotoxicity compared to doxorubicin.[9]
Troubleshooting Guides
Issue 1: High In Vitro Cytotoxicity in Antigen-Negative Cells
Question: My PNU-159682 ADC is showing significant cytotoxicity on my antigen-negative control cell line in my in vitro assay. What could be the cause and how can I troubleshoot this?
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Unstable Linker | The linker may be cleaving prematurely in the cell culture medium, releasing the free payload. Action: Perform a linker stability assay in the culture medium without cells. Analyze the supernatant over time for the presence of free PNU-159682 using LC-MS/MS. Consider redesigning the linker to be more stable under these conditions. |
| High Bystander Effect | Even a small number of contaminating antigen-positive cells can internalize the ADC and release the membrane-permeable PNU-159682, which then kills the neighboring antigen-negative cells. Action: Ensure the purity of your antigen-negative cell line using flow cytometry. Conduct a bystander effect assay (see Experimental Protocols) to quantify this phenomenon. If the bystander effect is too potent, consider linker or payload modifications to reduce membrane permeability. |
| Nonspecific Endocytosis | The ADC may be internalized by the antigen-negative cells through nonspecific pinocytosis, especially at high concentrations. Action: Run the cytotoxicity assay with a lower concentration range of the ADC. Also, include an isotype control ADC (an ADC with the same payload and linker but with an antibody that does not bind to any target on the cells) to assess the level of nonspecific uptake and killing. |
| Free Payload Contamination | The ADC preparation may be contaminated with unconjugated PNU-159682. Action: Purify the ADC preparation thoroughly using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove any free payload. Confirm the purity of the ADC using analytical techniques like LC-MS. |
Issue 2: Unexpectedly High In Vivo Toxicity in Animal Models
Question: I am observing severe toxicity (e.g., rapid weight loss, signs of distress) in my animal models at doses I expected to be well-tolerated. What are the potential reasons and what should I investigate?
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Dose Is Too High | The maximum tolerated dose (MTD) in the chosen animal model may be lower than anticipated. Action: Perform a dose-ranging study to determine the MTD. Start with a lower dose and escalate until signs of toxicity are observed. |
| Unstable Linker In Vivo | The linker may be unstable in the bloodstream, leading to systemic release of the payload. Action: Conduct a plasma stability assay (see Experimental Protocols). Analyze plasma samples from the treated animals at different time points to measure the concentration of free PNU-159682. If the linker is unstable, consider a more stable linker chemistry. |
| "On-Target, Off-Tumor" Toxicity | The target antigen might be expressed on vital organs in the animal model. Action: Evaluate the expression of the target antigen in normal tissues of the animal model using immunohistochemistry (IHC) or quantitative PCR (qPCR). If significant on-target, off-tumor binding is observed, a different target antigen may need to be considered. |
| Cross-Reactivity of the Antibody | The antibody component of the ADC may be cross-reacting with other proteins in the animal model. Action: Assess the specificity of the antibody using techniques like protein microarrays or binding assays with a panel of proteins from the animal species. |
| Immunogenicity | The ADC may be eliciting an immune response in the animal model. Action: Monitor for the presence of anti-drug antibodies (ADAs) in the plasma of the treated animals. |
Data Presentation
Table 1: In Vitro Cytotoxicity of PNU-159682 on Various Human Tumor Cell Lines
| Cell Line | Cancer Type | IC70 (nM) |
| HT-29 | Colon | 0.577 |
| A2780 | Ovarian | 0.39 |
| DU145 | Prostate | 0.128 |
| EM-2 | Leukemia | 0.081 |
| Jurkat | Leukemia | 0.086 |
| CEM | Leukemia | 0.075 |
| Data synthesized from publicly available information. IC70 values represent the concentration required to inhibit cell growth by 70%.[10] |
Table 2: Preclinical In Vivo Toxicity Data for PNU-159682 ADCs
| Animal Model | ADC Target | Maximum Tolerated Dose (MTD) / Highest Non-Severely Toxic Dose (HNSTD) | Observed Toxicities |
| Mouse (murine L1210 leukemia model) | Not specified | 15 µg/kg (single dose) | Not specified |
| Mouse | Anti-CD22 | 50 µg/m² of conjugated PNU-159682 was well tolerated with less than 10% weight loss. | Minimal weight loss |
| Cynomolgus Monkey | ROR1 | ~1 mg/kg (HNSTD) | Favorable safety profile reported, specific organ toxicities not detailed. |
| This table summarizes available preclinical toxicity data. Direct comparison is challenging due to different ADC constructs and dosing regimens.[3][9] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PNU-159682 ADC on both target and non-target cell lines.
Methodology:
-
Cell Seeding: Seed both antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1][11][12][13] Incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the PNU-159682 ADC in complete culture medium. Remove the existing medium from the cells and add 100 µL of the ADC dilutions. Include untreated cells as a negative control and cells treated with the free payload as a positive control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[1][11][12][13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and calculate the IC50 value using a non-linear regression model.
In Vitro Plasma Stability Assay (LC-MS/MS)
Objective: To assess the stability of the PNU-159682 ADC and quantify the premature release of the payload in plasma.
Methodology:
-
Incubation: Incubate the PNU-159682 ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.[14][15][16][17][18] Include a control sample of the ADC in PBS.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Sample Preparation for Free Payload Quantification:
-
To precipitate the plasma proteins and the ADC, add three volumes of cold acetonitrile (B52724) to the plasma aliquot.
-
Centrifuge to pellet the precipitate.
-
Collect the supernatant containing the released payload.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of free PNU-159682.
-
A standard curve of PNU-159682 in the same matrix should be used for accurate quantification.
-
-
Data Analysis: Plot the concentration of the released payload over time to determine the stability of the ADC in plasma.
Bystander Killing Assay (Co-culture Method)
Objective: To quantify the ability of the PNU-159682 ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Labeling: Label the antigen-negative (Ag-) cells with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive (Ag+) cells.
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).[7][19][20] The total cell density should be optimized for the assay duration. Include control wells with only Ag- cells.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the PNU-159682 ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Viability Assessment of Ag- cells:
-
Use a high-content imaging system to selectively count the number of viable fluorescent Ag- cells.
-
Alternatively, if using a plate reader, ensure that the fluorescence signal is proportional to the number of viable Ag- cells.
-
-
Data Analysis: Plot the percentage of viable Ag- cells against the ADC concentration to determine the extent of the bystander effect.
Mandatory Visualizations
Caption: A troubleshooting workflow for unexpected cytotoxicity in antigen-negative cells.
Caption: A stepwise workflow for determining the in vitro cytotoxicity of a PNU-159682 ADC.
Caption: The intracellular mechanism of action of a PNU-159682 ADC leading to apoptosis.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PNU-159682 | ADC Cytotoxin | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for PNU-159682 ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the potent cytotoxic payload, PNU-159682.
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and why is it used as an ADC payload?
PNU-159682 is a highly potent anthracycline derivative and a major metabolite of nemorubicin.[1][] Its exceptional cytotoxicity, which is several hundred to over 3,000 times stronger than its parent compound doxorubicin, makes it an attractive payload for ADCs.[1][] PNU-159682 functions as a DNA topoisomerase II inhibitor, intercalating into DNA and leading to double-strand breaks and subsequent apoptosis in cancer cells.[1][3] Its high potency allows for effective cell killing even with a low number of molecules delivered to the target cell.
Q2: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute for ADCs?
The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute because it directly influences the ADC's efficacy, toxicity, and pharmacokinetics.[4][5]
-
Low DAR: May result in reduced potency and therapeutic efficacy.[4][6]
-
High DAR: Can lead to increased toxicity, faster clearance from circulation, and potential for aggregation, which can negatively impact the therapeutic window.[6][7][8]
Optimizing the DAR is therefore essential to achieve the desired balance between potent anti-tumor activity and an acceptable safety profile.
Q3: What are the common methods for determining the DAR of PNU-159682 ADCs?
Several analytical techniques can be used to determine the DAR of ADCs. The most common methods include:
-
Ultraviolet-Visible (UV/Vis) Spectrophotometry: A simple and rapid method that calculates the average DAR based on the absorbance of the antibody and the drug at different wavelengths.[4][9][10]
-
Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species with different numbers of conjugated drug molecules based on their hydrophobicity.[4][9] This technique provides information on the distribution of different DAR species and allows for the calculation of the average DAR.[4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method, often performed after reducing the ADC to separate its light and heavy chains, can also be used to determine the DAR by quantifying the drug-conjugated and unconjugated chains.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the mass of the intact ADC and its subunits, allowing for precise DAR determination and identification of different drug-loaded species.[4]
Q4: What is the mechanism of action for PNU-159682?
PNU-159682 exerts its cytotoxic effect primarily through the inhibition of DNA topoisomerase II.[1][3] The mechanism involves the following steps:
Troubleshooting Guides
This section addresses common issues encountered during the development and optimization of PNU-159682 ADCs.
Issue 1: Low Conjugation Efficiency or Inconsistent DAR
Possible Causes & Solutions
| Cause | Recommended Solution |
| Antibody-Related Issues | |
| Impure or aggregated antibody | Use highly purified (>95%) and monomeric antibody for conjugation. Perform size-exclusion chromatography (SEC) to remove aggregates before conjugation. |
| Interfering buffer components (e.g., Tris, glycine, azide) | Perform buffer exchange into an appropriate conjugation buffer (e.g., PBS, pH 7.2-7.5) prior to the reaction.[11] |
| Suboptimal antibody concentration | Ensure the antibody concentration is within the recommended range for the conjugation chemistry. A low concentration can reduce reaction efficiency.[11] |
| Linker-Payload Related Issues | |
| Degradation or instability of the PNU-159682 linker-payload | Store the linker-payload under the recommended conditions (e.g., protected from light, at low temperature). Confirm the integrity of the linker-payload before use. |
| Poor solubility of the PNU-159682 linker-payload | PNU-159682 and its derivatives can be hydrophobic.[12][13] Use a co-solvent (e.g., DMSO, DMA) to dissolve the linker-payload before adding it to the reaction mixture. Ensure the final co-solvent concentration does not exceed a level that could cause antibody denaturation or precipitation (typically <10%). |
| Reaction Condition Issues | |
| Incorrect pH of the conjugation buffer | Optimize the pH based on the conjugation chemistry. Cysteine-maleimide reactions are typically performed at pH 6.5-7.5, while lysine-NHS ester reactions are optimal at pH 7.5-8.5.[11] |
| Suboptimal molar ratio of linker-payload to antibody | Perform small-scale experiments with varying molar ratios to determine the optimal ratio for achieving the target DAR. |
| Inefficient reduction of interchain disulfides (for cysteine conjugation) | Ensure complete or partial reduction by optimizing the concentration of the reducing agent (e.g., TCEP, DTT) and the reaction time and temperature. |
Issue 2: ADC Aggregation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Increased Hydrophobicity | |
| High DAR leading to exposed hydrophobic patches | Optimize the conjugation to achieve a lower DAR. Consider using site-specific conjugation methods to produce more homogeneous ADCs. |
| Hydrophobic nature of the PNU-159682 payload | Screen different formulation buffers containing excipients like arginine, sucrose, or polysorbates to improve ADC stability and reduce aggregation.[14] |
| Conjugation Process Stress | |
| Unfavorable buffer conditions (pH, ionic strength) | Optimize buffer conditions during conjugation and for the final formulation. Avoid pH values near the antibody's isoelectric point.[13] |
| Use of organic co-solvents | Minimize the concentration of co-solvents used to dissolve the PNU-159682 linker-payload. |
| Post-Conjugation Handling | |
| Inappropriate purification method | Use size-exclusion chromatography (SEC) to remove aggregates after conjugation. Optimize the mobile phase to prevent further aggregation on the column. |
| Freeze-thaw cycles or mechanical stress | Aliquot the ADC and store at the recommended temperature. Avoid vigorous mixing or vortexing. |
Issue 3: Unexpected In Vitro Cytotoxicity Results
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low Potency | |
| Low DAR or loss of payload during storage | Confirm the DAR and integrity of the ADC using HIC or RP-HPLC before the assay. |
| Low target antigen expression on the cell line | Verify the antigen expression level on the target cells using flow cytometry or western blotting. |
| Inefficient ADC internalization | Confirm ADC internalization using a suitable assay, such as a fluorescently labeled ADC and microscopy or flow cytometry. |
| High Off-Target Toxicity | |
| Premature release of PNU-159682 due to linker instability | Assess the stability of the ADC in plasma or relevant biological fluids. Consider using a more stable linker.[15] |
| Aggregated ADC leading to non-specific uptake | Characterize the aggregation status of the ADC sample used in the assay. |
| "Bystander effect" of a cleavable linker | If using a cleavable linker, the released PNU-159682 may affect neighboring antigen-negative cells. This can be an intended effect but should be characterized. |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of PNU-159682
This protocol describes a general method for conjugating a maleimide-functionalized PNU-159682 linker to an antibody via reduced interchain cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
PNU-159682-maleimide linker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., SEC)
-
Conjugation buffer: PBS, 5 mM EDTA, pH 7.2
Workflow:
Procedure:
-
Antibody Reduction: Partially reduce the mAb by adding a 2-3 molar excess of TCEP. Incubate at 37°C for 1-2 hours.
-
Buffer Exchange: Remove the excess TCEP by buffer exchange into the conjugation buffer.
-
Payload Preparation: Dissolve the PNU-159682-maleimide linker in DMSO to create a stock solution.
-
Conjugation: Add the desired molar excess of the PNU-159682 linker solution to the reduced mAb. Incubate at room temperature for 1-2 hours, protected from light.
-
Quenching: Stop the reaction by adding an excess of a quenching reagent like N-acetylcysteine.
-
Purification: Purify the ADC using an SEC column to remove unconjugated payload, linker-related impurities, and aggregates.
-
Characterization: Analyze the purified ADC for DAR, purity, and aggregation.
Protocol 2: DAR Determination by HIC-HPLC
Principle: HIC separates ADC species based on hydrophobicity. The retention time increases with the number of conjugated hydrophobic PNU-159682 molecules. The average DAR is calculated from the weighted average of the peak areas of the different DAR species.[16]
Materials and Equipment:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Elute with a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of species * DAR of species) / 100[]
-
| Parameter | Typical Value |
| Column | TSKgel Butyl-NPR |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | 280 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 - 50 µL |
Protocol 3: In Vitro Cytotoxicity Assay (MTT-Based)
Principle: This colorimetric assay measures the metabolic activity of viable cells to determine the cytotoxicity of the ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
PNU-159682 ADC and control antibody
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[3][5]
-
ADC Treatment: Prepare serial dilutions of the PNU-159682 ADC and control antibody in culture medium. Add the dilutions to the cells and incubate for 72-120 hours.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the IC50 value using a suitable software.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. | BioWorld [bioworld.com]
- 13. pharmtech.com [pharmtech.com]
- 14. benchchem.com [benchchem.com]
- 15. NAV-001, a high-efficacy antibody-drug conjugate targeting mesothelin with improved delivery of a potent payload by counteracting MUC16/CA125 inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in PNU-159682 cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during PNU-159682 cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and what is its mechanism of action?
PNU-159682 is a highly potent anthracycline derivative and a major metabolite of the investigational drug nemorubicin.[1][2][3] Its primary mechanism of action is the inhibition of DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][3] By inhibiting topoisomerase II, PNU-159682 leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[4]
Q2: How does the cytotoxic potency of PNU-159682 compare to other anthracyclines like doxorubicin (B1662922)?
PNU-159682 is significantly more potent than doxorubicin and its parent compound, nemorubicin. Reports indicate that it can be thousands of times more cytotoxic than doxorubicin in various cancer cell lines.[1]
Q3: PNU-159682 is a colored compound. Will this interfere with my cytotoxicity assay?
Yes, like other anthracyclines, PNU-159682 has an inherent color that can interfere with colorimetric and fluorometric assays. This can lead to artificially high background signals. It is crucial to include appropriate controls, such as wells containing the compound in cell-free media, to quantify and subtract this background absorbance or fluorescence.
Q4: What is the typical effect of PNU-159682 on the cell cycle?
Unlike doxorubicin, which typically causes a G2/M phase cell cycle arrest, PNU-159682 has been shown to induce a block in the S-phase of the cell cycle.[5][6][7][8][9] This is a key distinguishing feature of its mechanism of action.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between experiments.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in the exponential growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity. |
| Cell Seeding Density | Optimize and standardize the cell seeding density for each experiment. Inconsistent cell numbers at the start of the assay will lead to variable results. |
| PNU-159682 Stock Solution Integrity | Prepare fresh dilutions of PNU-159682 from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. Confirm the concentration and purity of your compound. |
| Incubation Times | Strictly adhere to consistent incubation times for both drug treatment and assay reagent addition. |
| Edge Effects in Multi-well Plates | The outer wells of a plate are prone to evaporation, leading to changes in compound concentration. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data points. |
Issue 2: High background signal in assay wells.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Compound Interference | PNU-159682 is a colored compound and can have intrinsic fluorescence. Run control wells containing only media and the corresponding concentrations of PNU-159682 (no cells). Subtract the average background signal from your experimental wells. |
| Media Components | Phenol (B47542) red in culture media can interfere with absorbance readings in some assays. Consider using phenol red-free media during the assay incubation period. |
| Reagent Contamination | Ensure all assay reagents are fresh, properly stored, and handled with sterile technique to prevent microbial contamination, which can lead to false signals. |
Issue 3: Lower than expected cytotoxicity.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Compound Solubility and Stability | PNU-159682 may have limited solubility in aqueous media. Ensure it is fully dissolved in the stock solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation after dilution. Some studies suggest potential stability issues, so fresh dilutions are recommended. |
| Drug Efflux Pumps | Some cancer cell lines overexpress multidrug resistance (MDR) pumps like P-glycoprotein (ABCB1), which can actively transport anthracyclines out of the cell, reducing their effective intracellular concentration. However, some evidence suggests PNU-159682 may not be a strong substrate for ABCB1.[7] |
| Incorrect Assay Choice | The chosen cytotoxicity assay may not be optimal. For example, assays relying on mitochondrial function (like MTT) can be confounded by compounds that affect cellular metabolism without directly causing cell death. Consider using an orthogonal assay that measures a different aspect of cell death (e.g., membrane integrity via LDH release or a DNA-binding dye). |
Data Presentation
Table 1: Comparative Cytotoxicity of PNU-159682 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC70 (nM) | Fold Potency vs. Doxorubicin |
| HT-29 | Colon Carcinoma | 0.58 | ~2,100x |
| A2780 | Ovarian Carcinoma | 0.07 | ~6,420x |
| DU145 | Prostate Carcinoma | 0.21 | ~3,800x |
| EM-2 | - | 0.15 | ~4,500x |
| Jurkat | T-cell Leukemia | 0.18 | ~3,200x |
| CEM | T-cell Leukemia | 0.12 | ~5,700x |
Data compiled from Quintieri et al., 2005.[10] IC70 values represent the concentration required to inhibit cell growth by 70%.
Table 2: IC50 Values of PNU-159682 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SKRC-52 (CAIX-expressing) | Renal Cell Carcinoma | 25 |
| BJAB.Luc | Burkitt's Lymphoma | 0.058 |
| Granta-519 | Mantle Cell Lymphoma | 0.030 |
| SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.0221 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.01 |
Data compiled from MedchemExpress product information.[1]
Experimental Protocols
Protocol: PNU-159682 Cytotoxicity Assessment using MTT Assay
This protocol provides a general method for determining the cytotoxic effects of PNU-159682. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
PNU-159682
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Dilute the cell suspension to the optimized seeding density in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of PNU-159682 (e.g., 10 mM in DMSO). b. Perform serial dilutions of PNU-159682 in complete culture medium to achieve the desired final concentrations. c. Include vehicle-only controls (medium with the same final concentration of DMSO as the highest PNU-159682 concentration). d. Also prepare wells with medium and PNU-159682 dilutions but no cells, to serve as a background control for compound absorbance. e. Carefully remove the medium from the wells and add 100 µL of the PNU-159682 dilutions or control medium. f. Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Assay: a. After the incubation period, carefully remove the drug-containing medium. b. Add 100 µL of fresh, serum-free medium and 20 µL of MTT reagent to each well. c. Incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form. d. Carefully remove the MTT-containing medium. e. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. f. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the "no-cell" background control wells from all other wells. c. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. d. Plot the percent viability against the log of the PNU-159682 concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: PNU-159682 inhibits Topoisomerase II, leading to S-phase arrest.
Caption: A typical workflow for a PNU-159682 cytotoxicity MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
PNU-159682 Carboxylic Acid: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with PNU-159682 and its carboxylic acid derivative. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
FAQ: PNU-159682 Formation and Metabolism
Q1: What is the primary metabolic pathway for the formation of PNU-159682?
PNU-159682 is a major and highly potent metabolite of the investigational drug nemorubicin (B1684466) (also known as MMDX).[1][2] The primary biotransformation pathway is the conversion of nemorubicin to PNU-159682.[1] This conversion is a bioactivation process, as PNU-159682 is significantly more cytotoxic than its parent compound.[1][3]
Q2: Which enzyme is responsible for the conversion of nemorubicin to PNU-159682?
The formation of PNU-159682 from nemorubicin is catalyzed by the cytochrome P450 enzyme CYP3A4.[1][3] Studies using human liver microsomes (HLM) have shown that out of ten cDNA-expressed CYPs examined, only CYP3A4 was responsible for this conversion.[1][3]
Q3: What are some known inhibitors of PNU-159682 formation?
The formation of PNU-159682 can be significantly reduced by inhibitors of CYP3A4. Known inhibitors include troleandomycin (B1681591) and ketoconazole.[1][3] Additionally, a monoclonal antibody to CYP3A4/5 has been shown to inhibit the reaction in a concentration-dependent manner.[1][3]
Q4: What experimental systems can be used to study the formation of PNU-159682?
The biotransformation of nemorubicin to PNU-159682 can be studied using:
-
Genetically engineered cell lines that express individual human cytochrome P450s, specifically CYP3A4.[1][2]
FAQ: PNU-159682 Carboxylic Acid Stability and Handling
Q1: How stable is PNU-159682 in biological matrices like plasma?
PNU-159682, particularly when used as a payload in antibody-drug conjugates (ADCs), has demonstrated good stability. For instance, the ADC NAV-001-PNU was shown to be stable in cynomolgus monkey plasma for over 14 days at 37°C, with less than 1% of the free PNU-159682 cytotoxin being liberated.[4] Long-term stability in systemic circulation is a critical feature to minimize off-target toxicity.[4]
Q2: What are the recommended storage conditions for this compound?
For this compound stock solutions, storage at -80°C for up to 6 months or at -20°C for up to 1 month is recommended.[5] It is also advised to protect the compound from light and store it under nitrogen.[5]
Q3: Are there known degradation pathways for this compound?
While specific degradation pathways for this compound are not detailed in the provided literature, as an anthracycline derivative, it may be susceptible to general degradation pathways common to this class of compounds. These can include hydrolysis of glycosidic bonds under acidic conditions and redox reactions affecting the quinone moiety. However, its use in stable ADCs suggests a degree of stability under physiological conditions.[4] Researchers have also worked on developing more stable PNU-159682 derivatives for ADCs to address potential stability and solubility issues.[6]
Q4: What safety precautions should be taken when handling PNU-159682 and its derivatives?
PNU-159682 is an extremely potent cytotoxin.[3][7] It is reported to be over 3,000-fold more cytotoxic than its parent compounds, nemorubicin and doxorubicin (B1662922).[7] Due to its high potency, it is not suitable for conventional chemotherapy and is primarily explored for targeted delivery systems like ADCs.[3] Researchers should handle this compound with extreme caution, using appropriate personal protective equipment (PPE) and containment facilities as per institutional guidelines for handling highly potent compounds.
Troubleshooting Guides
Issue 1: Inconsistent or No Formation of PNU-159682 in an in vitro Assay
| Possible Cause | Suggested Solution |
| Inactive Microsomes or Enzyme | Use a new lot of human liver microsomes or CYP3A4 enzyme. Ensure proper storage at -80°C. Perform a positive control experiment with a known CYP3A4 substrate. |
| Missing or Degraded Cofactors | Prepare fresh NADPH solutions for each experiment. Ensure the final concentration in the incubation is sufficient (typically 1 mM). |
| Presence of CYP3A4 Inhibitors | Check all reagents and buffers for potential inhibitors. If using a complex system, consider pre-clearing with charcoal or another adsorbent. Run a control without the test compound to check for background inhibition. |
| Suboptimal Incubation Conditions | Optimize incubation time, temperature (typically 37°C), and pH (typically 7.4). |
| Incorrect Analytical Method | Verify the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Confirm the retention time and ion fragmentation pattern with a synthetic PNU-159682 standard.[1][2] |
Issue 2: Apparent Degradation of this compound Standard or Sample
| Possible Cause | Suggested Solution |
| Improper Storage | Store stock solutions at -80°C and working solutions on ice for short-term use.[5] Avoid repeated freeze-thaw cycles. |
| Light Exposure | Protect all solutions containing PNU-159682 from light by using amber vials or covering tubes with foil.[5] |
| pH Instability | Maintain a stable, neutral pH in buffers and solutions. Anthracyclines can be unstable at acidic or alkaline pH. |
| Oxidation or Reduction | Use high-purity solvents and reagents. If necessary, degas solutions to remove dissolved oxygen. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of PNU-159682
The following table summarizes the in vitro cytotoxicity of PNU-159682 compared to nemorubicin (MMDX) and doxorubicin across various human tumor cell lines. IC70 values (the concentration required to inhibit cell growth by 70%) are presented.
| Cell Line | PNU-159682 IC70 (nmol/L) | Fold-Potency vs. MMDX | Fold-Potency vs. Doxorubicin |
| HT-29 | 0.07 | ~790x | ~6,420x |
| A2780 | 0.58 | ~2,360x | ~2,100x |
| DU145 | Data not specified | Data not specified | Data not specified |
| EM-2 | Data not specified | Data not specified | Data not specified |
| Jurkat | Data not specified | Data not specified | Data not specified |
| CEM | Data not specified | Data not specified | Data not specified |
Data adapted from a study on the cytotoxicity of PNU-159682. The original study presented a range of increased potency; specific values for all cell lines were not available in the snippets.[2] PNU-159682 is generally reported to be 700- to 2,400-fold more potent than MMDX.[3]
Experimental Protocols
Protocol: In Vitro Formation of PNU-159682 using Human Liver Microsomes
This protocol is a general guideline based on methodologies described in the literature for studying the metabolism of nemorubicin.[1][2]
1. Reagents and Materials:
-
Human Liver Microsomes (HLM)
-
Nemorubicin (MMDX)
-
PNU-159682 standard
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of nemorubicin in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLM (e.g., 0.2-0.5 mg/mL final concentration) and phosphate buffer at 37°C for 5 minutes.
-
Add the nemorubicin stock solution to the HLM mixture to achieve the desired final substrate concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH (e.g., 1 mM final concentration).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
3. Analytical Procedure (LC-MS/MS):
-
Analyze the supernatant by reverse-phase HPLC coupled with a tandem mass spectrometer.
-
Identify and quantify PNU-159682 by comparing its retention time and mass-to-charge ratio (m/z) transitions with the PNU-159682 analytical standard.[1][2]
Visualizations
Caption: Metabolic bioactivation of Nemorubicin to PNU-159682.
Caption: Troubleshooting workflow for in vitro PNU-159682 formation.
References
- 1. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. NAV-001, a high-efficacy antibody-drug conjugate targeting mesothelin with improved delivery of a potent payload by counteracting MUC16/CA125 inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. PNU-159682 - Creative Biolabs [creative-biolabs.com]
How to prevent aggregation of PNU-159682 carboxylic acid conjugates
Welcome to the technical support center for PNU-159682 carboxylic acid conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent and troubleshoot aggregation issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is antibody-drug conjugate (ADC) aggregation and why is it a concern for this compound conjugates?
A1: Antibody-drug conjugate (ADC) aggregation is a phenomenon where individual ADC molecules clump together to form larger, higher molecular weight species.[1] This is a critical quality attribute to monitor because aggregation can negatively impact the stability, efficacy, and safety of the therapeutic.[1][2][3] Aggregates can lead to decreased solubility, loss of biological activity, and have the potential to provoke an immunogenic response in patients.[4] Furthermore, aggregation can complicate manufacturing processes by causing precipitation and reducing the final product yield.[1] For this compound conjugates, aggregation can be influenced by the physicochemical properties of the antibody, the PNU-159682 payload, the linker, and the final formulation.
Q2: What are the primary factors that cause aggregation in ADCs?
A2: The main cause of ADC aggregation is the increase in hydrophobicity after conjugating a typically hydrophobic small molecule payload, like PNU-159682, to an antibody.[1][5] This increased surface hydrophobicity encourages intermolecular interactions, which leads to the formation of aggregates.[1] Other significant factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of drug molecules per antibody increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[1][5]
-
Suboptimal Formulation: Buffer conditions such as a pH near the antibody's isoelectric point or low ionic strength can promote aggregation.[1][6]
-
Manufacturing and Storage Conditions: Exposure to stressors like high temperatures, freeze-thaw cycles, and mechanical stress can induce aggregation.[1][6]
-
Linker and Payload Chemistry: The inherent hydrophobicity of the linker and the payload are major contributors to aggregation.[1][5]
Q3: How can the choice of linker impact the aggregation of this compound conjugates?
A3: The linker plays a crucial role in the stability and solubility of an ADC. For PNU-159682 conjugates, using hydrophilic linkers can help to counterbalance the hydrophobicity of the payload and reduce the tendency for aggregation.[5] For instance, linkers containing polyethylene (B3416737) glycol (PEG) moieties or flexible peptide sequences like EDA-Gly3 have been shown to improve solubility and minimize aggregation.[][8] The EDA-Gly3 linker, for example, is designed to enhance solubility and allow for higher drug-to-antibody ratios while maintaining stability.[]
Q4: Are there any advanced manufacturing techniques to prevent aggregation during the conjugation process?
A4: Yes, one effective method is to physically separate the antibody molecules during the conjugation reaction, which is often carried out under conditions that can favor aggregation.[4][9] Technologies like "Lock-Release" immobilize the antibodies on a solid support, such as a resin, during the conjugation of the payload-linker.[4][9][10] This prevents the antibodies from interacting and aggregating. After the conjugation and subsequent washing steps to remove excess reagents, the ADC is released into a stabilizing buffer.[9]
Troubleshooting Guide
This guide provides solutions to common issues encountered with the aggregation of this compound conjugates.
| Issue | Potential Cause | Recommended Action |
| Increased aggregation observed after conjugation reaction. | Hydrophobic interactions during conjugation. | Consider using a "Lock-Release" or similar solid-phase conjugation method to keep antibodies separated.[4][9][10] Optimize conjugation conditions (e.g., lower temperature, shorter reaction time) to the extent possible without compromising conjugation efficiency. |
| Suboptimal buffer conditions. | Perform a formulation screening study to determine the optimal buffer pH and ionic strength for your specific ADC. Avoid pH values close to the ADC's isoelectric point.[1] | |
| Residual organic solvents. | Ensure that any organic solvents used to dissolve the this compound-linker are effectively removed during the purification process.[1] | |
| Product precipitates out of solution during storage. | Poor formulation stability. | Re-evaluate the formulation buffer. The inclusion of stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., glycine, arginine) can help prevent aggregation. |
| Inappropriate storage temperature. | Store the ADC at the recommended temperature, typically 2-8°C. Conduct freeze-thaw stability studies to understand the impact of freezing on aggregation if frozen storage is required.[1] | |
| Inconsistent aggregation levels between different batches. | Variability in the conjugation process. | Tightly control all parameters of the conjugation reaction, including temperature, pH, reaction time, and the concentration of reactants.[1] |
| Inconsistent purification process. | Standardize the purification protocol, ensuring consistent buffer compositions, flow rates, and performance of chromatography columns.[1] | |
| High Drug-to-Antibody Ratio (DAR). | A high DAR can increase hydrophobicity and lead to aggregation.[1][5] Consider optimizing the conjugation chemistry to achieve a lower, more homogenous DAR. While PNU-159682 is highly potent, which may allow for a lower DAR, this should be experimentally confirmed.[11][12] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
-
Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.
-
Methodology:
-
System Preparation: Use an HPLC system equipped with a UV detector and a size exclusion column suitable for monoclonal antibodies and ADCs.
-
Mobile Phase: Prepare a mobile phase appropriate for SEC, typically a phosphate (B84403) buffer containing a salt like 150 mM sodium chloride to minimize secondary interactions with the column stationary phase.[1]
-
Sample Preparation: Dilute the this compound conjugate sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Elution: Inject a fixed volume of the sample onto the column and elute with the mobile phase at a constant flow rate.
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the aggregate and monomer peaks. Calculate the percentage of aggregate using the formula: % Aggregate = (Aggregate Peak Area / (Aggregate Peak Area + Monomer Peak Area)) * 100.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) and Hydrophobicity Profiling
-
Objective: To characterize the hydrophobicity profile of the ADC and analyze the distribution of different drug-loaded species.
-
Methodology:
-
System Preparation: Utilize an HPLC system with a UV detector and a HIC column.
-
Mobile Phases:
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7).
-
Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7).
-
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes) is typically used to elute species with increasing hydrophobicity.[1]
-
Sample Preparation: Prepare the ADC sample in Mobile Phase A.
-
Injection and Elution: Inject the sample and run the gradient.
-
Data Analysis: The retention time of the different peaks corresponds to their hydrophobicity. This can be used to assess the average DAR and the distribution of different drug-loaded species.
-
Visualizations
Caption: Factors contributing to ADC aggregation.
Caption: Workflow for preventing ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 3. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Item - Solid-state Stability of Antibody-drug Conjugates - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Stability for PNU-159682 ADCs
Welcome to the technical support center for optimizing linker stability in PNU-159682 Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols for assessing linker stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in optimizing linker stability for PNU-159682 ADCs?
The central challenge lies in balancing the linker's stability in systemic circulation with its efficient cleavage at the tumor site. PNU-159682 is an exceptionally potent cytotoxic agent, making premature payload release in the bloodstream a significant safety concern that can lead to off-target toxicities. Conversely, a linker that is too stable may not release the PNU-159682 payload effectively upon internalization into the target cancer cell, thereby reducing the ADC's therapeutic efficacy.
Q2: What are the common types of linkers used with PNU-159682 and how do their stability profiles differ?
PNU-159682 has been conjugated with both cleavable and non-cleavable linkers.
-
Cleavable Linkers: These are designed to be selectively cleaved by triggers prevalent in the tumor microenvironment or within the tumor cell.
-
Peptide-based linkers (e.g., Valine-Citrulline): These are susceptible to cleavage by lysosomal proteases like Cathepsin B. While generally stable in human plasma, some peptide linkers can be prematurely cleaved by other circulating proteases.
-
Hydrazone linkers: These are acid-labile and designed to cleave in the acidic environment of endosomes and lysosomes. However, they can also be susceptible to hydrolysis at physiological pH, leading to slow payload release in circulation.
-
-
Non-cleavable Linkers: These rely on the complete degradation of the antibody backbone in the lysosome to release the payload, which remains attached to the linker and an amino acid residue.
-
Thioether-based linkers (e.g., SMCC): These generally exhibit high plasma stability, reducing the risk of off-target toxicity. However, the resulting payload-linker-amino acid complex may have altered cell permeability and pharmacological activity compared to the free payload.
-
Q3: What are the key mechanisms of linker instability that can lead to premature release of PNU-159682?
Several mechanisms can contribute to linker instability:
-
Enzymatic Cleavage: Circulating enzymes, such as carboxylesterases in rodent plasma, can prematurely cleave certain linker types, particularly some peptide-based linkers.[1]
-
Hydrolysis: Acid-labile linkers like hydrazones can undergo slow hydrolysis in the bloodstream (pH 7.4), leading to gradual payload release.
-
Retro-Michael Reaction: For ADCs conjugated to cysteine residues via maleimide-based linkers, the thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation of the linker-payload from the antibody.
Troubleshooting Guide
This guide addresses common issues encountered during the development and characterization of PNU-159682 ADCs related to linker stability.
Issue 1: High Levels of Free PNU-159682 Detected in Plasma Stability Assays
This indicates poor ADC stability in circulation, which can lead to significant off-target toxicity.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inherent Linker Instability | Select a more stable linker chemistry. For example, if using a hydrazone linker, consider switching to a more stable peptide linker or a non-cleavable linker. |
| Susceptibility to Plasma Proteases | Modify the peptide sequence of the linker to reduce its susceptibility to circulating proteases. Introducing steric hindrance near the cleavage site can also improve stability. |
| Unstable Conjugation Chemistry | If using maleimide-based conjugation, consider using self-stabilizing maleimides or alternative conjugation chemistries to prevent retro-Michael reactions. Site-specific conjugation at less solvent-accessible sites may also enhance stability. |
Issue 2: ADC Aggregation Observed During Formulation or Storage
Aggregation can alter the ADC's pharmacokinetics, reduce efficacy, and potentially induce an immunogenic response.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Hydrophobicity of PNU-159682 and Linker | Incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker design to improve solubility and reduce aggregation. |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower average DAR (typically 2-4). A higher DAR increases the overall hydrophobicity of the ADC. |
| Suboptimal Formulation Buffer | Screen different buffer conditions (pH, ionic strength) to find the optimal formulation that minimizes aggregation. Avoid pH values near the antibody's isoelectric point. |
| Physical Stress | Minimize physical stress during handling and storage. Avoid repeated freeze-thaw cycles and vigorous agitation. Store at recommended temperatures. |
Troubleshooting Workflow
References
Validation & Comparative
PNU-159682 Carboxylic Acid vs. Doxorubicin: A Comparative Guide on Cytotoxicity
For researchers and professionals in drug development, understanding the cytotoxic profiles of novel anti-cancer agents in comparison to established chemotherapeutics is paramount. This guide provides an objective comparison of the cytotoxicity of PNU-159682 carboxylic acid and the widely used anthracycline, doxorubicin (B1662922), supported by experimental data.
Executive Summary
PNU-159682, a metabolite of the investigational drug nemorubicin (B1684466), demonstrates exceptionally potent cytotoxic activity against a range of human tumor cell lines.[1][2] In direct comparative studies, PNU-159682 is consistently thousands of times more potent than doxorubicin.[3][4] While both compounds are topoisomerase II inhibitors, they exhibit distinct mechanisms of action, particularly concerning their effects on cell cycle progression. This guide will delve into the quantitative cytotoxicity data, detailed experimental protocols, and the differential signaling pathways of these two compounds.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxicity of PNU-159682 and doxorubicin against a panel of six human tumor cell lines. The data, derived from a study by Quintieri et al. (2005), is presented as IC70 values (the concentration of the drug that inhibits cell growth by 70%).
| Cell Line | Histotype | PNU-159682 IC70 (nmol/L) | Doxorubicin IC70 (nmol/L) | Fold Difference (Doxorubicin/PNU-159682) |
| HT-29 | Colon Carcinoma | 0.58 ± 0.07 | 1220 ± 150 | ~2103 |
| A2780 | Ovarian Carcinoma | 0.39 ± 0.05 | 1150 ± 130 | ~2949 |
| DU145 | Prostate Carcinoma | 0.13 ± 0.02 | 835 ± 95 | ~6423 |
| EM-2 | Leukemia | 0.08 ± 0.01 | 480 ± 60 | ~6000 |
| Jurkat | Leukemia | 0.09 ± 0.01 | 520 ± 70 | ~5778 |
| CEM | Leukemia | 0.07 ± 0.01 | 450 ± 55 | ~6429 |
Data adapted from Quintieri et al., Clinical Cancer Research, 2005.[2]
Experimental Protocols
The data presented above was obtained using a Sulforhodamine B (SRB) assay. The following is a detailed methodology for this key experiment.
Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To determine the concentration of a compound that inhibits cell growth by a certain percentage (e.g., 70% - IC70).
Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye. The amount of bound dye is proportional to the number of cells.[5][6][7]
Materials:
-
Human tumor cell lines (e.g., HT-29, A2780, DU145, EM-2, Jurkat, CEM)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
PNU-159682 and Doxorubicin stock solutions
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of PNU-159682 and doxorubicin in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a no-drug control.
-
In the study by Quintieri et al., cells were exposed to the drugs for 1 hour.[2] After the exposure, the drug-containing medium is removed, and 100 µL of fresh, drug-free medium is added to each well.
-
-
Cell Fixation:
-
After the desired incubation period (e.g., 72 hours in drug-free medium post-exposure), gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA).
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plates five times with slow-running tap water to remove TCA and dead cells.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes on a mechanical shaker.
-
Measure the optical density (OD) at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition compared to the no-drug control.
-
Plot the percentage of inhibition against the drug concentration and determine the IC70 value from the dose-response curve.
-
Signaling Pathways and Mechanism of Action
While both PNU-159682 and doxorubicin are potent cytotoxic agents that interfere with DNA replication, their impact on the cell cycle is distinct.
Doxorubicin is well-documented to cause cell cycle arrest at the G2/M phase .[8][9][10][11] This is often attributed to the activation of DNA damage checkpoints that prevent cells from entering mitosis with damaged DNA.
In contrast, PNU-159682 and its derivatives have been shown to induce a cell cycle arrest in the S-phase .[12][13][14] This suggests a different mechanism of interfering with DNA replication and repair, highlighting a distinct mode of action compared to doxorubicin.
The following diagram illustrates the differential effects of PNU-159682 and doxorubicin on the cell cycle.
Caption: Differential cell cycle arrest induced by Doxorubicin and PNU-159682.
References
- 1. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. karger.com [karger.com]
- 9. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One moment, please... [ijcc.chemoprev.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PNU-159682 Carboxylic Acid and MMAF in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides an objective, data-driven comparison of two prominent payloads: PNU-159682 carboxylic acid, a potent topoisomerase II inhibitor, and Monomethyl Auristatin F (MMAF), a well-established tubulin polymerization inhibitor. This analysis is intended to assist researchers in making informed decisions for the development of next-generation ADCs.
At a Glance: Key Differences
| Feature | This compound | MMAF (Monomethyl Auristatin F) |
| Mechanism of Action | DNA Topoisomerase II Inhibitor | Tubulin Polymerization Inhibitor |
| Cell Cycle Arrest | S-phase | G2/M-phase |
| Potency | Extremely high, often in the picomolar range | High, typically in the nanomolar range |
| Bystander Effect | Dependent on linker and payload release mechanism | Limited due to charged nature, resulting in lower membrane permeability |
| Spectrum of Activity | Effective against both dividing and non-dividing cells | Primarily targets actively dividing cells |
| Resistance Mechanisms | Can overcome resistance to tubulin inhibitors | May be susceptible to multidrug resistance pumps |
In Vitro Cytotoxicity
The in vitro potency of ADCs is a key indicator of their potential therapeutic activity. The following table summarizes the cytotoxic activity of ADCs armed with PNU-159682 and MMAF against various cancer cell lines.
| Cell Line | Cancer Type | Target | ADC Payload | IC50 (ng/mL) | Reference |
| KPL-4 | Breast Cancer | HER2 | PNU-159682 | ~1 | [1][2] |
| KPL-4 | Breast Cancer | HER2 | MMAF | ~10 | [1][2] |
| SK-BR-3 | Breast Cancer | HER2 | PNU-159682 | ~1 | [1][2] |
| SK-BR-3 | Breast Cancer | HER2 | MMAF | ~10 | [1][2] |
| JIMT-1 | Breast Cancer | HER2 | Trastuzumab-Gly5-PNU | 2.8 | [3] |
| Karpas-299 | Non-Hodgkin's Lymphoma | CD30 | cAC10-Gly5-PNU | 1.1 | [3] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | CD30 | cAC10-vcMMAF | Potently cytotoxic |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, including the antibody, linker, and drug-to-antibody ratio (DAR). The data presented here is for illustrative purposes to highlight the general potency of each payload. A study by Nilchan et al. (2019) demonstrated that in a head-to-head comparison using the same antibody and conjugation strategy, the PNU-159682 ADC was consistently more potent than the MMAF ADC in HER2-expressing breast cancer cell lines.[1][2]
In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living system. The following is a summary of in vivo efficacy data for ADCs utilizing PNU-159682 and MMAF.
PNU-159682 ADC in a Trastuzumab-Resistant Breast Cancer Xenograft Model
A study evaluated the in vivo efficacy of a trastuzumab-PNU-159682 ADC (Tras-Gly5-PNU) in a JIMT-1 breast cancer xenograft model, which is known for its resistance to trastuzumab.[3]
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| Tras-Gly5-PNU | 3 mg/kg | Significant tumor regression | [3] |
| Kadcyla® (T-DM1) | 3 mg/kg | Moderate tumor growth inhibition | [3] |
| Vehicle | - | Continued tumor growth | [3] |
PNU-159682 ADC in a Non-Hodgkin's Lymphoma Xenograft Model
The same study also assessed a CD30-targeting PNU-159682 ADC (cAC10-Gly5-PNU) in a Karpas-299 non-Hodgkin's lymphoma xenograft model.[3]
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| cAC10-Gly5-PNU | 1 mg/kg | Complete tumor regression | [3] |
| Adcetris® (Brentuximab Vedotin) | 1 mg/kg | Significant tumor regression | [3] |
| Vehicle | - | Continued tumor growth | [3] |
MMAF ADC in a Non-Hodgkin's Lymphoma Xenograft Model
While a direct head-to-head in vivo comparison with a PNU-159682 ADC in the same study is unavailable, other studies have demonstrated the efficacy of MMAF-based ADCs in lymphoma models. For instance, ADCs targeting CD22 have shown significant anti-tumor activity in xenograft models of non-Hodgkin's lymphoma.[4]
Mechanism of Action
The distinct mechanisms of action of PNU-159682 and MMAF lead to different effects on the cell cycle, which can have implications for their therapeutic application.
PNU-159682: DNA Topoisomerase II Inhibition
PNU-159682 is a metabolite of the anthracycline nemorubicin (B1684466) and exerts its cytotoxic effect by inhibiting topoisomerase II.[5] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Inhibition of topoisomerase II by PNU-159682 leads to the accumulation of DNA double-strand breaks, ultimately triggering S-phase cell cycle arrest and apoptosis.[1][2] This mechanism of action makes PNU-159682 effective against both dividing and non-dividing cells.
Caption: PNU-159682 ADC Mechanism of Action.
MMAF: Tubulin Polymerization Inhibition
MMAF is a synthetic analog of the potent antimitotic agent dolastatin 10.[6] It functions by inhibiting the polymerization of tubulin, a critical component of microtubules.[6] Microtubules are essential for forming the mitotic spindle during cell division. By disrupting microtubule dynamics, MMAF causes cells to arrest in the G2/M phase of the cell cycle, leading to apoptosis.[1][2] Due to its charged C-terminal phenylalanine, MMAF has reduced membrane permeability, which limits its bystander killing effect but can enhance its retention within target cells.[6]
Caption: MMAF ADC Mechanism of Action.
Stability
The stability of an ADC in circulation is paramount to ensure that the cytotoxic payload is delivered to the tumor and not prematurely released, which could lead to off-target toxicity.
PNU-159682 ADCs: Studies have shown that ADCs generated with PNU-159682 using stable linkers, such as those produced by SMAC-technology™, are highly stable both in vitro and in vivo.[3] A pharmacokinetic study of a cAC10-Gly5-PNU ADC demonstrated hardly any detectable loss of the PNU payload over 14 days in mice.[3]
MMAF ADCs: The stability of MMAF ADCs is also highly dependent on the linker technology. While earlier maleimide-based linkers showed some instability, newer technologies have led to more stable conjugates.[7] MMAF itself is a stable molecule, showing no signs of degradation in plasma or human liver lysosomal extracts.[6]
Experimental Protocols
ADC Conjugation (General Protocol)
A common method for conjugating payloads like PNU-159682 and MMAF to an antibody involves the reduction of interchain disulfide bonds to generate free thiols, followed by reaction with a maleimide-activated payload-linker.
Caption: General ADC Conjugation Workflow.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP)
-
Maleimide-activated payload-linker (PNU-159682 or MMAF)
-
Reaction buffer (e.g., PBS with EDTA)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
The mAb is buffer-exchanged into a suitable reaction buffer.
-
The interchain disulfide bonds of the mAb are reduced by adding a reducing agent like TCEP and incubating.
-
The maleimide-activated payload-linker is added to the reduced mAb and allowed to react.
-
The resulting ADC is purified to remove unconjugated payload and other impurities.
Topoisomerase II Decatenation Assay (for PNU-159682 activity)
This assay measures the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity is indicative of a topoisomerase II inhibitor.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer
-
ATP
-
PNU-159682
-
DNA loading dye
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
A reaction mixture containing kDNA, assay buffer, and ATP is prepared.
-
PNU-159682 at various concentrations is added to the reaction mixture.
-
The reaction is initiated by adding human topoisomerase II and incubated at 37°C.
-
The reaction is stopped, and the products are resolved by agarose gel electrophoresis.
-
The gel is stained to visualize the DNA. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. A reduction in the amount of decatenated DNA indicates inhibition by PNU-159682.
In Vitro Tubulin Polymerization Assay (for MMAF activity)
This assay measures the effect of a compound on the polymerization of tubulin into microtubules. The polymerization is typically monitored by an increase in fluorescence of a reporter dye that binds to microtubules.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)
-
GTP
-
Fluorescent reporter dye (e.g., DAPI)
-
MMAF
-
Temperature-controlled fluorescence plate reader
Procedure:
-
A reaction mixture containing tubulin, polymerization buffer, and the fluorescent reporter dye is prepared.
-
MMAF at various concentrations is added to the reaction mixture.
-
The reaction is initiated by adding GTP and warming the plate to 37°C.
-
The fluorescence intensity is measured over time. An inhibition of the increase in fluorescence compared to the control indicates that MMAF is inhibiting tubulin polymerization.
Conclusion
Both this compound and MMAF are highly potent and effective payloads for the development of ADCs. The choice between them will depend on the specific therapeutic strategy.
-
PNU-159682 offers exceptional potency and a mechanism of action that can target both dividing and non-dividing cells, making it a compelling choice for tumors with low antigen expression or a less proliferative nature. Its ability to overcome certain resistance mechanisms is also a significant advantage.
-
MMAF is a well-validated payload with a proven track record in several clinical and preclinical ADCs. Its limited bystander effect, due to its charged nature, can be advantageous in minimizing off-target toxicity. It is a robust choice for targeting highly proliferative tumors with high antigen expression.
Ultimately, the optimal payload selection will require careful consideration of the target antigen, the tumor microenvironment, and the desired therapeutic window. The experimental data and protocols provided in this guide are intended to serve as a valuable resource for researchers navigating these critical decisions in ADC development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy and toxicity of a CD22-targeted antibody-saporin conjugate in a xenograft model of non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of PNU-159682 Carboxylic Acid and SN-38 as Antibody-Drug Conjugate Payloads
For Immediate Release
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive, data-driven comparison of two prominent ADC payloads: PNU-159682 carboxylic acid, a highly potent next-generation anthracycline, and SN-38, the active metabolite of the widely used chemotherapeutic irinotecan. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel ADCs.
Executive Summary
This compound and SN-38 are both potent cytotoxic agents that induce cell death by targeting key enzymes involved in DNA replication and repair. However, they differ significantly in their primary mechanism of action, potency, and potential for inducing an immune response. PNU-159682, a topoisomerase II inhibitor, demonstrates exceptionally high potency in the picomolar range and has been shown to induce immunogenic cell death (ICD), a desirable characteristic for stimulating an anti-tumor immune response. SN-38, a topoisomerase I inhibitor, exhibits potent cytotoxicity in the nanomolar range and is the payload in the FDA-approved ADC, Sacituzumab govitecan (Trodelvy®). The choice between these two payloads will depend on the specific therapeutic strategy, tumor type, and desired ADC characteristics.
Data Presentation: A Quantitative Comparison
The following tables summarize the key characteristics and in vitro cytotoxicity of PNU-159682 and SN-38.
| Feature | This compound | SN-38 |
| Drug Class | Anthracycline | Camptothecin |
| Primary Mechanism of Action | DNA Topoisomerase II inhibitor, DNA intercalator | DNA Topoisomerase I inhibitor[1][2][3] |
| Potency Range | Picomolar (pM)[4] | Nanomolar (nM)[5] |
| Bystander Effect | Yes (membrane permeable)[6] | Yes (membrane permeable)[5][6] |
| Immunogenic Cell Death (ICD) | Yes[7] | Not well-established |
| Approved ADC | None | Sacituzumab govitecan (Trodelvy®)[8] |
Table 1: General Characteristics of this compound and SN-38.
| Cell Line (Cancer Type) | PNU-159682 IC₅₀ (pM)[4] | SN-38 IC₅₀ (pM)[4] |
| SK-N-AS (Neuroblastoma) | 43.7 | >10,000 |
| SK-N-BE(2) (Neuroblastoma) | 3.2 | 1,230 |
| CHP-212 (Neuroblastoma) | 8.8 | 586 |
| IMR-32 (Neuroblastoma) | 4.6 | 789 |
| KELLY (Neuroblastoma) | 4.8 | 654 |
| LAN-5 (Neuroblastoma) | 3.9 | 832 |
| NGP (Neuroblastoma) | 6.1 | 987 |
| NLF (Neuroblastoma) | 7.9 | 1,100 |
| SK-N-DZ (Neuroblastoma) | 5.4 | 880 |
| SK-N-FI (Neuroblastoma) | 10.2 | 1,350 |
| SY5Y (Neuroblastoma) | 12.5 | 1,560 |
Table 2: Comparative In Vitro Cytotoxicity of PNU-159682 and SN-38 in Neuroblastoma Cell Lines. Data from a head-to-head preclinical study.[4]
Mechanism of Action and Signaling Pathways
This compound: As a potent Topoisomerase II inhibitor and DNA intercalator, PNU-159682 disrupts the DNA replication and repair process, leading to the accumulation of DNA double-strand breaks. This extensive DNA damage triggers cell cycle arrest, primarily in the S-phase, and ultimately induces apoptotic cell death[9]. Furthermore, the induction of immunogenic cell death (ICD) by PNU-159682-based ADCs can stimulate an anti-tumor immune response, offering a potential synergistic therapeutic effect.
SN-38: SN-38 exerts its cytotoxic effect by inhibiting Topoisomerase I, an enzyme responsible for relieving torsional stress in DNA during replication and transcription. By stabilizing the Topoisomerase I-DNA cleavage complex, SN-38 prevents the re-ligation of single-strand breaks, which are then converted into lethal double-strand breaks by the replication machinery. This leads to S-phase cell cycle arrest and apoptosis[1][2][3].
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC payloads. Below are representative protocols for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of the ADC or free payload required to inhibit the growth of a cancer cell line by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the ADC, free payload (this compound or SN-38), and a non-targeting control ADC. Add the diluted compounds to the cells and incubate for a period of 72 to 120 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO or a dedicated SDS-based buffer) and measure the absorbance at 570 nm.
-
XTT Assay: Add the XTT labeling mixture to each well and incubate for 2-4 hours. Measure the absorbance of the soluble formazan product at 450-500 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of a payload released from target cells to kill neighboring antigen-negative cells.
-
Cell Preparation: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Allow the cells to adhere overnight.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC and appropriate controls (e.g., non-targeting ADC, untreated).
-
Imaging and Analysis: After a defined incubation period (e.g., 72-120 hours), acquire images of the wells using a high-content imaging system. Quantify the number of viable GFP-positive (antigen-negative) cells in each well.
-
Data Interpretation: A reduction in the number of viable antigen-negative cells in the presence of the targeting ADC, compared to the non-targeting control, indicates a bystander effect.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of an ADC.
References
- 1. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 2. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison: PNU-159682 vs. Duocarmycin Antibody-Drug Conjugates
A Comprehensive Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the diverse array of payloads, DNA-damaging agents have garnered significant attention for their potent, cell-cycle-independent activity. This guide provides a detailed head-to-head comparison of two such potent payloads: PNU-159682, a highly potent anthracycline derivative, and duocarmycin, a DNA-alkylating agent.
This comparison synthesizes preclinical data from various studies to offer an objective overview of their performance in ADCs. We present quantitative data in structured tables, detail the experimental protocols for key assays, and provide visualizations of their mechanisms of action and experimental workflows to aid researchers in their drug development endeavors.
Mechanism of Action
PNU-159682 is a metabolite of the anthracycline nemorubicin (B1684466) and functions primarily as a potent topoisomerase II inhibitor.[1] Its mechanism involves intercalation into DNA and the subsequent inhibition of topoisomerase II, leading to DNA double-strand breaks and ultimately, apoptosis.[2] PNU-159682 is reported to be significantly more potent than its parent compound and other anthracyclines like doxorubicin.[3][4]
Duocarmycins are a class of natural products that exert their cytotoxic effects through a sequence-selective alkylation of DNA.[5] They bind to the minor groove of DNA and subsequently alkylate adenine (B156593) bases, which disrupts the DNA architecture and inhibits essential cellular processes like replication and transcription, leading to cell death.[5] Duocarmycin-based ADCs, such as trastuzumab duocarmazine (SYD985), utilize a cleavable linker that releases the active toxin within the tumor cell.[5][6]
Diagram: Mechanism of Action of PNU-159682 and Duocarmycin ADCs
Caption: Mechanisms of action for PNU-159682 and Duocarmycin ADCs.
In Vitro Cytotoxicity
The in vitro potency of ADCs is a key indicator of their potential therapeutic efficacy. The following tables summarize the reported half-maximal inhibitory concentrations (IC50 or IC70) for PNU-159682 and duocarmycin-based ADCs across various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in the antibody, linker, and experimental conditions used in different studies.
Table 1: In Vitro Cytotoxicity of PNU-159682 and its ADCs
| Cell Line | Cancer Type | Payload/ADC | IC50/IC70 (nM) | Reference |
| HT-29 | Colorectal Carcinoma | PNU-159682 | 0.577 (IC70) | [7] |
| A2780 | Ovarian Carcinoma | PNU-159682 | 0.39 (IC70) | [7] |
| DU145 | Prostate Carcinoma | PNU-159682 | 0.128 (IC70) | [7] |
| EM-2 | Myeloid Leukemia | PNU-159682 | 0.081 (IC70) | [7] |
| Jurkat | T-cell Leukemia | PNU-159682 | 0.086 (IC70) | [7] |
| CEM | T-cell Leukemia | PNU-159682 | 0.075 (IC70) | [7] |
| BJAB.Luc | B-cell Lymphoma | PNU-159682 | 0.10 (IC50) | [7] |
| Granta-519 | Mantle Cell Lymphoma | PNU-159682 | 0.020 (IC50) | [7] |
| SuDHL4.Luc | B-cell Lymphoma | PNU-159682 | 0.055 (IC50) | [7] |
| WSU-DLCL2 | B-cell Lymphoma | PNU-159682 | 0.1 (IC50) | [7] |
| Karpas-299 | Non-Hodgkin Lymphoma | cAC10-Gly5-PNU | ~0.15 (IC50) | [1] |
Table 2: In Vitro Cytotoxicity of Duocarmycin ADCs (SYD985/Trastuzumab Duocarmazine)
| Cell Line | Cancer Type | HER2 Status | IC50 (µg/mL) | Reference |
| SARARK-6 | Uterine Carcinosarcoma | 3+ | ~0.01 | [6] |
| SARARK-9 | Ovarian Carcinosarcoma | 3+ | ~0.015 | [6] |
| JHUCS-3 | Uterine Carcinosarcoma | 1+ | ~0.05 | [6] |
| JHUCS-4 | Ovarian Carcinosarcoma | 1+ | ~0.07 | [6] |
| SK-BR-3 | Breast Adenocarcinoma | 3+ | 0.0069 | [8] |
| UACC-893 | Breast Ductal Carcinoma | 3+ | 0.0541 | [8] |
| NCI-N87 | Gastric Carcinoma | 3+ | ~0.01 | [5] |
| SK-OV-3 | Ovarian Adenocarcinoma | 2+ | ~0.05 | [5] |
| MDA-MB-175-VII | Breast Carcinoma | 1+ | ~0.2 | [5] |
| ZR-75-1 | Breast Ductal Carcinoma | 1+ | ~0.5 | [5] |
| OVA10 | Ovarian Carcinoma | 3+ | ~0.02 | [9] |
| SKOV3 | Ovarian Carcinoma | 2+ | ~0.05 | [9] |
| OVCAR3 | Ovarian Carcinoma | 1+ | ~0.07 | [9] |
Bystander Effect
The bystander effect, where the cytotoxic payload released from a target cell kills adjacent antigen-negative cells, is a crucial attribute for ADCs, particularly in treating heterogeneous tumors.
PNU-159682: While the bystander effect of PNU-159682 ADCs has been mentioned as a desirable feature, specific quantitative data from co-culture experiments were not prominently available in the reviewed literature. However, the high potency and cell permeability of anthracyclines suggest a potential for a significant bystander effect.
Duocarmycin: Duocarmycin-based ADCs with cleavable linkers, such as SYD985, have demonstrated a potent bystander effect. In co-culture studies, SYD985 was able to efficiently kill HER2-negative cells when cultured with HER2-positive cells.[5][6][9] This is attributed to the release of the membrane-permeable duocarmycin payload, which can then diffuse into neighboring cells.[6]
Diagram: Experimental Workflow for Bystander Effect Assay
Caption: Workflow for a co-culture bystander effect assay.
In Vivo Efficacy
Preclinical in vivo studies in xenograft and patient-derived xenograft (PDX) models are essential for evaluating the anti-tumor activity of ADCs.
PNU-159682 ADCs: An ADC targeting CD46 and carrying a PNU-159682 derivative demonstrated high efficacy in non-small cell lung cancer (NSCLC) and colorectal cancer models. A single dose of 1.0 mg/kg resulted in complete tumor regression and durable responses.[10]
Duocarmycin ADCs (SYD985): SYD985 has shown significant anti-tumor activity in various breast cancer xenograft and PDX models, including those with low HER2 expression where T-DM1 was less effective.[5] In a BT-474 xenograft model, a single 5 mg/kg dose of SYD985 was significantly more active than the same dose of T-DM1.[5] In PDX models of HER2-low breast cancer, SYD985 also demonstrated potent anti-tumor activity.[5] Furthermore, in uterine and ovarian carcinosarcoma xenografts, a single 10 mg/kg dose of SYD985 led to a 100% cure rate in mice with HER2 3+ tumors.[6]
Table 3: In Vivo Efficacy of PNU-159682 and Duocarmycin ADCs
| ADC | Target | Cancer Model | Dosing | Outcome | Reference |
| hCD46-PNU derivative | CD46 | NSCLC & Colorectal Cancer Xenografts | Single dose, 1.0 mg/kg | Complete tumor regression, durable responses | [10] |
| SYD985 | HER2 | BT-474 Breast Cancer Xenograft | Single dose, 5 mg/kg | Significantly more active than T-DM1 | [5] |
| SYD985 | HER2 | HER2-low Breast Cancer PDX | Single dose, 1-3 mg/kg | Significant anti-tumor activity | [5] |
| SYD985 | HER2 | HER2 3+ Carcinosarcoma Xenograft | Single dose, 10 mg/kg | 100% cure rate | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are generalized protocols for key assays used in the evaluation of ADCs, based on information from multiple sources.
In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC, a negative control ADC (targeting an irrelevant antigen), and the free payload in complete cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72 to 144 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or SDS in HCl) and measure the absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using a suitable software.
Bystander Killing Co-Culture Assay
-
Cell Preparation: Label the antigen-negative (Ag-) bystander cell line with a fluorescent dye (e.g., CellTracker Green) or express a fluorescent protein (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of antigen-positive (Ag+) and labeled Ag- cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3).
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells.
-
Incubation: Incubate the plate for 72-96 hours.
-
Analysis: Quantify the number of viable fluorescently labeled Ag- cells using high-content imaging or flow cytometry. A significant reduction in the number of Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect.
In Vivo Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant cultured cancer cells or patient-derived tumor fragments into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the ADC, vehicle control, and any comparator ADCs intravenously at the specified doses and schedule.
-
Monitoring: Measure tumor volume with calipers two to three times a week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.
Diagram: In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo xenograft efficacy study.
Conclusion
Both PNU-159682 and duocarmycin are highly potent cytotoxic payloads with significant potential for the development of next-generation ADCs.
PNU-159682 stands out for its exceptional potency, with IC70 values in the sub-nanomolar range against a broad panel of tumor cell lines. Its mechanism as a topoisomerase II inhibitor offers a distinct mode of action compared to the more commonly used tubulin inhibitors. The in vivo data, though limited in the public domain, suggests that PNU-159682-based ADCs can achieve complete tumor regression at low doses.
Duocarmycin , particularly in the form of SYD985, has a well-documented preclinical profile demonstrating potent anti-tumor activity, especially in tumors with low antigen expression. A key advantage of duocarmycin ADCs with cleavable linkers is their proven and potent bystander effect, which is crucial for addressing tumor heterogeneity.
The choice between these two payloads will ultimately depend on the specific target, tumor type, and desired therapeutic window. This guide provides a foundational comparison based on available preclinical data to inform these critical decisions in the ADC development process. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
Validating the Bystander Effect of PNU-159682 Carboxylic Acid ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, the ability of an antibody-drug conjugate (ADC) to kill not only antigen-positive target cells but also adjacent antigen-negative cells, is a critical attribute for therapeutic efficacy, especially in heterogeneous tumors. This guide provides a comparative framework for validating the bystander effect of ADCs utilizing the highly potent payload, PNU-159682 carboxylic acid. Due to the limited direct experimental data on the bystander effect of this compound ADCs, this document focuses on the physicochemical properties of the payload, a comparison with other well-characterized ADC payloads, and detailed experimental protocols to enable its evaluation.
Understanding the Bystander Effect in ADCs
The bystander effect is contingent on several factors, primarily the cell permeability of the cytotoxic payload upon its release from the ADC. Payloads with high membrane permeability can diffuse from the target cell into the tumor microenvironment, killing neighboring tumor cells regardless of their antigen expression. This is particularly advantageous in tumors with heterogeneous antigen expression, where not all cancerous cells may be targeted directly by the ADC.
PNU-159682 is a potent derivative of the anthracycline nemorubicin (B1684466) and functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[1][2] Its carboxylic acid form, however, may have different cell permeability characteristics compared to other commonly used ADC payloads. Generally, the presence of a carboxylic acid moiety increases the polarity of a molecule, which can reduce its ability to passively diffuse across the lipophilic cell membrane at physiological pH.[3]
Comparative Analysis of ADC Payloads
To contextualize the potential bystander effect of a this compound ADC, it is useful to compare its properties with those of other established ADC payloads.
| Payload | Mechanism of Action | Linker Type | Bystander Effect | Key Physicochemical Properties |
| This compound | DNA intercalator, Topoisomerase II inhibitor[1][2] | Typically cleavable | To be determined | Expected to be more polar and less membrane-permeable due to the carboxylic acid group.[3] |
| MMAE (Monomethyl Auristatin E) | Tubulin inhibitor | Typically cleavable (e.g., vc linker) | Potent [4][5] | Neutral, hydrophobic, and highly membrane-permeable.[5] |
| MMAF (Monomethyl Auristatin F) | Tubulin inhibitor | Typically cleavable (e.g., mc linker) | Limited [5] | Negatively charged at physiological pH, leading to poor membrane permeability.[5] |
| DXd (Deruxtecan) | Topoisomerase I inhibitor | Cleavable | Potent [2] | Membrane-permeable.[2] |
| DM1 (Mertansine) | Tubulin inhibitor | Non-cleavable | Limited | Released as a charged metabolite (lysine-DM1) that cannot efficiently cross cell membranes. |
| SN-38 | Topoisomerase I inhibitor | Cleavable | Potent | Moderately lipophilic and membrane-permeable. |
Experimental Protocols for Validating the Bystander Effect
The following are detailed methodologies for key experiments to quantitatively assess the bystander effect of a this compound ADC.
In Vitro Co-Culture Bystander Killing Assay
This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when they are co-cultured with antigen-positive cells.[1][6]
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., expressing the target of the ADC's antibody)
-
Antigen-negative (Ag-) cancer cell line, engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
The this compound ADC to be tested.
-
An isotype control ADC (non-binding antibody with the same payload and linker).
-
Cell culture reagents and plates.
-
Fluorescence microscope or high-content imaging system.
Protocol:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Allow cells to adhere overnight.
-
Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete cell culture medium.
-
Remove the existing medium from the co-culture plates and add the ADC dilutions. Include a vehicle-only control.
-
Incubate the plates for a period determined by the cell doubling time and expected kinetics of the ADC (e.g., 72-120 hours).
-
At the end of the incubation, stain the cells with a viability dye (e.g., propidium (B1200493) iodide) and a nuclear stain (e.g., Hoechst 33342).
-
Acquire images using a fluorescence microscope or high-content imager.
-
Quantify the number of viable and dead Ag- (GFP-positive) cells in each well.
-
Calculate the percentage of bystander killing by comparing the viability of Ag- cells in the presence of Ag+ cells and the ADC to the viability of Ag- cells treated with the ADC alone or with the isotype control.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the extracellular medium and can kill cells without direct cell-to-cell contact.[1][2]
Materials:
-
Antigen-positive (Ag+) cancer cell line.
-
Antigen-negative (Ag-) cancer cell line.
-
The this compound ADC.
-
Cell culture reagents and plates.
-
Cell viability assay kit (e.g., CellTiter-Glo®, MTS).
Protocol:
-
Seed Ag+ cells in a culture plate and allow them to adhere.
-
Treat the Ag+ cells with a high concentration of the this compound ADC for a defined period (e.g., 48-72 hours) to allow for ADC processing and payload release.
-
Collect the conditioned medium from the ADC-treated Ag+ cells and clarify it by centrifugation to remove any detached cells.
-
In a separate 96-well plate, seed the Ag- cells and allow them to adhere.
-
Remove the medium from the Ag- cells and replace it with the conditioned medium collected in step 3. Include controls with conditioned medium from untreated Ag+ cells and fresh medium containing the ADC to control for direct effects.
-
Incubate the Ag- cells for 48-72 hours.
-
Assess the viability of the Ag- cells using a standard cell viability assay.
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells compared to controls indicates a bystander effect.
In Vivo Mixed Tumor Xenograft Model
This model assesses the bystander effect in a more physiologically relevant setting.[7]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- line may express a reporter like luciferase for in vivo imaging).
-
Immunocompromised mice (e.g., NOD-SCID or NSG).
-
The this compound ADC and an isotype control ADC.
-
Calipers for tumor measurement and/or an in vivo imaging system.
Protocol:
-
Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into the flank of immunocompromised mice at a specified ratio.
-
Allow the tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, isotype control ADC, this compound ADC).
-
Administer the treatments intravenously at a predetermined dose and schedule.
-
Monitor tumor growth by caliper measurements over time. If using a luciferase-expressing Ag- cell line, monitor the bioluminescent signal.
-
At the end of the study, tumors can be excised for histological and immunohistochemical analysis to assess the effects on both Ag+ and Ag- cell populations.
-
Significant tumor growth inhibition in the ADC-treated group compared to the control groups, particularly a reduction in the Ag- cell population, provides evidence of an in vivo bystander effect.
Visualizing Key Concepts and Workflows
To further clarify the principles and processes involved in validating the bystander effect, the following diagrams are provided.
Caption: Mechanism of ADC action and the potential bystander effect.
Caption: Experimental workflow for the in vitro co-culture bystander assay.
Caption: Workflow for the in vivo mixed tumor xenograft model.
Conclusion
While PNU-159682 is an exceptionally potent cytotoxic agent for ADC development, the presence of a carboxylic acid moiety raises questions about its ability to mediate a strong bystander effect due to potentially limited membrane permeability. The definitive validation of the bystander effect of this compound ADCs requires rigorous experimental evaluation. By employing the comparative data and detailed experimental protocols provided in this guide, researchers can systematically investigate and quantify the bystander killing capacity of these promising therapeutic candidates. The insights gained will be crucial for optimizing their clinical development and identifying the tumor types where they are most likely to be effective.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PNU-159682 Carboxylic Acid and Other ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PNU-159682 carboxylic acid, a potent cytotoxin utilized in antibody-drug conjugates (ADCs), with other relevant cytotoxic agents. The information presented herein is intended to assist researchers in evaluating its potential application in drug development.
This compound is a metabolite of the anthracycline nemorubicin (B1684466) and functions as a highly potent DNA topoisomerase II inhibitor.[1][2] Its exceptional potency has led to its investigation as a payload for ADCs in cancer therapy.[3][4][5] This guide will compare its cytotoxic activity and mechanism of action with other commonly used ADC payloads.
Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxicity of PNU-159682 and other cytotoxic agents against various human cancer cell lines. The data highlights the significantly higher potency of PNU-159682.
| Compound | Cell Line | IC50 / IC70 (nM) | Reference |
| PNU-159682 | HT-29 (Colon) | 0.577 (IC70) | [2] |
| A2780 (Ovarian) | 0.39 (IC70) | [2] | |
| DU145 (Prostate) | 0.128 (IC70) | [2] | |
| EM-2 (Leukemia) | 0.081 (IC70) | [2] | |
| Jurkat (Leukemia) | 0.086 (IC70) | [2] | |
| CEM (Leukemia) | 0.075 (IC70) | [2] | |
| BJAB.Luc (Lymphoma) | 0.10 (IC50) | [2] | |
| Granta-519 (Lymphoma) | 0.020 (IC50) | [2] | |
| SuDHL4.Luc (Lymphoma) | 0.055 (IC50) | [2] | |
| WSU-DLCL2 (Lymphoma) | 0.1 (IC50) | [2] | |
| Nemorubicin (MMDX) | Various | 68 - 578 (IC70) | [2] |
| Doxorubicin (B1662922) | Various | 181 - 1717 (IC70) | [2] |
| MMAE | BJAB.Luc (Lymphoma) | >10 (IC50) | [2] |
| Granta-519 (Lymphoma) | >10 (IC50) | [2] | |
| SuDHL4.Luc (Lymphoma) | >10 (IC50) | [2] | |
| WSU-DLCL2 (Lymphoma) | >10 (IC50) | [2] |
As indicated, PNU-159682 is reported to be 700- to 2,400-fold more potent than its parent drug, nemorubicin, and 2,100- to 6,400-fold more potent than doxorubicin in cultured human tumor cells.[3]
Mechanism of Action
PNU-159682 exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and transcription.[1][2] This inhibition leads to DNA damage, cell cycle arrest, and ultimately apoptosis.[6][7] Specifically, PNU-159682 and its derivatives have been shown to cause cell cycle arrest in the S-phase, which contrasts with other anthracyclines like Doxorubicin that typically induce a G2/M-phase block.[8]
In the context of an ADC, the antibody component targets a specific antigen on the surface of cancer cells. Following binding and internalization, the linker is cleaved, releasing PNU-159682 inside the cell to execute its DNA-damaging function.
Caption: Mechanism of action of a PNU-159682-based ADC leading to tumor cell apoptosis.
Experimental Protocols
The following section details a general protocol for assessing the in vitro cytotoxicity of this compound and its conjugates, a fundamental step in cross-reactivity and comparative studies.
In Vitro Cytotoxicity Assay (e.g., Sulforhodamine B Assay)
1. Cell Culture:
-
Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
-
This compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions are prepared in culture medium to achieve the desired final concentrations.
3. Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.
-
Plates are incubated overnight to allow for cell attachment.
4. Compound Treatment:
-
The culture medium is replaced with medium containing the various concentrations of the test compounds.
-
Cells are typically exposed to the compounds for a specific duration (e.g., 1 hour), after which the compound-containing medium is replaced with fresh medium.[2]
-
The cells are then incubated for a further period (e.g., 72 hours).[2]
5. Cell Viability Assessment (SRB Assay):
-
After the incubation period, cells are fixed with trichloroacetic acid.
-
The fixed cells are washed and stained with Sulforhodamine B (SRB) solution.
-
Unbound dye is removed by washing with acetic acid.
-
The protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 510 nm).
6. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell survival relative to untreated control cells.
-
The IC50 or IC70 values (the concentration of the compound that inhibits cell growth by 50% or 70%, respectively) are determined by plotting the percentage of cell survival against the compound concentration and fitting the data to a dose-response curve.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Conclusion
This compound is a highly potent cytotoxic agent with a distinct mechanism of action compared to some other anthracyclines. Its exceptional potency makes it an attractive payload for the development of next-generation ADCs. The provided data and protocols offer a foundation for researchers to conduct comparative studies and evaluate the potential of this compound in their specific research and development programs. Further in vivo studies are necessary to fully elucidate its efficacy and safety profile as part of an ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
PNU-159682 Antibody-Drug Conjugates: A Potent Alternative in Multi-Drug Resistant Cancers
A detailed guide for researchers and drug development professionals on the efficacy of PNU-159682 antibody-drug conjugates (ADCs) in cancer cell lines exhibiting multi-drug resistance. This guide provides a comparative analysis, experimental data, and detailed methodologies.
PNU-159682, a potent metabolite of the anthracycline nemorubicin, has emerged as a promising payload for antibody-drug conjugates (ADCs) in the fight against cancer.[][2][3] Its exceptional cytotoxicity, which is several hundred to thousands of times greater than its parent compound doxorubicin (B1662922), makes it a powerful candidate for targeted cancer therapies.[][4] This guide delves into the efficacy of PNU-159682 ADCs, particularly in the challenging context of multi-drug resistant (MDR) cell lines, offering a comparative perspective against other chemotherapeutic agents.
Mechanism of Action: A Distinct Approach to Cell Killing
PNU-159682's primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II.[][2] This dual action leads to double-strand DNA breaks, ultimately triggering irreversible apoptosis in rapidly dividing tumor cells.[] Notably, unlike doxorubicin which typically causes a G2/M phase cell cycle arrest, PNU-159682 and its derivatives induce cell cycle arrest in the S-phase.[5][6][7] This distinct mechanism may contribute to its efficacy in cell lines that have developed resistance to other DNA-damaging agents. Furthermore, there is evidence that PNU-159682-based ADCs can induce immunogenic cell death, potentially stimulating an anti-tumor immune response.[6][7][8]
Overcoming Multi-Drug Resistance
A significant advantage of PNU-159682 is its demonstrated efficacy in multi-drug resistant cancer models.[3][4] Studies have shown that PNU-159682 can overcome resistance mediated by the P-glycoprotein (P-gp/ABCB1/MDR1) efflux pump, a common mechanism of resistance to many chemotherapeutic drugs, including auristatins used in other ADCs.[4][9] While some linker derivatives of PNU-159682 may show some susceptibility to MDR1, the parent molecule itself is not a substrate, highlighting the importance of linker chemistry in designing effective ADCs for resistant tumors.[7]
Comparative Efficacy of PNU-159682 ADCs
The following tables summarize the in vitro cytotoxicity of PNU-159682 and its ADC formulations in comparison to other agents across various cancer cell lines, including those with multi-drug resistance.
Table 1: In Vitro Cytotoxicity (IC50/IC70) of PNU-159682 vs. Other Anthracyclines
| Cell Line | PNU-159682 (nM) | MMDX (Nemorubicin) (nM) | Doxorubicin (nM) | Fold Improvement (PNU vs. Doxorubicin) |
| Human Tumor Cell Panel | 0.07 - 0.58 (IC70) | Not specified | Not specified | 2,100 - 6,420 |
Data compiled from publicly available information.[2]
Table 2: In Vitro Efficacy of Anti-CD22-PNU-159682 ADC (Anti-CD22-NMS249) in Non-Hodgkin Lymphoma (NHL) Cell Lines
| Cell Line | Anti-CD22-NMS249 (IC50, nM) | Pinatuzumab Vedotin (Anti-CD22-vc-MMAE) (IC50, nM) |
| BJAB.Luc | 0.058 | Not specified |
| Granta-519 | 0.030 | Not specified |
| SuDHL4.Luc | 0.0221 | Not specified |
| WSU-DLCL2 | 0.01 | Not specified |
This table highlights the potent, sub-nanomolar activity of a PNU-159682 ADC in various NHL cell lines.[2]
Table 3: Efficacy of Anti-CD22-PNU-159682 ADC in Auristatin-Resistant Xenograft Models
| Xenograft Model | Treatment Group | Outcome |
| Parental Cell Lines | Anti-CD22-NMS249 | At least as effective as anti-CD22-vc-MMAE |
| Auristatin-Resistant Cell Lines | Anti-CD22-NMS249 | Maintained efficacy |
This data demonstrates the ability of the PNU-159682 ADC to overcome acquired resistance to MMAE-based ADCs in vivo.[4][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Plating: Seed human tumor cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Expose cells to a serial dilution of PNU-159682, doxorubicin, or other test compounds for a specified period (e.g., 1 hour).[2]
-
Incubation: Wash the cells to remove the compound and culture in a compound-free medium for 72 hours.[2]
-
Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.
-
Washing: Remove unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Analysis: Calculate the IC50 or IC70 values by fitting the dose-response data to a sigmoidal curve.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with the PNU-159682 derivative (e.g., PNU-EDA) or control compounds at specified concentrations and for a defined duration.[7]
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A. The CycleTEST™ Plus DNA Reagent Kit can be utilized for this purpose.[7]
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., BJAB.luc, WSU-DLCL2) into immunocompromised mice.[4]
-
Tumor Growth: Allow tumors to reach a predetermined size.
-
Treatment: Administer the ADC (e.g., anti-CD22-NMS249) or control vehicle intravenously at specified doses and schedules.[4]
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Efficacy Assessment: Evaluate the anti-tumor activity based on tumor growth inhibition or regression.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of Action of PNU-159682 ADC.
Caption: Overcoming MDR with PNU-159682 ADCs.
Caption: Experimental workflow for evaluating PNU-159682 ADC efficacy.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. a.storyblok.com [a.storyblok.com]
- 8. Facebook [cancer.gov]
- 9. A Novel Anti-CD22 Anthracycline-Based Antibody-Drug Conjugate (ADC) That Overcomes Resistance to Auristatin-Based ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking PNU-159682: A Comparative Guide to Topoisomerase Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of PNU-159682, a highly potent topoisomerase II inhibitor, against other established topoisomerase inhibitors: Doxorubicin (B1662922), Etoposide (both topoisomerase II inhibitors), and Camptothecin (a topoisomerase I inhibitor). This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their mechanisms of action, cytotoxic potency, and the experimental protocols for their evaluation.
Executive Summary
PNU-159682, a metabolite of the anthracycline nemorubicin, demonstrates exceptionally high cytotoxicity against a broad range of cancer cell lines, surpassing the potency of clinically used topoisomerase inhibitors like doxorubicin by several thousand-fold.[1][2][3][4][5] Its primary mechanism of action is the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and transcription.[6][7][8] This guide presents quantitative data on the cytotoxic activity of these compounds, details the methodologies for their assessment, and visualizes the key cellular pathways and experimental workflows.
Comparative Analysis of Topoisomerase Inhibitors
The inhibitors are categorized based on their target enzyme, topoisomerase I or II. PNU-159682, Doxorubicin, and Etoposide all target topoisomerase II, while Camptothecin inhibits topoisomerase I.[6][7][8][9][10]
Mechanism of Action
Topoisomerase inhibitors function by trapping the enzyme-DNA covalent complex, leading to DNA strand breaks that, if unrepaired, trigger apoptosis and cell death.[9][10][11]
-
PNU-159682, Doxorubicin, and Etoposide (Topoisomerase II Inhibitors): These agents stabilize the topoisomerase II-DNA cleavage complex, resulting in persistent double-strand DNA breaks.[6][7][8][10][11] This prevents the re-ligation of the DNA strands, ultimately leading to cell cycle arrest and apoptosis.[10][11]
-
Camptothecin (Topoisomerase I Inhibitor): This compound traps the topoisomerase I-DNA complex, causing single-strand DNA breaks.[9] These breaks can be converted to lethal double-strand breaks during DNA replication, leading to cell death.[9]
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) and 70% inhibitory concentration (IC70) values for PNU-159682 and other topoisomerase inhibitors against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Target | Cell Line | IC50/IC70 (nM) | Reference |
| PNU-159682 | Topoisomerase II | HT-29 (Colon) | IC70: 0.577 | [1][3] |
| A2780 (Ovarian) | IC70: 0.39 | [1][3] | ||
| DU145 (Prostate) | IC70: 0.128 | [1][3] | ||
| EM-2 (Leukemia) | IC70: 0.081 | [1][3] | ||
| Jurkat (Leukemia) | IC70: 0.086 | [1][3] | ||
| CEM (Leukemia) | IC70: 0.075 | [1][3] | ||
| BJAB.Luc (Lymphoma) | IC50: 0.10 | [1] | ||
| Granta-519 (Lymphoma) | IC50: 0.020 | [1] | ||
| SuDHL4.Luc (Lymphoma) | IC50: 0.055 | [1] | ||
| WSU-DLCL2 (Lymphoma) | IC50: 0.1 | [1] | ||
| SKRC-52 (Renal) | IC50: 25 | [1][2] | ||
| Doxorubicin | Topoisomerase II | HepG2 (Liver) | IC50: 12,180 | [12] |
| UMUC-3 (Bladder) | IC50: 5,150 | [12] | ||
| BFTC-905 (Bladder) | IC50: 2,260 | [12] | ||
| HeLa (Cervical) | IC50: 2,920 | [12] | ||
| MCF-7 (Breast) | IC50: 2,500 | [12] | ||
| M21 (Melanoma) | IC50: 2,770 | [12] | ||
| Etoposide | Topoisomerase II | MOLT-3 (Leukemia) | IC50: 51 | [11] |
| HepG2 (Liver) | IC50: 30,160 | [11] | ||
| BGC-823 (Gastric) | IC50: 43,740 | [11] | ||
| A549 (Lung) | IC50: 139,540 | [11] | ||
| HeLa (Cervical) | IC50: 209,900 | [11] | ||
| Camptothecin | Topoisomerase I | HT29 (Colon) | IC50: 37 | [9] |
| LOX (Melanoma) | IC50: 48 | [9] | ||
| SKOV3 (Ovarian) | IC50: 42 | [9] | ||
| MCF-7 (Breast) | IC50: 89 | [13] | ||
| HCC1419 (Breast) | IC50: 67 | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Topoisomerase II Activity Assay (kDNA Decatenation)
This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibition of this activity is a hallmark of topoisomerase II inhibitors.
Materials:
-
Human Topoisomerase II enzyme
-
kDNA substrate
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM ATP, 10 mM DTT, 300 µg/mL BSA)
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) gel in TAE buffer
-
Ethidium bromide or other DNA stain
-
Test compounds (PNU-159682, Doxorubicin, Etoposide) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
200 ng of kDNA
-
Test compound at desired concentrations (or solvent control)
-
Nuclease-free water to a final volume of 18 µL
-
-
Add 2 µL of diluted human topoisomerase II enzyme to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of 5x Stop Buffer/Gel Loading Dye.
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Perform electrophoresis at 5-10 V/cm until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light. Decatenated kDNA will migrate into the gel as monomeric circles, while catenated kDNA will remain in the well. The degree of inhibition is determined by the reduction in decatenated product in the presence of the inhibitor.[14][15][16][17][18]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (PNU-159682, Doxorubicin, Etoposide, Camptothecin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as the ratio of the absorbance of treated cells to that of control cells. IC50 values are determined from the dose-response curves.[9][19][20][21]
Conclusion
PNU-159682 is a remarkably potent topoisomerase II inhibitor with cytotoxic activity in the sub-nanomolar range against numerous cancer cell lines. The data presented in this guide highlights its significantly greater potency compared to established topoisomerase inhibitors such as doxorubicin and etoposide. This makes PNU-159682 and its derivatives, such as PNU-159682 carboxylic acid used in antibody-drug conjugates, promising candidates for further investigation in cancer therapy. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. topogen.com [topogen.com]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inspiralis.com [inspiralis.com]
- 18. topogen.com [topogen.com]
- 19. benchchem.com [benchchem.com]
- 20. atcc.org [atcc.org]
- 21. protocols.io [protocols.io]
A Comparative Analysis of PNU-159682 ADC Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of linker technology playing a pivotal role in the therapeutic index and overall success of these targeted therapies. PNU-159682, a highly potent derivative of the anthracycline nemorubicin (B1684466), has emerged as a compelling payload for ADCs due to its picomolar cytotoxicity. This guide provides a comparative analysis of various linker technologies that have been employed in the development of PNU-159682 ADCs, offering a data-driven overview for researchers in the field.
Introduction to PNU-159682 and Linker Strategies
PNU-159682 is a metabolite of nemorubicin and a potent DNA topoisomerase II inhibitor, demonstrating cytotoxicity several orders of magnitude greater than its parent compound.[1] Its exceptional potency makes the design of the linker, the component connecting the cytotoxic payload to the monoclonal antibody, a critical determinant of the ADC's efficacy and safety profile. The linker must remain stable in systemic circulation to prevent premature release of the payload and associated off-target toxicity, yet efficiently release the active drug upon internalization into target tumor cells.
The two primary categories of linkers used in ADC development are cleavable and non-cleavable linkers.[2][3]
-
Cleavable Linkers: These are designed to be selectively cleaved by enzymes (e.g., cathepsins) or in response to the specific chemical environment within tumor cells (e.g., acidic pH, high glutathione (B108866) concentration).[3][4] This mechanism allows for the release of the payload in its most active form and can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[5]
-
Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue from the antibody.[4][6] This approach generally leads to greater plasma stability and a reduced risk of off-target toxicity.[6]
This guide will delve into the performance of specific cleavable and non-cleavable linkers used in conjunction with PNU-159682, presenting available quantitative data to facilitate a direct comparison.
Comparative Data on PNU-159682 ADC Linker Performance
The following tables summarize key performance indicators for various PNU-159682 ADC linker technologies based on available preclinical data.
| Linker Type | Specific Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50/IC70) | Key Findings |
| Cleavable | Mal-N(Me)-C6-N(Me) | Not specified | Not specified | Selectively delivers payload to CD46-expressing cells; linker is cleaved by cathepsin B.[7] |
| EDA-Gly3 | Not specified | Not specified | Protease-sensitive linker for controlled intracellular release.[8] | |
| MC-VC-PAB-DEA | 2 | Not specified | Used in a novel anti-CD22 ADC.[5] | |
| Non-Cleavable | Gly5-EDA | Not specified | Potencies exceeding conventional tubulin-targeting payloads. | Highly stable; generated using sortase-mediated antibody conjugation (SMAC) technology.[9] |
Note: Specific quantitative data for direct comparison is limited in publicly available literature. The table reflects the available information on different linker strategies investigated.
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of PNU-159682 ADCs.
In Vitro Cytotoxicity:
PNU-159682 itself exhibits exceptional potency against a wide range of human tumor cell lines, with IC70 values in the subnanomolar range (0.07-0.58 nM).[7] This is significantly more potent than doxorubicin (B1662922) and the parent compound, nemorubicin.[7] When conjugated to an antibody, the resulting ADC maintains high, target-specific cytotoxicity. For instance, an anti-CD22 ADC with a PNU-159682 payload demonstrated 2 to 20-fold greater potency than an ADC with MMAE in non-Hodgkin's lymphoma (NHL) cell lines.[10]
In Vivo Efficacy:
In vivo studies in xenograft models have confirmed the potent anti-cancer efficacy of PNU-159682 ADCs. An ADC targeting CD46 and utilizing a novel PNU-159682 derivative with a cleavable linker demonstrated complete tumor regression and durable responses in non-small cell lung cancer (NSCLC) and colorectal cancer models at a single dose of 1.0 mg/kg.[11][12]
Visualizing Linker Technologies and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate the general structures of cleavable and non-cleavable PNU-159682 linker technologies and a typical experimental workflow for their evaluation.
Caption: Mechanisms of payload release for cleavable and non-cleavable PNU-159682 ADCs.
Caption: A generalized workflow for the preclinical evaluation of PNU-159682 ADCs.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols for evaluating PNU-159682 ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PNU-159682 ADC and a negative control ADC. Replace the cell culture medium with medium containing the ADC dilutions.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the data to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of premature payload release in plasma.
Protocol:
-
Incubation: Incubate the PNU-159682 ADC at a defined concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Processing:
-
For Drug-to-Antibody Ratio (DAR) Analysis: Capture the ADC from the plasma using protein A/G beads. After washing, elute the ADC and analyze by hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the average DAR over time.
-
For Free Payload Analysis: Precipitate plasma proteins using a solvent like acetonitrile. Centrifuge to pellet the proteins and analyze the supernatant by LC-MS/MS to quantify the concentration of released PNU-159682.
-
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the PNU-159682 ADC in a living organism.
Protocol:
-
Model Establishment: Implant human tumor cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice). Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, negative control ADC, PNU-159682 ADC at various doses). Administer the treatments intravenously.
-
Tumor Measurement: Measure the tumor volume (typically twice a week) using calipers.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or until a specified time point. Euthanize the mice and excise the tumors for further analysis if required.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Perform statistical analysis to determine the significance of the anti-tumor effect. Kaplan-Meier survival analysis can also be performed.
Conclusion
The extreme potency of PNU-159682 makes it a highly attractive payload for the development of next-generation ADCs. The choice of linker technology is paramount to harnessing this potency in a targeted and safe manner. Both cleavable and non-cleavable linkers have shown promise in preclinical models, each with distinct advantages and disadvantages. Cleavable linkers may offer enhanced efficacy through the bystander effect, while non-cleavable linkers generally provide superior plasma stability. The optimal linker strategy will ultimately depend on the specific target antigen, tumor type, and the desired therapeutic window. Further head-to-head comparative studies with comprehensive quantitative data will be crucial in guiding the rational design of PNU-159682 ADCs with the greatest therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. repositori.upf.edu [repositori.upf.edu]
- 7. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. CN110776501A - Preparation method of drug toxin PNU-159682 for antibody drug conjugate and intermediate thereof - Google Patents [patents.google.com]
- 11. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
In Vivo Efficacy of PNU-159682: A Comparative Guide for ADC Payload Selection
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is continually advancing, with the choice of cytotoxic payload being a critical determinant of therapeutic success. PNU-159682, a highly potent derivative of the anthracycline nemorubicin, has emerged as a compelling payload candidate due to its exceptional cytotoxicity, which is several hundred to thousands of times greater than its parent compound, doxorubicin.[][2][3][4] This guide provides an objective comparison of the in vivo efficacy of PNU-159682 against other prominent ADC payloads, supported by preclinical experimental data, to inform ADC development programs.
Mechanism of Action: A Differentiated Approach to Cytotoxicity
PNU-159682 exerts its potent anti-tumor effect by intercalating into DNA and inhibiting topoisomerase II, an enzyme critical for resolving DNA supercoils during replication and transcription.[][5] This action leads to the formation of irreversible double-strand DNA breaks, culminating in cell cycle arrest and apoptosis.[] Functional studies have revealed that PNU-159682 induces a distinct S-phase cell cycle arrest, differentiating its mechanism from other anthracyclines like doxorubicin, which typically cause a G2/M-phase block.[6][7][8] Furthermore, PNU-159682-based ADCs have been shown to trigger immunogenic cell death, suggesting they may also stimulate an anti-tumor immune response.[6][8]
This mechanism contrasts with other widely used ADC payloads:
-
Auristatins (e.g., MMAE): These agents inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to G2/M phase cell cycle arrest and apoptosis.[9][10]
-
Topoisomerase I Inhibitors (e.g., Deruxtecan (B607063), SN-38): These payloads stabilize the complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks, ultimately causing lethal double-strand breaks during the S-phase of the cell cycle.[11][12]
Comparative In Vivo Efficacy Data
Direct head-to-head in vivo studies comparing ADCs with identical antibodies and targets but different payloads are not always publicly available. The following table summarizes key preclinical data from various studies to provide a comparative overview of PNU-159682's performance.
| ADC (Antibody-Target) | Payloads Compared | Tumor Model | Dosing Regimen | Key Efficacy Readout | Source |
| hCD46-19 | PNU-159682 derivative | NSCLC & Colorectal Cancer Xenografts | Single 1.0 mg/kg IV dose | Complete tumor regression and durable responses. | [13] |
| Anti-CD22 | PNU-159682 derivative (NMS249) vs. MMAE | Xenograft Tumor Models | Not specified | NMS249 ADC demonstrated at least equal efficacy to the anti-CD22-vc-MMAE ADC. Remained effective against MMAE-resistant cell lines. | [14] |
| Generic | PNU-159682 | Disseminated Murine L1210 Leukemia | 15 µg/kg IV | Demonstrated significant antitumor activity. | [][15] |
| Generic | PNU-159682 | MX-1 Human Mammary Carcinoma Xenograft | 4 µg/kg IV | Demonstrated significant antitumor activity. | [][15] |
| Trastuzumab | Deruxtecan (T-DXd) | HER2+ USC-ARK2 Xenograft | 10 mg/kg IV | Significant tumor growth suppression compared to controls. | [11] |
| Pinatuzumab Vedotin | MMAE | Not specified | Not specified | Systemic MMAE showed a ~5-fold higher blood concentration compared to plasma in mice. | [16] |
Experimental Protocols: In Vivo ADC Efficacy Studies
Reproducible and rigorous experimental design is fundamental to evaluating the in vivo efficacy of ADCs. Below is a generalized protocol for a typical xenograft study.
1. Cell Lines and Animal Models
-
Cell Culture: Human tumor cell lines relevant to the ADC's target antigen are cultured under standard sterile conditions using appropriate media and supplements.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID, Nude) aged 6-8 weeks are typically used to prevent rejection of human tumor xenografts. Animals are acclimatized for at least one week before the study begins.
2. Tumor Implantation and Staging
-
Implantation: A specified number of tumor cells (e.g., 5 x 10⁶) are suspended in a suitable medium (like PBS or Matrigel) and implanted subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment groups (typically n=8-10 per group) to ensure a similar mean tumor volume across all cohorts.
3. Treatment Groups and Administration
-
Groups: Standard study groups include:
-
Vehicle Control (e.g., PBS)
-
Naked Monoclonal Antibody (mAb only)
-
Control ADC (non-targeting antibody with the same payload)
-
Test ADC(s) (at various dose levels)
-
-
Administration: ADCs and control agents are administered, typically via a single intravenous (IV) tail vein injection, at the specified doses.
4. Efficacy Endpoints and Monitoring
-
Primary Endpoints:
-
Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume of a treated group compared to the vehicle control group.
-
Tumor Regression: A decrease in tumor size from baseline. Complete Regression (CR) is the disappearance of a palpable tumor.
-
-
Secondary Endpoint:
-
Survival: Monitoring animals until an endpoint is reached, such as tumor volume exceeding a specified limit (e.g., 2000 mm³) or signs of significant morbidity.
-
-
Safety Monitoring: Animal body weight and overall health are monitored 2-3 times per week as an indicator of systemic toxicity.
Conclusion
PNU-159682 stands out as an exceptionally potent ADC payload with a distinct, DNA-damaging mechanism of action. Preclinical data indicates that PNU-159682-based ADCs can achieve complete and durable tumor regressions at low doses.[13] A key advantage appears to be its efficacy in tumor models resistant to other payload classes, such as auristatins, highlighting its potential to overcome certain mechanisms of drug resistance.[14] While payloads like MMAE and deruxtecan have well-established clinical success, the unique properties of PNU-159682—including its extreme potency, differentiated S-phase arrest, and potential to induce immunogenic cell death—position it as a highly promising option for the next generation of antibody-drug conjugates.[6][8] Further head-to-head in vivo studies will be crucial to fully delineate its therapeutic index and optimal applications relative to other established payloads.
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. | BioWorld [bioworld.com]
- 14. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Monomethyl auristatin E (MMAE), a payload for multiple antibody drug conjugates (ADCs), demonstrates differential red blood cell partitioning across human and animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PNU-159682 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Management of a Potent Cytotoxic Compound
PNU-159682 carboxylic acid is a potent cytotoxin used in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] Due to its hazardous nature, strict adherence to proper disposal procedures is critical to ensure the safety of laboratory personnel and the environment. This document provides a step-by-step guide for the safe handling and disposal of this compound, based on established guidelines for managing cytotoxic waste.[4][5]
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. While a specific SDS for the carboxylic acid was not identified, an SDS for the parent compound, PNU-159682, indicates that it should be handled with care, avoiding contact with skin and eyes and preventing inhalation.[6] All personnel must receive documented training on the safe handling of cytotoxic compounds before working with this substance.[7][8]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE when handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves (double-gloving recommended) | Prevents skin contact with the cytotoxic compound. |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents accidental splashes to the eyes. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing. |
| Respiratory | N95 respirator or higher | Required when handling the powder form to prevent inhalation.[7] |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must follow a dedicated cytotoxic waste stream.[4] This ensures that the potent compound is handled and treated in a manner that neutralizes its hazardous properties, typically through incineration.[4]
Experimental Workflow for Disposal:
Caption: Workflow for the proper disposal of this compound and associated waste.
-
Segregation at the Source: Immediately upon generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[4] This includes unused compound, solutions, contaminated labware (e.g., pipette tips, vials, and plates), and all used PPE.[4]
-
Waste Containers: Utilize waste containers specifically designated for cytotoxic waste. These containers should be:
-
Clearly labeled with the cytotoxic/chemotherapy waste symbol.
-
Leak-proof and have a secure lid.[7]
-
Puncture-resistant for the disposal of sharps.
-
-
Collection of Solid Waste:
-
Carefully place all contaminated solid waste, including vials containing residual powder and contaminated labware, into the designated cytotoxic waste container.
-
Used PPE should be removed in a manner that avoids self-contamination and placed directly into the waste container.
-
-
Collection of Liquid Waste:
-
Aqueous solutions containing this compound should not be disposed of down the drain.
-
Collect liquid waste in a dedicated, sealed, and clearly labeled container that is compatible with the solvent used.
-
The container should be kept in a secondary containment bin to prevent spills.
-
-
Decontamination of Work Surfaces:
-
All surfaces and equipment that may have come into contact with this compound should be decontaminated.
-
A common decontamination procedure involves a two-step process of cleaning with a suitable detergent followed by inactivation with a chemical agent like sodium hypochlorite (B82951) solution. Consult your institution's safety guidelines for approved decontamination agents.
-
-
Storage Pending Disposal:
-
Sealed cytotoxic waste containers should be stored in a secure, designated area away from general laboratory traffic while awaiting pickup by a licensed hazardous waste disposal vendor.
-
-
Final Disposal:
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Logical Flow for Spill Response:
Caption: Decision-making process for responding to a this compound spill.
Key Steps in Spill Response:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill site.
-
Notify Authorities: Inform the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, use absorbent pads from a chemotherapy spill kit to contain the spill. For solid spills, gently cover the powder with damp absorbent material to avoid generating dust.
-
Cleanup: Carefully clean the spill area, working from the outer edge towards the center. All cleanup materials must be disposed of as cytotoxic waste.
-
Decontamination: Decontaminate the spill area and any reusable equipment according to your institution's approved procedures.
-
Documentation: Complete an incident report detailing the nature of the spill and the cleanup procedure.
By adhering to these procedures, researchers can handle and dispose of this compound in a manner that prioritizes safety and regulatory compliance. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.
References
- 1. This compound | ADC细胞毒素 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. safework.nsw.gov.au [safework.nsw.gov.au]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling PNU-159682 Carboxylic Acid
For researchers and drug development professionals, the potent cytotoxic agent PNU-159682 carboxylic acid demands rigorous safety protocols to mitigate occupational exposure risks. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
This compound is a potent cytotoxin utilized in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] Its parent compound, PNU-159682, is classified as toxic if swallowed, a suspected mutagen and carcinogen, and may cause damage to fertility or an unborn child.[4] Due to these significant health risks, stringent adherence to the following safety protocols is imperative.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to personal protection and engineering controls is necessary to prevent inhalation, ingestion, and skin contact with this compound.
Engineering Controls: All handling of the solid compound and concentrated solutions must be conducted in a designated containment device, such as a certified Class II Biological Safety Cabinet (BSC) or a glove box isolator under negative pressure.[5]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant). Inner glove tucked under the gown cuff, outer glove extending over the cuff. | Provides a robust barrier against chemical permeation and protects the wrist area from exposure. |
| Gown | Disposable, solid-front, back-closing impermeable gown made of a material like polyethylene-coated polypropylene. | Protects personal clothing and skin from contamination. |
| Eye/Face Protection | Full-face shield worn over safety glasses. | Protects the eyes and face from splashes of liquids or airborne particles. |
| Respiratory Protection | A fit-tested N95 or higher-level respirator should be worn when handling the powder form of the compound. | Prevents inhalation of aerosolized particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Pre-Handling Check:
-
Ensure the BSC or glove box is certified and functioning correctly.
-
Gather all necessary materials, including the compound, solvents, and experimental equipment, and place them in the containment device before starting work.
-
A designated cytotoxic spill kit must be readily available.
2. Donning PPE:
-
Don PPE in the following order: shoe covers, inner gloves, gown, face mask/respirator, safety glasses, and face shield.
-
Don the outer gloves before beginning work in the containment device.
3. Compound Handling:
-
Weighing: If weighing the solid compound, do so within the containment device on a disposable weigh boat.
-
Reconstitution: Add solvent to the vial containing the solid compound slowly and carefully to avoid aerosolization.
-
Experimental Use: All manipulations, including pipetting, mixing, and transferring solutions, must be performed within the containment device. Use Luer-Lok syringes and other closed systems where possible to minimize the risk of leaks and spills.
4. Post-Handling and Doffing PPE:
-
Upon completion of work, decontaminate all surfaces within the containment device.
-
Remove outer gloves and dispose of them as cytotoxic waste.
-
Doff the remaining PPE in a designated area, in the following order, disposing of each item in the appropriate cytotoxic waste container: gown, shoe covers, face shield, safety glasses, and respirator.
-
Remove inner gloves last.
-
Thoroughly wash hands with soap and water.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and secondary exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, gowns, pipette tips, weigh boats) are considered cytotoxic waste. These must be disposed of in clearly labeled, puncture-resistant, and leak-proof cytotoxic waste containers.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety department.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
Decontamination and Spill Management:
-
Routine Decontamination: At the end of each work session, decontaminate the work surface within the containment device with a freshly prepared solution of 5.25% sodium hypochlorite (B82951), followed by a rinse with 70% ethanol (B145695) to remove the bleach residue.[6]
-
Spill Management:
-
Evacuate and Secure: In the event of a spill, immediately alert others and evacuate the area. Restrict access to the contaminated area.
-
Don PPE: Before cleaning the spill, don the full PPE ensemble described above.
-
Containment: Use a cytotoxic spill kit to absorb the spill. Cover the spill with absorbent pads, working from the outside in.
-
Decontamination: Once the spill is absorbed, decontaminate the area with a 5.25% sodium hypochlorite solution for a contact time of at least 10 minutes.
-
Clean-up: Collect all contaminated materials in a cytotoxic waste container.
-
Final Rinse: Rinse the area with clean water, followed by 70% ethanol.
-
Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.
-
Experimental Workflow for Safe Handling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 化合物 this compound|T19523|TargetMol - ChemicalBook [chemicalbook.com]
- 3. This compound | ADC细胞毒素 | MCE [medchemexpress.cn]
- 4. PNU-159682 SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. adcreview.com [adcreview.com]
- 6. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
